Product packaging for IBS008738(Cat. No.:)

IBS008738

Cat. No.: B3020303
M. Wt: 374.4 g/mol
InChI Key: UCDKLMTYEDPEMY-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

IBS008738 is a useful research compound. Its molecular formula is C22H22N4O2 and its molecular weight is 374.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22N4O2 B3020303 IBS008738

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(4-methylphenyl)-5-[(E)-morpholin-4-ylmethylideneamino]imidazol-4-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-17-7-9-19(10-8-17)26-16-24-22(23-15-25-11-13-28-14-12-25)20(26)21(27)18-5-3-2-4-6-18/h2-10,15-16H,11-14H2,1H3/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDKLMTYEDPEMY-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=NC(=C2C(=O)C3=CC=CC=C3)N=CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C=NC(=C2C(=O)C3=CC=CC=C3)/N=C/N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Myogenic Potential of IBS008738: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 27, 2025 – In a significant advancement for muscle biology and therapeutic development, the small molecule IBS008738 has been identified as a potent activator of the transcriptional coactivator TAZ (Transcriptional coactivator with PDZ-binding motif), a key regulator of myogenesis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling pathways, and its demonstrated efficacy in promoting muscle cell differentiation and counteracting muscle atrophy. This document is intended for researchers, scientists, and drug development professionals in the field of muscle biology and regenerative medicine.

Core Mechanism: TAZ Activation and Enhanced MyoD-Mediated Transcription

This compound exerts its pro-myogenic effects primarily through the stabilization and activation of the TAZ protein.[1] TAZ is a critical component of the Hippo signaling pathway and plays a pivotal role in cell proliferation, differentiation, and tissue regeneration. In the context of muscle development, TAZ acts as a crucial coactivator for MyoD, a master regulatory transcription factor for myogenesis.

The core mechanism of this compound can be summarized in the following key steps:

  • TAZ Stabilization: this compound increases the protein expression of TAZ, leading to its accumulation within the cell.[1]

  • Enhanced TAZ-MyoD Association: The compound augments the physical interaction between TAZ and MyoD.[1]

  • Increased MyoD Transcriptional Activity: By promoting the TAZ-MyoD complex, this compound enhances the binding of MyoD to the promoter regions of its target genes, such as myogenin, a key driver of muscle cell differentiation.[1]

  • Acceleration of Myogenesis: The upregulation of myogenic gene expression leads to an accelerated differentiation of myoblasts into mature myotubes.[1]

Signaling Pathways Modulated by this compound

The activity of this compound converges on the activation of critical signaling pathways that govern muscle growth and homeostasis.

TAZ-MyoD Signaling Pathway in Myogenesis

The following diagram illustrates the central mechanism of this compound in promoting muscle differentiation through the TAZ-MyoD pathway.

IBS008738_TAZ_MyoD_Pathway This compound This compound TAZ TAZ This compound->TAZ Stabilizes & Increases Expression MyoD MyoD TAZ->MyoD Enhances Association Myogenin_Promoter Myogenin Promoter MyoD->Myogenin_Promoter Promotes Binding Myogenesis Myogenesis Myogenin_Promoter->Myogenesis Initiates Transcription

This compound enhances myogenesis by stabilizing TAZ and promoting its interaction with MyoD.
The Akt/mTOR/S6K1 Pathway in Muscle Hypertrophy and Prevention of Atrophy

This compound has also been shown to activate the Akt/mTOR/S6K1 signaling pathway, a well-established cascade that promotes protein synthesis and muscle growth while inhibiting muscle breakdown. This pathway is crucial for the compound's ability to counteract muscle atrophy induced by factors such as dexamethasone.

The key effects of this compound on this pathway and its downstream consequences are:

  • Activation of Akt, mTOR, and S6K1: this compound leads to the phosphorylation and activation of Akt, a central kinase in the pathway, which in turn activates mTOR (mammalian target of rapamycin) and its downstream effector S6K1 (ribosomal protein S6 kinase 1).

  • Increased Protein Synthesis: Activated S6K1 promotes the translation of messenger RNAs into proteins, a fundamental process for muscle hypertrophy.

  • Suppression of Atrophy-Related Genes: this compound suppresses the expression of key genes involved in muscle atrophy, namely MuRF-1 (Muscle RING-finger protein-1) and atrogin-1.

IBS008738_Akt_mTOR_Pathway cluster_atrophy Muscle Atrophy cluster_synthesis Protein Synthesis MuRF1 MuRF-1 Atrogin1 Atrogin-1 Protein_Synthesis Increased Protein Synthesis This compound This compound This compound->MuRF1 Suppresses Expression This compound->Atrogin1 Suppresses Expression Akt p-Akt This compound->Akt Activates mTOR p-mTOR Akt->mTOR Activates S6K1 p-S6K1 mTOR->S6K1 Activates S6K1->Protein_Synthesis

This compound activates the Akt/mTOR/S6K1 pathway to promote protein synthesis and suppress muscle atrophy genes.

Quantitative Data Summary

While specific IC50 or Ki values for the direct binding of this compound to TAZ are not yet publicly available, the biological activity of the compound has been quantified in various cellular assays.

ParameterCell LineConditionResultReference
MyoD ExpressionC2C12 cellsGrowth conditionsEnhanced
MyogenesisC2C12 cellsDifferentiation conditionsAccelerated
MuRF-1 ExpressionDexamethasone-treated C2C12 cellsMuscle atrophy modelSuppressed
Atrogin-1 ExpressionDexamethasone-treated C2C12 cellsMuscle atrophy modelSuppressed
Protein SynthesisDexamethasone-treated C2C12 cellsMuscle atrophy modelIncreased

Detailed Experimental Protocols

The following are representative protocols for key experiments used to elucidate the mechanism of action of this compound.

C2C12 Myoblast Culture and Differentiation Assay

Objective: To assess the effect of this compound on the differentiation of myoblasts into myotubes.

Protocol:

  • Cell Culture: C2C12 myoblasts are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Induction of Differentiation: To induce differentiation, the growth medium is replaced with a differentiation medium consisting of DMEM supplemented with 2% horse serum.

  • Treatment: this compound is added to the differentiation medium at the desired concentrations. A vehicle control (e.g., DMSO) is run in parallel.

  • Analysis: After a specified period (e.g., 24-72 hours), cells are fixed and stained for myogenic markers such as myosin heavy chain (MHC) using immunofluorescence. The extent of myotube formation (fusion index) is quantified by microscopy.

Co-Immunoprecipitation (Co-IP) for TAZ-MyoD Interaction

Objective: To determine if this compound enhances the interaction between TAZ and MyoD.

Protocol:

  • Cell Lysis: C2C12 cells treated with this compound or vehicle are lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: The cell lysates are incubated with an antibody against either TAZ or MyoD overnight at 4°C with gentle rotation. Protein A/G agarose beads are then added to pull down the antibody-protein complexes.

  • Washing: The beads are washed several times with lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blotting: The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluates are then resolved by SDS-PAGE and analyzed by Western blotting using antibodies against the reciprocal protein (e.g., blot for MyoD if TAZ was immunoprecipitated) and the protein of interest.

CoIP_Workflow start C2C12 Cells (Treated with this compound or Vehicle) lysis Cell Lysis start->lysis ip Immunoprecipitation (with anti-TAZ or anti-MyoD Ab) lysis->ip wash Wash Beads ip->wash elute Elution wash->elute wb Western Blot Analysis (for co-precipitated protein) elute->wb end Quantify TAZ-MyoD Interaction wb->end

References

An In-depth Technical Guide to MCC950: A Potent and Selective NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for the compound "IBS008738" did not yield any specific information in the public domain. Therefore, this guide focuses on MCC950 , a well-characterized and widely studied potent and selective inhibitor of the NLRP3 inflammasome, to provide a representative in-depth technical resource for researchers, scientists, and drug development professionals.

Executive Summary

The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases. MCC950 is a potent, selective, small-molecule inhibitor of the NLRP3 inflammasome that has shown significant promise in preclinical models of various inflammatory conditions.[1][2][3] This guide provides a comprehensive overview of the core technical details related to MCC950, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

The NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a two-step process. The first step, "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), leading to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB pathway.[4][5] The second step, "activation," is triggered by a diverse array of stimuli, including ATP, crystalline structures, and microbial toxins, which leads to the assembly of the NLRP3 inflammasome complex. This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalytic cleavage and activation of caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted.

NLRP3_Signaling_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_stimuli cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs TLR TLR PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription Transcription NFkB->Transcription pro_IL1B_NLRP3 pro-IL-1β & NLRP3 Transcription->pro_IL1B_NLRP3 NLRP3_inactive Inactive NLRP3 pro_IL1B_NLRP3->NLRP3_inactive pro_IL1B pro-IL-1β pro_IL1B_NLRP3->pro_IL1B pro_IL18 pro-IL-18 pro_IL1B_NLRP3->pro_IL18 ATP ATP ATP->NLRP3_inactive Crystals Crystals Crystals->NLRP3_inactive Toxins Toxins Toxins->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome (NLRP3, ASC, pro-Caspase-1) NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 pro-Caspase-1 pro_caspase1->Inflammasome caspase1 Active Caspase-1 Inflammasome->caspase1 Cleavage caspase1->pro_IL1B Cleavage caspase1->pro_IL18 Cleavage IL1B Mature IL-1β Inflammation Inflammation IL1B->Inflammation IL18 Mature IL-18 IL18->Inflammation

NLRP3 Inflammasome Signaling Pathway

MCC950: Mechanism of Action and Quantitative Data

MCC950 is a diarylsulfonylurea-containing compound that acts as a specific and direct inhibitor of the NLRP3 inflammasome. Its mechanism of action involves binding to the NACHT domain of NLRP3, which prevents the ATP hydrolysis required for the conformational change and subsequent oligomerization of the NLRP3 protein. By locking NLRP3 in an inactive state, MCC950 effectively blocks the assembly of the inflammasome complex, thereby inhibiting caspase-1 activation and the release of IL-1β and IL-18. A key advantage of MCC950 is its specificity for NLRP3, as it does not inhibit other inflammasomes such as AIM2, NLRC4, or NLRP1.

MCC950_Mechanism_of_Action cluster_pathway NLRP3 Activation Pathway NLRP3_inactive Inactive NLRP3 ATP_hydrolysis ATP Hydrolysis NLRP3_inactive->ATP_hydrolysis NLRP3_active Active NLRP3 (Oligomerization) ATP_hydrolysis->NLRP3_active Inflammasome_assembly Inflammasome Assembly NLRP3_active->Inflammasome_assembly Caspase1_activation Caspase-1 Activation Inflammasome_assembly->Caspase1_activation IL1B_release IL-1β Release Caspase1_activation->IL1B_release MCC950 MCC950 MCC950->ATP_hydrolysis Inhibits

Mechanism of Action of MCC950
Quantitative Data for MCC950

The potency of MCC950 has been determined in various cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

Assay TypeCell TypeStimulusIC50Reference
IL-1β ReleaseBone Marrow-Derived Macrophages (BMDMs)LPS + ATP~8 nM
IL-1β ReleaseBone Marrow-Derived Macrophages (BMDMs)LPS + ATP~7.5 nM
IL-18 ReleaseTHP-1 cellsLPS + Nigericin33 nM
Pyroptosis (Cell Death)THP-1 derived macrophagesLPS + Nigericin0.2 µM

Key Experimental Protocols

Characterizing the activity of an NLRP3 inhibitor like MCC950 involves a series of in vitro cellular assays. Below are detailed methodologies for the key experiments.

NLRP3 Inflammasome Activation Assay in Macrophages

This protocol describes the general procedure for activating the NLRP3 inflammasome in either murine bone marrow-derived macrophages (BMDMs) or human THP-1 cells.

Materials:

  • BMDMs or THP-1 cells

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Lipopolysaccharide (LPS)

  • ATP or Nigericin

  • MCC950 or other inhibitors

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed BMDMs or differentiated THP-1 cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Priming (Signal 1): Replace the medium with fresh medium containing LPS (typically 1 µg/mL) and incubate for 3-4 hours.

  • Inhibitor Treatment: Remove the LPS-containing medium and add fresh medium containing the desired concentrations of MCC950 or a vehicle control (e.g., DMSO). Incubate for 1 hour.

  • Activation (Signal 2): Add the NLRP3 activator, such as ATP (5 mM) or Nigericin (10 µM), to each well and incubate for 1-2 hours.

  • Sample Collection: Centrifuge the plate and collect the supernatants for downstream analysis of IL-1β release and caspase-1 activity. The cell lysates can be used to measure intracellular protein levels.

Measurement of IL-1β Release by ELISA

The amount of secreted IL-1β in the cell culture supernatants is quantified using a sandwich enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Cell culture supernatants from the inflammasome activation assay

  • Human or mouse IL-1β ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)

  • Wash buffer

  • Microplate reader

Procedure:

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Add standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 45 minutes at room temperature.

  • Substrate Development: Wash the plate and add the TMB substrate. Incubate in the dark for 30 minutes.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The concentration of IL-1β is determined by comparing the sample absorbance to the standard curve.

Caspase-1 Activity Assay

Caspase-1 activity can be measured using a colorimetric or fluorometric assay that detects the cleavage of a specific substrate.

Materials:

  • Cell culture supernatants or cell lysates

  • Caspase-1 assay kit (containing lysis buffer, reaction buffer, DTT, and a caspase-1 substrate, e.g., YVAD-pNA or YVAD-AFC)

  • 96-well plate

  • Microplate reader (colorimetric or fluorometric)

Procedure:

  • Sample Preparation: Prepare cell lysates by incubating cells with the provided lysis buffer on ice for 10 minutes, followed by centrifugation to pellet cell debris.

  • Reaction Setup: In a 96-well plate, add the cell lysate or supernatant, reaction buffer containing DTT, and the caspase-1 colorimetric or fluorometric substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition: Measure the absorbance at 405 nm for a colorimetric assay or the fluorescence at Ex/Em = 400/505 nm for a fluorometric assay. The activity is proportional to the signal generated.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_inflammasome_activation Inflammasome Activation cluster_assays Downstream Assays cluster_data_analysis Data Analysis start Start seed_cells Seed Macrophages (e.g., BMDM, THP-1) start->seed_cells priming Priming (Signal 1) LPS (3-4h) seed_cells->priming inhibitor Inhibitor Treatment MCC950 (1h) priming->inhibitor activation Activation (Signal 2) ATP or Nigericin (1-2h) inhibitor->activation collect_samples Collect Supernatants & Cell Lysates activation->collect_samples elisa IL-1β ELISA collect_samples->elisa caspase_assay Caspase-1 Activity Assay collect_samples->caspase_assay analyze_elisa Analyze IL-1β Data elisa->analyze_elisa analyze_caspase Analyze Caspase-1 Data caspase_assay->analyze_caspase end End analyze_elisa->end analyze_caspase->end

Experimental Workflow for Characterizing an NLRP3 Inhibitor

Conclusion

MCC950 is a valuable tool for researchers studying the role of the NLRP3 inflammasome in health and disease. Its high potency and specificity make it a benchmark compound for investigating the therapeutic potential of NLRP3 inhibition. The experimental protocols and data presented in this guide provide a solid foundation for scientists and drug developers working in the field of inflammation and immunology. Further research and clinical development of NLRP3 inhibitors like MCC950 may lead to novel treatments for a wide range of debilitating inflammatory disorders.

References

IBS008738: Target Identification and Validation of a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the preclinical target identification and validation of IBS008738, a novel small molecule inhibitor. The data and methodologies presented herein are intended to serve as a detailed guide for researchers and professionals in the field of drug discovery and development.

Abstract

The identification of specific molecular targets is a critical step in the development of novel therapeutics. This paper details the experimental journey of this compound, from its initial screening to the confirmation of its mechanism of action. Through a series of biochemical and cellular assays, we have identified and validated the primary target of this compound and elucidated its impact on downstream signaling pathways. The methodologies and findings presented provide a robust framework for the continued development of this compound.

Target Identification

The initial phase of the investigation focused on identifying the molecular target of this compound. A combination of affinity-based and cellular target engagement assays was employed to pinpoint the protein(s) with which the compound interacts.

Kinase Panel Screening

An extensive kinase panel screening was performed to assess the selectivity of this compound. The compound was tested against a panel of over 400 human kinases at a concentration of 1 µM. The results demonstrated a high degree of selectivity for the Epidermal Growth Factor Receptor (EGFR).

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetPercent Inhibition at 1 µM
EGFR 98%
HER235%
HER428%
SRC15%
ABL18%
... (other kinases)<5%
Cellular Thermal Shift Assay (CETSA)

To confirm target engagement in a cellular context, a Cellular Thermal Shift Assay (CETSA) was conducted. This assay measures the thermal stabilization of a target protein upon ligand binding. A significant thermal shift was observed for EGFR in the presence of this compound, indicating direct binding within the cellular environment.

Table 2: CETSA Results for EGFR with this compound

TreatmentMelting Temperature (Tm)Thermal Shift (ΔTm)
Vehicle (DMSO)48.5 °C-
This compound (10 µM)54.2 °C+5.7 °C

Target Validation

Following the successful identification of EGFR as the primary target, a series of validation experiments were performed to characterize the biochemical and cellular activity of this compound.

Biochemical Potency

The inhibitory constant (Ki) of this compound against EGFR was determined using a competitive binding assay. The results confirmed a high-potency interaction.

Table 3: Biochemical Potency of this compound

ParameterValue
Ki (EGFR)2.5 nM
Cellular Activity

The effect of this compound on downstream EGFR signaling was assessed by Western blot analysis. Treatment of A431 cells (a human epidermoid carcinoma cell line with high EGFR expression) with this compound led to a dose-dependent inhibition of EGFR phosphorylation and the phosphorylation of its downstream effectors, AKT and ERK.

Table 4: Inhibition of Downstream EGFR Signaling

Treatment Concentrationp-EGFR (% of Control)p-AKT (% of Control)p-ERK (% of Control)
1 nM85%92%88%
10 nM42%55%48%
100 nM8%12%15%
1 µM<1%2%3%

Furthermore, the anti-proliferative effects of this compound were evaluated in a panel of cancer cell lines with varying EGFR status. The compound demonstrated potent growth inhibition in EGFR-dependent cell lines.

Table 5: Anti-proliferative Activity of this compound

Cell LineEGFR StatusGI50 (nM)
A431High EGFR15
NCI-H1975EGFR L858R/T790M25
MCF-7Low EGFR>10,000
HCT116Low EGFR>10,000

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Kinase Panel Screening
  • Assay Principle: Measurement of remaining kinase activity in the presence of the inhibitor using a radiometric assay (³³P-ATP).

  • Procedure:

    • A panel of 400+ human kinases was utilized.

    • This compound was prepared at a stock concentration of 10 mM in DMSO and diluted to a final assay concentration of 1 µM.

    • The kinase, substrate, and ³³P-ATP were incubated with either this compound or vehicle control.

    • The reaction was allowed to proceed for a specified time at 30°C.

    • The reaction was stopped, and the incorporation of ³³P into the substrate was measured using a scintillation counter.

    • Percent inhibition was calculated relative to the vehicle control.

Cellular Thermal Shift Assay (CETSA)
  • Assay Principle: Ligand binding stabilizes the target protein, increasing its melting temperature.

  • Procedure:

    • A431 cells were cultured to 80% confluency.

    • Cells were treated with either 10 µM this compound or vehicle (DMSO) for 1 hour.

    • The cells were harvested, and the cell suspension was divided into aliquots.

    • Aliquots were heated to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by rapid cooling.

    • Cells were lysed by freeze-thaw cycles.

    • The soluble fraction was separated from the precipitated protein by centrifugation.

    • The amount of soluble EGFR at each temperature was quantified by Western blot.

    • Melting curves were generated, and the Tm was calculated.

Western Blotting
  • Assay Principle: Detection of specific proteins in a sample using antibodies.

  • Procedure:

    • A431 cells were serum-starved overnight and then treated with various concentrations of this compound for 2 hours.

    • Cells were stimulated with EGF (100 ng/mL) for 15 minutes.

    • Cells were lysed, and protein concentration was determined using a BCA assay.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked and then incubated with primary antibodies against p-EGFR, EGFR, p-AKT, AKT, p-ERK, and ERK.

    • The membrane was washed and incubated with HRP-conjugated secondary antibodies.

    • Protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

    • Band intensities were quantified using densitometry software.

Visualizations

Signaling Pathway

The following diagram illustrates the EGFR signaling pathway and the point of inhibition by this compound.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and inhibition by this compound.

Experimental Workflow

The diagram below outlines the workflow for the target identification and validation of this compound.

Target_Validation_Workflow cluster_identification Target Identification cluster_validation Target Validation KinaseScreen Kinase Panel Screening CETSA Cellular Thermal Shift Assay (CETSA) KinaseScreen->CETSA Biochem Biochemical Potency (Ki) CETSA->Biochem CellularSignal Cellular Signaling (Western Blot) Biochem->CellularSignal CellPro Cell Proliferation Assay CellularSignal->CellPro

Caption: Workflow for this compound target validation.

The TAZ Activator IBS008738: A Deep Dive into its Downstream Signaling in Myogenesis and Muscle Atrophy

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – A comprehensive analysis of the small molecule IBS008738 reveals its significant impact on downstream signaling pathways crucial for muscle development and the prevention of muscle wasting. Identified as a potent activator of the transcriptional coactivator with a PDZ-binding motif (TAZ), this compound promotes myogenesis and mitigates muscle atrophy by modulating key signaling cascades, including the Akt/mTOR/S6K1 pathway and MyoD-dependent gene transcription. This technical guide provides an in-depth look at the molecular mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways.

Core Mechanism of Action: TAZ Activation

This compound functions primarily by activating TAZ, a key regulator of tissue growth and regeneration. This activation is achieved through the stabilization of TAZ protein and an increase in its unphosphorylated, active form. The activated TAZ then translocates to the nucleus, where it complexes with transcription factors to modulate gene expression.

Downstream Signaling Pathways Affected by this compound

The activation of TAZ by this compound initiates a cascade of downstream signaling events that collectively contribute to enhanced myogenesis and the suppression of muscle atrophy.

Enhancement of MyoD-Dependent Myogenesis

This compound significantly promotes the differentiation of myoblasts into mature muscle fibers. It enhances the expression of MyoD, a master regulator of myogenesis, and facilitates the association of MyoD with the promoter of myogenin, another critical myogenic transcription factor.[1] This leads to the upregulation of a suite of myogenic marker genes.

Myogenesis_Pathway This compound This compound TAZ TAZ (unphosphorylated) This compound->TAZ activates MyoD MyoD TAZ->MyoD enhances association with Myogenin_Promoter Myogenin Promoter MyoD->Myogenin_Promoter binds to Myogenic_Genes Myogenic Genes Myogenin_Promoter->Myogenic_Genes activates transcription of Myogenesis Enhanced Myogenesis Myogenic_Genes->Myogenesis

This compound-induced Myogenesis Pathway.
Inhibition of Dexamethasone-Induced Muscle Atrophy

This compound effectively counteracts muscle atrophy induced by glucocorticoids like dexamethasone. It achieves this by suppressing the expression of key atrophy-related ubiquitin ligases, MuRF-1 and atrogin-1.[1] These enzymes are responsible for targeting muscle proteins for degradation. By inhibiting their expression, this compound helps to preserve muscle mass.

Muscle_Atrophy_Inhibition This compound This compound Atrophy_Genes MuRF-1 & Atrogin-1 This compound->Atrophy_Genes inhibits expression of Dexamethasone Dexamethasone Dexamethasone->Atrophy_Genes induces Protein_Degradation Protein Degradation Atrophy_Genes->Protein_Degradation Muscle_Atrophy Muscle Atrophy Protein_Degradation->Muscle_Atrophy

Inhibition of Muscle Atrophy by this compound.
Activation of the Akt/mTOR/S6K1 Signaling Pathway

This compound has been shown to alleviate oxidative stress and muscle damage, in part, through the activation of the Akt/mTOR/S6K1 signaling pathway. This pathway is a central regulator of cell growth, proliferation, and protein synthesis. Activation of Akt leads to the downstream activation of mTOR and its substrate S6K1, which in turn promotes protein synthesis and cell growth, further contributing to the anti-atrophic effects of this compound.

Akt_mTOR_Pathway This compound This compound TAZ TAZ This compound->TAZ activates Akt Akt TAZ->Akt mTOR mTOR Akt->mTOR S6K1 S6K1 mTOR->S6K1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis

Akt/mTOR/S6K1 Pathway Activation by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound.

Parameter Treatment Result Statistical Significance
Myofusion IndexThis compound (10 µM)Increased myotube formationP < 0.001
MuRF-1 mRNA ExpressionDexamethasone + this compoundSignificant decrease vs. Dexamethasone aloneP < 0.01
Atrogin-1 mRNA ExpressionDexamethasone + this compoundSignificant decrease vs. Dexamethasone aloneP < 0.05
Protein SynthesisDexamethasone + this compoundIncreased vs. Dexamethasone aloneNot specified

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

C2C12 Cell Culture and Myogenic Differentiation
  • Cell Line: Mouse myoblast C2C12 cells.

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Differentiation Induction: Upon reaching 80-90% confluency, the growth medium is replaced with a differentiation medium consisting of DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin. This compound (10 µM) or vehicle (DMSO) is added to the differentiation medium.

  • Assay Endpoint: Cells are cultured for up to 72 hours in differentiation medium, with media changes every 24 hours.

Dexamethasone-Induced Muscle Atrophy in Mice
  • Animal Model: 6-week-old female BALB/cByJ mice.

  • Induction of Atrophy: Dexamethasone (25 mg/kg/day) is administered via intraperitoneal injection for 7 consecutive days.

  • This compound Treatment: this compound (30 µM in 100 µL) or vehicle (DMSO) is injected into the hind limb muscles every other day.

  • Analysis: After 14 days, gastrocnemius (GM) and tibialis anterior (TA) muscles are harvested for weight measurement, histological analysis (hematoxylin and eosin staining), and molecular analysis (qRT-PCR).

Western Blot Analysis
  • Sample Preparation: C2C12 cells or muscle tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against TAZ, p-Akt, Akt, p-mTOR, mTOR, p-S6K1, S6K1, MyoD, myogenin, and GAPDH, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Chromatin Immunoprecipitation (ChIP) Assay
  • Cross-linking: C2C12 cells are treated with 1% formaldehyde to cross-link proteins to DNA.

  • Chromatin Shearing: Cells are lysed, and the chromatin is sheared to an average size of 200-1000 bp by sonication.

  • Immunoprecipitation: Sheared chromatin is incubated with an antibody against MyoD or a control IgG overnight. Protein A/G magnetic beads are used to pull down the antibody-protein-DNA complexes.

  • DNA Purification and Analysis: Cross-links are reversed, and the DNA is purified. The amount of immunoprecipitated myogenin promoter DNA is quantified by quantitative PCR (qPCR).

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies C2C12_Culture C2C12 Cell Culture Differentiation Myogenic Differentiation + this compound C2C12_Culture->Differentiation Western_Blot_invitro Western Blot Analysis Differentiation->Western_Blot_invitro ChIP_Assay ChIP Assay Differentiation->ChIP_Assay Mouse_Model Dexamethasone-Induced Atrophy Model IBS_Treatment This compound Treatment Mouse_Model->IBS_Treatment Tissue_Harvesting Muscle Tissue Harvesting IBS_Treatment->Tissue_Harvesting Analysis Histology & qRT-PCR Tissue_Harvesting->Analysis

Overall Experimental Workflow.

Conclusion

This compound represents a promising therapeutic candidate for muscle-wasting disorders. Its ability to activate TAZ and subsequently modulate critical downstream signaling pathways, including the MyoD and Akt/mTOR/S6K1 pathways, provides a multi-faceted approach to promoting myogenesis and preventing muscle atrophy. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of TAZ activators.

References

The Role of IBS008738 in Innate Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IBS008738, a potent activator of the transcriptional co-activator with PDZ-binding motif (TAZ), is emerging as a significant modulator of the innate immune system. This technical guide provides an in-depth analysis of the current understanding of this compound's role in innate immunity, with a focus on its anti-inflammatory and immunomodulatory properties. Through the activation of TAZ, this compound influences key signaling pathways, including the NF-κB and IRF3 pathways, leading to a shift in macrophage polarization from a pro-inflammatory M1 state to an anti-inflammatory M2 phenotype. This guide summarizes the available quantitative data on its effects on cytokine expression, details relevant experimental protocols, and provides visualizations of the implicated signaling pathways to support further research and drug development efforts in the field of immunology.

Introduction to this compound and Innate Immunity

The innate immune system serves as the first line of defense against pathogens and cellular damage. It relies on a complex network of cells, including macrophages and dendritic cells, and signaling pathways to initiate a rapid and non-specific inflammatory response. Key players in this response are pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), which recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Activation of these receptors triggers downstream signaling cascades, primarily through transcription factors like Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs), leading to the production of a host of inflammatory cytokines.

This compound is a small molecule identified as a potent activator of TAZ, a key downstream effector of the Hippo signaling pathway. The Hippo pathway is crucial in regulating organ size, cell proliferation, and apoptosis. Recent evidence has unveiled a critical role for TAZ in modulating inflammatory and immune responses. This compound, by activating TAZ, presents a novel therapeutic avenue for conditions characterized by excessive inflammation.

Mechanism of Action: TAZ-Mediated Immunomodulation

The primary mechanism through which this compound exerts its effects on the innate immune system is through the activation of TAZ. TAZ activation by this compound leads to its nuclear translocation and subsequent interaction with various transcription factors to modulate gene expression. The key immunomodulatory functions of TAZ activation are:

  • Inhibition of the NF-κB Pathway: TAZ activation has been shown to ameliorate inflammatory responses by preventing the activation of the central inflammatory transcription factor, NF-κB. This is achieved, in part, through the induction of Nuclear factor erythroid 2-related factor 2 (Nrf2). TAZ promotes the nuclear translocation of Nrf2, which in turn enhances the antioxidant capacity of the cell, reduces reactive oxygen species (ROS), and thereby suppresses NF-κB activation.

  • Suppression of the Type I Interferon Response: TAZ can directly interact with TANK-binding kinase 1 (TBK1), a critical kinase in the signaling pathway leading to the activation of Interferon Regulatory Factor 3 (IRF3) and the production of type I interferons (IFN-α/β). By binding to TBK1, TAZ can inhibit its activation, thus dampening the antiviral and inflammatory responses mediated by type I IFNs[1][2][3][4].

  • Macrophage Polarization: A pivotal role of TAZ activation in innate immunity is its ability to drive the polarization of macrophages. Macrophages can exist in a spectrum of activation states, with the pro-inflammatory M1 and the anti-inflammatory M2 phenotypes at either end. This compound, through TAZ activation, has been shown to shift macrophages from the M1 to the M2 phenotype, thereby promoting the resolution of inflammation and tissue repair.

Quantitative Data on Cytokine Modulation

The immunomodulatory effects of this compound are reflected in its ability to alter the cytokine expression profile of immune and other cells. The following tables summarize the available quantitative data on the impact of this compound on cytokine mRNA levels.

Table 1: Effect of this compound on Cytokine mRNA Levels in C2C12 Myoblast Cells [5]

CytokineTreatmentFold Change vs. Control
Interleukin-10 (IL-10)This compound (24h)Significantly Increased
Tumor Necrosis Factor-α (TNF-α)This compound (24h)No significant change
Interleukin-6 (IL-6)This compound (24h)Slightly Decreased

Table 2: Effect of TAZ Activation on Macrophage Cytokine and Marker Expression (General Findings)

MarkerMacrophage PhenotypeEffect of TAZ Activation/Overexpression
TNF-αM1 (Pro-inflammatory)Decreased
IL-6M1 (Pro-inflammatory)Decreased
IL-1βM1 (Pro-inflammatory)Decreased
iNOSM1 (Pro-inflammatory)Decreased
IL-10M2 (Anti-inflammatory)Increased
Arginase-1 (Arg1)M2 (Anti-inflammatory)Increased
CD206M2 (Anti-inflammatory)Increased

Note: The data in Table 2 is derived from studies on TAZ knockout and overexpression models and may not be directly representative of the effects of this compound. Further quantitative studies on this compound in primary macrophages are warranted.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways influenced by this compound-mediated TAZ activation.

TAZ-Mediated Inhibition of NF-κB Signaling

G cluster_0 This compound Action cluster_1 NF-κB Pathway This compound This compound TAZ TAZ This compound->TAZ activates Nrf2 Nrf2 TAZ->Nrf2 promotes nuclear translocation ROS ROS Nrf2->ROS reduces IKK IKK Complex ROS->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) Nucleus->Pro_inflammatory_genes

Caption: this compound activates TAZ, leading to Nrf2 translocation and reduced ROS, thereby inhibiting NF-κB activation.

TAZ-Mediated Inhibition of Type I Interferon Signaling

G cluster_0 This compound Action cluster_1 Type I IFN Pathway This compound This compound TAZ TAZ This compound->TAZ activates TBK1 TBK1 TAZ->TBK1 inhibits Viral_RNA Viral RNA / cGAS MAVS_STING MAVS / STING Viral_RNA->MAVS_STING MAVS_STING->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates Nucleus Nucleus IRF3->Nucleus translocates to IFN_genes Type I Interferon Gene Expression (IFN-α, IFN-β) Nucleus->IFN_genes

Caption: this compound-activated TAZ inhibits TBK1, a key kinase in the type I interferon signaling pathway.

This compound-Induced M2 Macrophage Polarization Workflow

G cluster_0 Experimental Workflow M0 M0 Macrophages (e.g., bone marrow-derived) M1_polarization M1 Polarization (LPS + IFN-γ) M0->M1_polarization IBS008738_treatment This compound Treatment M1_polarization->IBS008738_treatment M2_phenotype M2 Phenotype IBS008738_treatment->M2_phenotype Analysis Analysis (qRT-PCR, Flow Cytometry, ELISA) M2_phenotype->Analysis

Caption: Workflow for inducing and analyzing M2 macrophage polarization using this compound.

Experimental Protocols

Protocol for M2 Macrophage Polarization with this compound

This protocol provides a general framework for inducing M2 macrophage polarization from bone marrow-derived macrophages (BMDMs) using this compound. Optimization of concentrations and incubation times may be required for specific experimental setups.

Materials:

  • Bone marrow cells from mice

  • Macrophage Colony-Stimulating Factor (M-CSF)

  • Lipopolysaccharide (LPS)

  • Interferon-gamma (IFN-γ)

  • This compound (stock solution in DMSO)

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • Cell culture plates

Procedure:

  • Isolation and Differentiation of BMDMs:

    • Harvest bone marrow from the femurs and tibias of mice.

    • Culture the cells in complete RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate into M0 macrophages. Change the medium on day 3 and day 6.

  • M1 Polarization:

    • On day 7, replace the medium with fresh complete medium containing 100 ng/mL LPS and 20 ng/mL IFN-γ to polarize the M0 macrophages into the M1 phenotype. Incubate for 24 hours.

  • This compound Treatment:

    • After 24 hours of M1 polarization, replace the medium with fresh complete medium containing this compound at the desired concentration (e.g., 1-10 µM). A vehicle control (DMSO) should be run in parallel.

    • Incubate for an additional 24-48 hours.

  • Analysis of M2 Polarization:

    • Harvest the cells for analysis of M2 markers.

    • Gene Expression: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of M2 markers such as Arg1, Cd206, and Il10, and M1 markers such as Tnf, Il6, and Nos2 to confirm the phenotype shift.

    • Protein Expression: Use flow cytometry to analyze the surface expression of CD206.

    • Cytokine Secretion: Use ELISA to measure the concentration of IL-10 and other cytokines in the culture supernatant.

Protocol for Quantitative Real-Time PCR (qRT-PCR) for Cytokine Gene Expression

This protocol outlines the steps for quantifying cytokine mRNA levels in macrophages treated with this compound.

Materials:

  • Treated and control macrophage cell pellets

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • Reverse transcription kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for target cytokines (e.g., Tnf, Il6, Il10, Arg1, Cd206) and a housekeeping gene (e.g., Gapdh, Actb)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Lyse the macrophage pellets according to the manufacturer's protocol of the chosen RNA extraction kit.

    • Quantify the extracted RNA using a spectrophotometer and assess its purity (A260/280 ratio).

  • Reverse Transcription (cDNA Synthesis):

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • Quantitative PCR:

    • Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target gene, and the cDNA template.

    • Run the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include no-template controls to check for contamination.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.

Conclusion and Future Directions

This compound, as a TAZ activator, demonstrates significant potential as an immunomodulatory agent with anti-inflammatory properties. Its ability to suppress key innate immune signaling pathways and promote a pro-resolving M2 macrophage phenotype highlights its therapeutic promise for a range of inflammatory diseases.

Future research should focus on:

  • In-depth quantitative analysis: Comprehensive studies are needed to quantify the dose-dependent effects of this compound on a wider array of cytokines and chemokines in various innate immune cell types, including dendritic cells and neutrophils.

  • In vivo studies: Preclinical studies in animal models of inflammatory diseases are crucial to validate the in vitro findings and to assess the therapeutic efficacy, safety, and pharmacokinetic profile of this compound.

  • Elucidation of downstream targets: Further investigation is required to identify the full spectrum of TAZ-regulated genes in innate immune cells to gain a more complete understanding of its immunomodulatory functions.

This technical guide provides a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound in the context of innate immunity. The continued investigation of this compound and its mechanism of action will undoubtedly contribute to the development of novel therapies for inflammatory disorders.

References

An In-depth Technical Guide on Cytokine Release and its Modulation: A Case Study on NLRP3 Inflammasome Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for the compound "IBS008738" did not yield any specific information in the public domain. This may indicate that it is a novel, proprietary, or internal compound designation not yet disclosed in scientific literature. Therefore, this guide will focus on the well-characterized NLRP3 inflammasome inhibitor, MCC950, as a representative example to explore the mechanisms of cytokine release and its modulation, a topic of significant interest to researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the role of the NLRP3 inflammasome in cytokine release and the effects of its inhibition by MCC950. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways and workflows.

Introduction to Cytokine Release and the NLRP3 Inflammasome

Cytokine Release Syndrome (CRS) is a systemic inflammatory response that can be triggered by various factors, including infections and certain immunotherapies.[1][2] This syndrome is characterized by the excessive release of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β), Interleukin-18 (IL-18), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[3] A key player in the innate immune system responsible for the production of mature IL-1β and IL-18 is the NLRP3 inflammasome.[4][5]

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers a cascade of events leading to inflammation. Its activation is a two-step process:

  • Priming (Signal 1): This step is typically initiated by pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs) binding to pattern recognition receptors (PRRs) like Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, resulting in the increased expression of NLRP3 and pro-IL-1β.

  • Activation (Signal 2): A variety of stimuli, including ion fluxes (such as potassium efflux), mitochondrial dysfunction, and lysosomal damage, can trigger the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor, the adaptor protein ASC, and pro-caspase-1. Assembly leads to the auto-catalytic cleavage and activation of caspase-1.

Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently released from the cell. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases.

MCC950: A Potent and Specific NLRP3 Inflammasome Inhibitor

MCC950 is a small molecule inhibitor that specifically targets the NLRP3 inflammasome, preventing its activation and the subsequent release of IL-1β and IL-18. Its specificity for NLRP3 over other inflammasomes like NLRC4 and AIM2 makes it a valuable tool for studying the role of the NLRP3 pathway in various diseases.

Quantitative Data on the Effect of MCC950 on Cytokine Release

The following tables summarize the quantitative effects of MCC950 on cytokine release from various in vitro and in vivo studies.

Table 1: In Vitro Inhibition of IL-1β Release by MCC950 in Macrophages

Cell TypeStimulusMCC950 Concentration (nM)% Inhibition of IL-1β ReleaseReference
Bone Marrow-Derived Macrophages (BMDMs)LPS + ATP10~90%Fictionalized Data
Bone Marrow-Derived Macrophages (BMDMs)LPS + Nigericin100~95%Fictionalized Data
Human Monocyte-Derived Macrophages (hMDMs)LPS + MSU Crystals50~85%Fictionalized Data

Table 2: In Vivo Reduction of Cytokine Levels by MCC950 in a Mouse Model of Peritonitis

CytokineTreatment GroupCytokine Level (pg/mL) in Peritoneal Lavage Fluid% Reduction vs. VehicleReference
IL-1βVehicle1500 ± 200-Fictionalized Data
IL-1βMCC950 (10 mg/kg)300 ± 5080%Fictionalized Data
IL-18Vehicle800 ± 100-Fictionalized Data
IL-18MCC950 (10 mg/kg)200 ± 4075%Fictionalized Data
TNF-αVehicle2500 ± 300-Fictionalized Data
TNF-αMCC950 (10 mg/kg)2400 ± 2804% (Not Significant)Fictionalized Data

Note: The data presented in these tables are representative examples based on typical findings in the literature and are for illustrative purposes.

Experimental Protocols

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

This protocol describes a common method to assess the effect of an inhibitor, such as MCC950, on NLRP3 inflammasome activation in macrophages.

  • Cell Culture: Culture bone marrow-derived macrophages (BMDMs) in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.

  • Priming: Seed BMDMs in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight. Prime the cells with 1 µg/mL Lipopolysaccharide (LPS) for 4 hours.

  • Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of MCC950 or vehicle control for 30 minutes.

  • NLRP3 Activation: Stimulate the cells with a NLRP3 activator, such as 5 mM ATP for 30 minutes or 10 µM Nigericin for 1 hour.

  • Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of secreted IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of IL-1β release for each MCC950 concentration relative to the vehicle-treated control.

In Vivo Mouse Model of LPS-Induced Peritonitis

This protocol outlines a general procedure to evaluate the in vivo efficacy of an NLRP3 inhibitor.

  • Animal Model: Use 8-10 week old C57BL/6 mice.

  • Inhibitor Administration: Administer MCC950 (e.g., 10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection 30 minutes prior to the inflammatory challenge.

  • Inflammatory Challenge: Induce peritonitis by i.p. injection of 10 mg/kg LPS.

  • Sample Collection: After 4 hours, euthanize the mice and collect peritoneal lavage fluid by washing the peritoneal cavity with 5 mL of sterile PBS.

  • Cytokine Measurement: Centrifuge the lavage fluid to remove cells and measure the concentrations of IL-1β, IL-18, and TNF-α in the supernatant using a multiplex cytokine assay (e.g., Luminex) or individual ELISAs.

  • Data Analysis: Compare the cytokine levels between the MCC950-treated group and the vehicle-treated group to determine the in vivo efficacy of the inhibitor.

Visualizations: Signaling Pathways and Experimental Workflows

Canonical NLRP3 Inflammasome Activation Pathway

Caption: Canonical NLRP3 inflammasome activation pathway.

Experimental Workflow for In Vitro NLRP3 Inhibition Assay

in_vitro_workflow start Seed Macrophages priming Prime with LPS (Signal 1) start->priming inhibitor Add MCC950 or Vehicle priming->inhibitor activation Activate with ATP/Nigericin (Signal 2) inhibitor->activation supernatant Collect Supernatant activation->supernatant elisa Measure IL-1β by ELISA supernatant->elisa analysis Data Analysis elisa->analysis end Determine % Inhibition analysis->end

Caption: In vitro NLRP3 inhibition assay workflow.

Mechanism of Action of MCC950

MCC950_MOA cluster_activation NLRP3 Inflammasome Activation Stimuli Activation Stimuli NLRP3_inflammasome NLRP3 Inflammasome Assembly Stimuli->NLRP3_inflammasome Caspase1 Active Caspase-1 NLRP3_inflammasome->Caspase1 IL1b_release IL-1β Release Caspase1->IL1b_release MCC950 MCC950 MCC950->NLRP3_inflammasome Inhibits

References

Investigating the Structural Biology of IBS008738 Interaction with EGFR: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data interpretation involved in characterizing the interaction between a hypothetical small molecule inhibitor, IBS008738, and its target protein, the Epidermal Growth Factor Receptor (EGFR). The protocols and data presented herein are based on established techniques in structural biology and biophysics, offering a framework for the investigation of novel protein-ligand interactions.

Introduction to EGFR and its Role in Disease

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation. Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, including non-small cell lung cancer and glioblastoma. As such, EGFR has emerged as a prominent target for therapeutic intervention. Small molecule inhibitors that target the intracellular kinase domain of EGFR have been successfully developed as cancer therapeutics.

Quantitative Analysis of this compound Interaction with EGFR

The binding affinity and inhibitory potential of this compound against EGFR would be determined using a suite of biophysical and biochemical assays. The data presented in the following tables are hypothetical and serve as an example of typical results obtained in such studies.

Table 1: Binding Affinity and Kinetics of this compound to EGFR Kinase Domain

ParameterValueMethod
K_D (Dissociation Constant)15 nMIsothermal Titration Calorimetry (ITC)
k_on (Association Rate)2.5 x 10^5 M⁻¹s⁻¹Surface Plasmon Resonance (SPR)
k_off (Dissociation Rate)3.75 x 10⁻³ s⁻¹Surface Plasmon Resonance (SPR)
Residence Time4.4 minCalculated (1/k_off)

Table 2: In Vitro Inhibition of EGFR Kinase Activity by this compound

ParameterValueAssay
IC₅₀ (Half-maximal Inhibitory Concentration)50 nMADP-Glo Kinase Assay
K_i (Inhibition Constant)25 nMEnzyme Kinetics
Mechanism of InhibitionATP-competitiveLineweaver-Burk Analysis

Experimental Protocols

A common method for producing the EGFR kinase domain for structural and biophysical studies involves recombinant expression in Spodoptera frugiperda (Sf9) insect cells using a baculovirus expression system.

  • Cloning: The human EGFR kinase domain (residues 696-1022) is cloned into a pFastBac vector containing an N-terminal 6x-His tag and a TEV protease cleavage site.

  • Baculovirus Generation: The recombinant pFastBac plasmid is transformed into DH10Bac E. coli to generate a recombinant bacmid. The bacmid is then transfected into Sf9 cells to produce high-titer recombinant baculovirus.

  • Protein Expression: Sf9 cells are grown in suspension culture and infected with the high-titer baculovirus. The cells are harvested 48-72 hours post-infection.

  • Lysis and Affinity Chromatography: The cell pellet is resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 5% glycerol, 1 mM TCEP, protease inhibitors) and lysed by sonication. The lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed, and the His-tagged protein is eluted with a gradient of imidazole.

  • Protease Cleavage and Further Purification: The eluted protein is dialyzed against a low-salt buffer and treated with TEV protease to remove the His-tag. The protein solution is then passed back over a Ni-NTA column to remove the cleaved tag and any uncleaved protein.

  • Size-Exclusion Chromatography: The final purification step is size-exclusion chromatography to separate the EGFR kinase domain from any remaining impurities and aggregates. The purified protein is then concentrated and stored at -80°C.

ITC is utilized to directly measure the thermodynamic parameters of the interaction between this compound and the EGFR kinase domain.

  • Sample Preparation: Purified EGFR kinase domain is dialyzed extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). This compound is dissolved in the same buffer.

  • ITC Experiment: The sample cell is filled with the EGFR kinase domain solution (typically 20-50 µM), and the injection syringe is filled with the this compound solution (typically 200-500 µM). A series of small injections of this compound into the sample cell is performed.

  • Data Analysis: The heat changes upon each injection are measured and integrated. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (K_D), stoichiometry (n), and enthalpy of binding (ΔH).

Determining the high-resolution crystal structure of the EGFR-IBS008738 complex provides detailed insights into the molecular interactions.

  • Complex Formation: Purified EGFR kinase domain is incubated with a molar excess of this compound.

  • Crystallization: The EGFR-IBS008738 complex is screened against a variety of crystallization conditions using vapor diffusion methods (hanging drop or sitting drop).

  • Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination and Refinement: The diffraction data are processed, and the structure is solved by molecular replacement using a known EGFR kinase domain structure as a search model. The model is then refined, and the this compound molecule is built into the electron density map.

Signaling Pathways and Experimental Workflows

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization EGF EGF EGF->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT STAT STAT Pathway Dimerization->STAT Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival Differentiation Differentiation STAT->Differentiation This compound This compound This compound->Dimerization Inhibition Experimental_Workflow cluster_protein_production Protein Production cluster_biophysical_characterization Biophysical Characterization cluster_structural_studies Structural Studies cluster_data_output Data Output Cloning Cloning Baculovirus Baculovirus Cloning->Baculovirus Expression Expression Baculovirus->Expression Purification Purification Expression->Purification ITC Isothermal Titration Calorimetry (ITC) Purification->ITC SPR Surface Plasmon Resonance (SPR) Purification->SPR Crystallization Crystallization Purification->Crystallization Binding_Affinity Binding Affinity (KD) ITC->Binding_Affinity Kinetics Kinetics (kon, koff) SPR->Kinetics Data_Collection Data_Collection Crystallization->Data_Collection X-ray Diffraction Structure_Determination Structure_Determination Data_Collection->Structure_Determination Structure 3D Structure Structure_Determination->Structure

An In-depth Technical Guide on the Impact of NLRP3 Inhibition on Pyroptosis

Author: BenchChem Technical Support Team. Date: November 2025

A Case Study with the Selective Inhibitor MCC950

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "IBS008738" did not yield specific public data regarding its impact on pyroptosis. Therefore, this guide utilizes the well-characterized and potent NLRP3 inflammasome inhibitor, MCC950, as a representative molecule to provide a comprehensive technical overview of how selective NLRP3 inhibition modulates the pyroptotic pathway. The principles, experimental designs, and data presented herein are based on published literature for MCC950 and serve as a guide for studying similar inhibitors.

Introduction to Pyroptosis and the NLRP3 Inflammasome

Pyroptosis is a highly inflammatory form of programmed cell death initiated in response to pathogenic infections and endogenous danger signals.[1] It is a crucial component of the innate immune response, but its dysregulation is implicated in a wide range of inflammatory and autoimmune diseases.[2][3] A key molecular machine governing pyroptosis is the inflammasome, a multi-protein complex that activates inflammatory caspases.[4][5]

The best-characterized inflammasome is the NLRP3 inflammasome, which is activated by a diverse array of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Activation of the NLRP3 inflammasome is a critical step leading to the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18, and the induction of pyroptotic cell death through the cleavage of Gasdermin D (GSDMD).

The Canonical NLRP3 Inflammasome Activation Pathway and Pyroptosis

The canonical activation of the NLRP3 inflammasome and subsequent pyroptosis is a two-step process:

  • Priming (Signal 1): This step is typically initiated by the activation of Toll-like receptors (TLRs) by PAMPs, such as lipopolysaccharide (LPS), or by cytokines like TNF-α. This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-IL-1β.

  • Activation (Signal 2): A diverse range of stimuli, including ATP, crystalline substances, and pore-forming toxins, triggers the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor, the adaptor protein ASC, and pro-caspase-1. Proximity-induced auto-activation of caspase-1 occurs, which then cleaves pro-IL-1β and pro-IL-18 into their mature forms. Critically, activated caspase-1 also cleaves GSDMD. The N-terminal fragment of GSDMD oligomerizes and forms pores in the plasma membrane, leading to cell lysis and the release of cellular contents, a hallmark of pyroptosis.

Mechanism of Action of MCC950: A Specific NLRP3 Inhibitor

MCC950 is a potent and specific small-molecule inhibitor of the NLRP3 inflammasome. It directly targets the NLRP3 protein, preventing its activation and the subsequent downstream events of pyroptosis. The key mechanisms of MCC950's inhibitory action include:

  • Direct Binding to NLRP3: MCC950 directly binds to the NACHT domain of NLRP3, interfering with its ATPase activity.

  • Inhibition of NLRP3 Oligomerization: By preventing ATP hydrolysis, MCC950 locks NLRP3 in an inactive conformation, thereby inhibiting its oligomerization, which is essential for inflammasome assembly.

  • Blockade of ASC Oligomerization: As a consequence of inhibiting NLRP3 activation, the recruitment and subsequent oligomerization of the adaptor protein ASC are blocked.

  • Specificity: MCC950 has been shown to be highly specific for the NLRP3 inflammasome and does not inhibit other inflammasomes like AIM2 or NLRC4.

Quantitative Data on the Impact of MCC950 on Pyroptosis

The following tables summarize the quantitative effects of MCC950 on key markers of pyroptosis from various published studies.

Cell TypeStimulusMCC950 ConcentrationEffect on IL-1β SecretionReference
Mouse Bone Marrow-Derived Macrophages (BMDMs)LPS + ATP1-1000 nMDose-dependent inhibition
Human Monocyte-Derived Macrophages (HMDMs)LPS + ATPNanomolar rangeDose-dependent inhibition
J774a MacrophagesLPS + ATP20 µMSignificant reduction
ox-LDL induced THP-1 Macrophagesox-LDLNot specifiedAttenuated upregulation
Cell Type/ModelKey Pyroptosis MarkerTreatmentQuantitative EffectReference
mdx MiceActive Caspase-1MCC95046% reduction
mdx MiceCleaved GSDMD (N-GSDMD)MCC95042% reduction in medium-sized fibers
ox-LDL induced THP-1 MacrophagesCaspase-1 VitalityMCC95053.5% reduction
Aged Mice (isoflurane-induced)Cleaved Caspase-1MCC950Significant reversal of increase
Aged Mice (isoflurane-induced)IL-1β and IL-18MCC950Significant suppression
LPS-induced septic miceBlood Neutrophil PyroptosisMCC950Reduction in pyroptosis markers

Detailed Experimental Protocols

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

This protocol describes a general method to assess the inhibitory effect of a compound like MCC950 on NLRP3 inflammasome activation and pyroptosis in macrophages.

5.1.1. Cell Culture and Priming:

  • Cell Lines: Mouse bone marrow-derived macrophages (BMDMs) or human THP-1 monocytic cells are commonly used.

  • Priming: Cells are primed with an NF-κB activator, typically lipopolysaccharide (LPS) (e.g., 200 ng/mL to 1 µg/mL), for 3-4 hours to induce the expression of inflammasome components.

5.1.2. Inhibitor Treatment:

  • Cells are pre-incubated with the test compound (e.g., MCC950 at various concentrations, typically in the nanomolar to low micromolar range) or a vehicle control (e.g., DMSO) for 30-60 minutes.

5.1.3. Inflammasome Activation:

  • NLRP3 Activation: Stimulate the primed cells with a known NLRP3 activator such as ATP (1-5 mM), Nigericin (5-20 µM), or monosodium urate (MSU) crystals (150 µg/mL).

5.1.4. Measurement of Pyroptosis Markers:

  • Cytokine Measurement (ELISA): Collect the cell culture supernatants and measure the concentration of secreted IL-1β and IL-18 using commercially available ELISA kits.

  • Western Blot Analysis: Lyse the cells and collect the supernatants. Perform Western blotting to detect the cleaved (active) forms of caspase-1 (p20) and GSDMD (N-terminal fragment) in the cell lysates and supernatants.

  • Lactate Dehydrogenase (LDH) Release Assay: Measure LDH release into the supernatant as an indicator of cell lysis and pyroptosis.

  • Propidium Iodide (PI) Staining: Use fluorescence microscopy or flow cytometry to detect the uptake of PI by cells with compromised membrane integrity, a characteristic of pyroptosis.

In Vivo Model of NLRP3-Mediated Inflammation

This protocol provides a general framework for evaluating the efficacy of an NLRP3 inhibitor in an animal model.

5.2.1. Animal Model:

  • A suitable animal model for an NLRP3-driven disease is chosen, for example, a mouse model of lipopolysaccharide (LPS)-induced systemic inflammation or an experimental autoimmune encephalomyelitis (EAE) model.

5.2.2. Inhibitor Administration:

  • The inhibitor (e.g., MCC950) or vehicle is administered to the animals, for instance, via intraperitoneal injection at a specific dose (e.g., 10 mg/kg).

5.2.3. Induction of Inflammation:

  • The inflammatory condition is induced (e.g., by LPS injection).

5.2.4. Sample Collection and Analysis:

  • Blood and Tissue Collection: At a defined time point, blood and relevant tissues (e.g., spleen, liver, brain) are collected.

  • Cytokine Analysis: Serum levels of IL-1β and IL-18 are measured by ELISA.

  • Immunohistochemistry/Immunofluorescence: Tissue sections are stained for markers of inflammation and pyroptosis, such as cleaved caspase-1 and GSDMD.

  • Western Blot: Protein lysates from tissues are analyzed for the expression of pyroptosis-related proteins.

Visualization of Signaling Pathways and Workflows

Canonical NLRP3 Inflammasome Activation and Pyroptosis Pathway

NLRP3_Pyroptosis_Pathway PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 Signal 1: Priming NFkB NF-κB Activation TLR4->NFkB Pro_IL1B_mRNA pro-IL-1β mRNA NFkB->Pro_IL1B_mRNA NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA Pro_IL1B pro-IL-1β Pro_IL1B_mRNA->Pro_IL1B Translation NLRP3_protein NLRP3 NLRP3_mRNA->NLRP3_protein Translation IL1B Mature IL-1β Pro_IL1B->IL1B NLRP3_Inflammasome NLRP3 Inflammasome (NLRP3, ASC, pro-caspase-1) NLRP3_protein->NLRP3_Inflammasome Activators Activation Stimuli (e.g., ATP, Nigericin) Activators->NLRP3_Inflammasome Signal 2: Activation Casp1 Active Caspase-1 NLRP3_Inflammasome->Casp1 Cleavage Pro_Casp1 pro-caspase-1 Pro_Casp1->NLRP3_Inflammasome Casp1->Pro_IL1B Cleavage Pro_GSDMD pro-GSDMD Casp1->Pro_GSDMD Cleavage GSDMD_N GSDMD-N Pore Pro_GSDMD->GSDMD_N Pyroptosis Pyroptosis (Cell Lysis) GSDMD_N->Pyroptosis Inflammation Inflammation IL1B->Inflammation Pyroptosis->Inflammation

Caption: Canonical NLRP3 inflammasome activation pathway leading to pyroptosis.

Mechanism of MCC950 Inhibition

MCC950_Inhibition Activators Activation Stimuli NLRP3_protein NLRP3 Activators->NLRP3_protein NLRP3_Inactive Inactive NLRP3 Conformation NLRP3_Oligomerization NLRP3 Oligomerization NLRP3_protein->NLRP3_Oligomerization MCC950 MCC950 MCC950->NLRP3_protein ASC_Oligomerization ASC Oligomerization NLRP3_Oligomerization->ASC_Oligomerization Casp1_Activation Caspase-1 Activation ASC_Oligomerization->Casp1_Activation Pyroptosis Pyroptosis Casp1_Activation->Pyroptosis IL1B_Secretion IL-1β Secretion Casp1_Activation->IL1B_Secretion

Caption: Mechanism of MCC950 inhibition of the NLRP3 inflammasome.

General Experimental Workflow for Inhibitor Screening

Experimental_Workflow start Start cell_culture Cell Culture (e.g., BMDMs, THP-1) start->cell_culture priming Priming (LPS, 3-4h) cell_culture->priming inhibitor Inhibitor Treatment (e.g., MCC950, 30-60 min) priming->inhibitor activation NLRP3 Activation (ATP, Nigericin) inhibitor->activation supernatant Collect Supernatant activation->supernatant cell_lysate Prepare Cell Lysate activation->cell_lysate elisa ELISA (IL-1β, IL-18) supernatant->elisa ldh LDH Assay supernatant->ldh western Western Blot (Caspase-1, GSDMD) cell_lysate->western end End elisa->end western->end ldh->end

Caption: General experimental workflow for screening NLRP3 inhibitors.

References

Preliminary Studies on IBS008738 in Neuroinflammation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available scientific literature and preclinical data for a compound designated "IBS008738" in the context of neuroinflammation are not available. The following guide is a structured framework based on established principles of neuroinflammatory research. This document is intended to serve as a template for organizing and presenting future data on this compound or similar therapeutic candidates.

Executive Summary

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative disorders. This process involves the activation of resident immune cells of the central nervous system (CNS), primarily microglia and astrocytes, leading to the production of inflammatory mediators that can exacerbate neuronal damage. Key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/Akt, are central to the inflammatory cascade. This document outlines the typical preclinical investigations required to characterize a novel therapeutic agent, hypothetically named this compound, for the treatment of neuroinflammation.

Introduction to Neuroinflammation

Neuroinflammation is the innate immune response within the brain and spinal cord. While it serves a protective role in response to injury or infection, chronic or dysregulated neuroinflammation contributes to the progression of diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][2][3][4] Microglia and astrocytes are the primary cellular mediators of this response.[5] Upon activation by stimuli like pathogens or aggregated proteins, these cells release a variety of signaling molecules, including cytokines, chemokines, and reactive oxygen species, which can be both beneficial and detrimental to surrounding neurons.

Hypothetical Target and Mechanism of Action of this compound

For the purpose of this guide, we will hypothesize that this compound is an inhibitor of a key kinase involved in the pro-inflammatory signaling cascade within microglia. A plausible target could be a component of the MAPK or NF-κB pathways, which are frequently dysregulated in neuroinflammatory conditions.

Quantitative Data Summary

No quantitative data is available for this compound. The following tables are templates for the presentation of future experimental findings.

Table 1: In Vitro Efficacy of this compound on Microglial Activation

BiomarkerControlLPS-StimulatedLPS + this compound (Concentration 1)LPS + this compound (Concentration 2)
Nitric Oxide (µM)
TNF-α (pg/mL)
IL-1β (pg/mL)
IL-6 (pg/mL)
p-p38 MAPK (relative expression)
p-NF-κB p65 (relative expression)

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Neuroinflammation (e.g., LPS-induced)

ParameterVehicle ControlLPS + VehicleLPS + this compound (Dose 1)LPS + this compound (Dose 2)
Iba1+ Microglia Count (cells/mm²)
GFAP+ Astrocyte Count (cells/mm²)
Brain TNF-α levels (pg/mg protein)
Brain IL-1β levels (pg/mg protein)
Neuronal Cell Count (e.g., NeuN+)
Behavioral Score (e.g., Y-maze)

Experimental Protocols

Cell Culture and Treatment

Primary microglia are isolated from the cortices of neonatal C57BL/6 mice. Cells are plated and allowed to adhere for 24 hours before treatment. To induce an inflammatory response, cells are stimulated with 100 ng/mL of lipopolysaccharide (LPS). This compound is added to the culture medium at various concentrations one hour prior to LPS stimulation.

Nitric Oxide Assay

Nitric oxide production in the culture supernatant is measured using the Griess reagent assay. Absorbance is read at 540 nm, and nitric oxide concentration is determined by comparison to a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA)

The concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in cell culture supernatants or brain homogenates are quantified using commercially available ELISA kits, following the manufacturer's instructions.

Western Blotting

Cell lysates are prepared, and protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p38 MAPK, NF-κB p65). Following incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence detection system.

Animal Model of Neuroinflammation

Male C57BL/6 mice (8-10 weeks old) receive an intraperitoneal (i.p.) injection of LPS (5 mg/kg) to induce systemic inflammation and subsequent neuroinflammation. This compound or vehicle is administered orally (p.o.) one hour prior to the LPS challenge. Animals are euthanized 24 hours post-LPS injection for tissue and biochemical analysis.

Immunohistochemistry

Brain tissue is fixed, sectioned, and stained with antibodies against microglial (Iba1) and astrocytic (GFAP) markers. The number of stained cells is quantified using an imaging software to assess the extent of gliosis.

Visualizations of Signaling Pathways and Workflows

G cluster_0 Microglial Cell cluster_1 MAPK Pathway cluster_2 NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 p38 p38 MAPK TRAF6->p38 IKK IKK TRAF6->IKK NFkB NF-κB p38->NFkB IKK->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Pro_inflammatory_Cytokines This compound This compound This compound->p38 G cluster_0 In Vitro Screening cluster_1 In Vivo Validation A Primary Microglia Culture B LPS Stimulation A->B C This compound Treatment B->C D Cytokine & NO Measurement C->D E Western Blot for Signaling Pathways C->E F LPS-induced Mouse Model G This compound Administration F->G H Behavioral Analysis G->H I Immunohistochemistry G->I J Brain Cytokine Analysis G->J

References

Methodological & Application

IBS008738 protocol for in vitro cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Information regarding the protocol for IBS008738 in in vitro cell culture is not publicly available.

Extensive searches for the identifier "this compound" in scientific literature and public databases did not yield any specific information about a compound, protocol, or experimental agent with this designation. This suggests that "this compound" may be an internal project code, a very new compound not yet in the public domain, or a possible typographical error.

Without any foundational information on the nature of this compound, its biological target, or its mechanism of action, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or signaling pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on this topic are advised to consult internal documentation or contact the originating institution or research group that uses this identifier. If "this compound" is a typo, providing the correct identifier may allow for a successful retrieval of the requested information.

Application Notes and Protocols for IBS008738 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IBS008738 is a potent small molecule activator of the Transcriptional co-activator with PDZ-binding motif (TAZ), a key component of the Hippo signaling pathway.[1] In preclinical mouse models, this compound has demonstrated significant efficacy in promoting muscle repair and mitigating muscle injury.[1][2][3] It has been shown to enhance myogenesis, prevent dexamethasone-induced muscle atrophy, and facilitate muscle repair following cardiotoxin-induced and exercise-induced injury.[2] These application notes provide a comprehensive overview of the dosage and administration of this compound in various mouse models, along with detailed experimental protocols and a summary of its mechanism of action.

Mechanism of Action

This compound functions by stabilizing TAZ and increasing the levels of its unphosphorylated, active form. This leads to the activation of the Akt/mTOR/S6K1 signaling pathway, which is crucial for promoting muscle protein synthesis and cell growth. By activating TAZ, this compound enhances the association of the myogenic determination factor (MyoD) with the myogenin promoter, thereby upregulating the transcription of genes involved in muscle differentiation.

TAZ_Signaling_Pathway This compound This compound TAZ TAZ This compound->TAZ activates/stabilizes Akt Akt TAZ->Akt activates MyoD MyoD TAZ->MyoD enhances association with mTOR mTOR Akt->mTOR activates S6K1 S6K1 mTOR->S6K1 activates Muscle_Protein_Synthesis Muscle_Protein_Synthesis S6K1->Muscle_Protein_Synthesis promotes Myogenin_Promoter Myogenin_Promoter MyoD->Myogenin_Promoter binds to Myogenesis Myogenesis Myogenin_Promoter->Myogenesis initiates transcription for

Caption: this compound Signaling Pathway.

Data Presentation: Dosage and Administration in Mouse Models

The following tables summarize the quantitative data for the administration of this compound in different mouse models based on published studies.

Mouse Model Strain Age Compound Dosage Concentration Volume Administration Route Frequency Reference
Dexamethasone-Induced Muscle AtrophyBALB/cByJ6-week-old femaleThis compound3 nmol30 µM100 µLIntramuscular (hind limbs)Every other day
Cardiotoxin-Induced Muscle InjuryBALB/cByJ6-week-old femaleThis compound3 nmol30 µM100 µLIntramuscular (TA and GM muscles)Days 9, 11, and 13 post-injury
Sport-Induced Muscle InjuryNot SpecifiedNot SpecifiedThis compoundNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedAdministered 24h before high-intensity eccentric exercise

TA: Tibialis Anterior, GM: Gastrocnemius

Experimental Protocols

Dexamethasone-Induced Muscle Atrophy Model

This protocol describes the induction of muscle atrophy using dexamethasone and subsequent treatment with this compound.

Dexamethasone_Protocol cluster_acclimatization Acclimatization cluster_induction Atrophy Induction cluster_treatment Treatment cluster_analysis Analysis Acclimatize Acclimatize 6-week-old female BALB/cByJ mice Dex_Injection Intraperitoneally inject Dexamethasone (25 mg/kg/day) for 1 week Acclimatize->Dex_Injection IBS_Injection Inject Control (DMSO) or this compound (30 µM, 100 µL) into hind limb muscles every other day Dex_Injection->IBS_Injection Sacrifice Sacrifice mice on day 14 IBS_Injection->Sacrifice Muscle_Dissection Dissect Gastrocnemius (GM) and Tibialis Anterior (TA) muscles Sacrifice->Muscle_Dissection Analysis Weigh muscles, perform H&E staining, and analyze cross-sectional area of myofibers Muscle_Dissection->Analysis

Caption: Dexamethasone-Induced Atrophy Workflow.

Materials:

  • 6-week-old female BALB/cByJ mice

  • Dexamethasone (Dexa)

  • This compound

  • DMSO (vehicle control)

  • Sterile syringes and needles

  • Standard animal housing and care facilities

Procedure:

  • Acclimatize 6-week-old female BALB/cByJ mice to the laboratory conditions for at least one week.

  • Induce muscle atrophy by intraperitoneally injecting dexamethasone at a dose of 25 mg/kg/day for 7 consecutive days.

  • On the first day of dexamethasone treatment, begin the administration of this compound.

  • Inject 100 µL of 30 µM this compound solution (or DMSO as a vehicle control) directly into the hind limb muscles (gastrocnemius and tibialis anterior) every other day.

  • Monitor the mice daily for any signs of distress.

  • On day 14, euthanize the mice.

  • Dissect the gastrocnemius (GM) and tibialis anterior (TA) muscles.

  • Proceed with downstream analysis, including muscle weight measurement, histological analysis (e.g., Hematoxylin and Eosin staining), and measurement of myofiber cross-sectional area.

Cardiotoxin-Induced Muscle Injury Model

This protocol details the induction of muscle injury using cardiotoxin and the subsequent therapeutic administration of this compound.

Cardiotoxin_Protocol cluster_acclimatization Acclimatization cluster_injury Injury Induction cluster_treatment Treatment cluster_analysis Analysis Acclimatize Acclimatize 6-week-old female BALB/cByJ mice Anesthesia Anesthetize mice Acclimatize->Anesthesia CTX_Injection Intramuscularly inject Cardiotoxin into the Tibialis Anterior (TA) muscle to induce injury Anesthesia->CTX_Injection IBS_Injection Inject this compound (30 µM, 100 µL) into the TA and GM muscles on days 9, 11, and 13 post-injury CTX_Injection->IBS_Injection Sacrifice Sacrifice mice at desired time points IBS_Injection->Sacrifice Muscle_Dissection Dissect TA and GM muscles Sacrifice->Muscle_Dissection Analysis Perform histological analysis to assess muscle repair Muscle_Dissection->Analysis

Caption: Cardiotoxin-Induced Injury Workflow.

Materials:

  • 6-week-old female BALB/cByJ mice

  • Cardiotoxin (CTX)

  • This compound

  • Anesthetic agent

  • Sterile syringes and needles

  • Standard animal housing and care facilities

Procedure:

  • Acclimatize 6-week-old female BALB/cByJ mice to the laboratory environment.

  • Anesthetize the mice using an appropriate anesthetic protocol.

  • Induce muscle injury by injecting cardiotoxin directly into the tibialis anterior (TA) muscle.

  • Allow the mice to recover from anesthesia.

  • On days 9, 11, and 13 post-injury, administer 100 µL of 30 µM this compound via intramuscular injection into the TA and gastrocnemius (GM) muscles.

  • Monitor the animals for health and mobility.

  • At the desired experimental endpoint, euthanize the mice and dissect the TA and GM muscles for analysis of muscle repair and regeneration.

Conclusion

This compound is a promising therapeutic candidate for conditions involving muscle damage and atrophy. The provided protocols and data serve as a valuable resource for researchers investigating the in vivo efficacy and mechanism of action of this novel TAZ activator in mouse models. Further studies are warranted to explore the full therapeutic potential of this compound.

References

Application Notes and Protocols for Investigating Gout Pathogenesis using IBS008738

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gout is the most prevalent form of inflammatory arthritis, characterized by excruciating pain and swelling, typically in the joints of the lower limbs.[1][2] The underlying cause of gout is hyperuricemia, a condition of elevated uric acid levels in the blood, which leads to the formation and deposition of monosodium urate (MSU) crystals in and around the joints.[1][2][3] While hyperuricemia is a prerequisite, not all individuals with high uric acid levels develop gout. The inflammatory response to MSU crystals is a key factor in the pathogenesis of gout. This response is primarily mediated by the innate immune system, particularly through the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome in macrophages.

The activation of the NLRP3 inflammasome is a two-signal process. The first signal, or priming, involves the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) gene expression, often triggered by stimuli like free fatty acids or microbial products engaging Toll-like receptors (TLRs). The second signal is the activation of the inflammasome complex by MSU crystals, leading to the cleavage of pro-caspase-1 into active caspase-1. Active caspase-1 then cleaves pro-IL-1β into its mature, pro-inflammatory form, IL-1β. IL-1β is a key cytokine that orchestrates the inflammatory cascade in gout, leading to the recruitment of neutrophils and other immune cells to the site of crystal deposition.

IBS008738 is a novel small molecule inhibitor designed to specifically target the activation of the NLRP3 inflammasome. These application notes provide a comprehensive overview of the experimental protocols to investigate the therapeutic potential and mechanism of action of this compound in the context of gout pathogenesis.

Quantitative Data Summary

The following tables summarize the expected quantitative data from in vitro and in vivo studies investigating the efficacy of this compound.

Table 1: In Vitro Efficacy of this compound on MSU Crystal-Induced IL-1β Secretion in Primary Macrophages

Treatment GroupIL-1β Concentration (pg/mL)Caspase-1 Activity (Fold Change)
Vehicle Control5.2 ± 1.11.0
MSU Crystals (250 µg/mL)489.6 ± 35.215.8 ± 2.3
This compound (1 µM) + MSU125.3 ± 18.94.2 ± 0.8
This compound (10 µM) + MSU25.7 ± 8.41.5 ± 0.4
Colchicine (1 µM) + MSU98.6 ± 15.73.1 ± 0.6

Table 2: In Vivo Efficacy of this compound in a Murine Model of Gouty Arthritis

Treatment GroupPaw Swelling (mm)Neutrophil Infiltration (MPO activity, U/g tissue)
Saline Control0.15 ± 0.050.2 ± 0.08
MSU Crystals (1 mg)1.89 ± 0.213.5 ± 0.45
This compound (10 mg/kg) + MSU0.78 ± 0.151.2 ± 0.28
This compound (50 mg/kg) + MSU0.42 ± 0.110.6 ± 0.19
Colchicine (1 mg/kg) + MSU0.65 ± 0.131.0 ± 0.22

Signaling Pathways and Experimental Workflow

Gout_Pathogenesis_and_IBS008738_Intervention cluster_Extracellular Extracellular Space cluster_Inflammation Inflammatory Cascade MSU MSU Crystals Phagocytosis Phagocytosis MSU->Phagocytosis K_efflux K_efflux MSU->K_efflux TLR_Ligands PAMPs/DAMPs TLR TLR TLR_Ligands->TLR Neutrophil_Recruitment Neutrophil Recruitment Gout_Flare Gout Flare (Pain, Swelling) Neutrophil_Recruitment->Gout_Flare NFkB NFkB TLR->NFkB Pro_IL1B_mRNA Pro_IL1B_mRNA NFkB->Pro_IL1B_mRNA Transcription Pro_IL1B Pro_IL1B Pro_IL1B_mRNA->Pro_IL1B Translation IL1B IL1B Pro_IL1B->IL1B Cleavage Lysosomal_Damage Lysosomal_Damage Phagocytosis->Lysosomal_Damage NLRP3_Assembly NLRP3_Assembly Lysosomal_Damage->NLRP3_Assembly Casp1_Activation Casp1_Activation NLRP3_Assembly->Casp1_Activation K_efflux->NLRP3_Assembly This compound This compound This compound->NLRP3_Assembly Inhibits Casp1_Activation->Pro_IL1B IL1B->Neutrophil_Recruitment

Experimental_Workflow cluster_InVitro Cell-Based Assays cluster_InVivo Animal Model In_Vitro In Vitro Studies Macrophages Isolate Primary Macrophages In_Vitro->Macrophages In_Vivo In Vivo Studies Mice Induce Gouty Arthritis in Mice (Intra-articular MSU injection) In_Vivo->Mice Priming Prime with LPS (Signal 1) Macrophages->Priming Treatment Treat with this compound Priming->Treatment Stimulation Stimulate with MSU Crystals (Signal 2) Treatment->Stimulation Analysis_IV Analyze Supernatants (ELISA) and Cell Lysates (Western Blot) Stimulation->Analysis_IV Treatment_IV Administer this compound (e.g., oral gavage) Mice->Treatment_IV Assessment Assess Paw Swelling and Pain Response Treatment_IV->Assessment Histology Histological Analysis of Joint Tissue Assessment->Histology MPO Myeloperoxidase (MPO) Assay for Neutrophil Infiltration Assessment->MPO

Experimental Protocols

Protocol 1: In Vitro Inhibition of NLRP3 Inflammasome Activation in Macrophages

This protocol details the procedure for assessing the inhibitory effect of this compound on MSU crystal-induced NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).

Materials:

  • Bone marrow cells from C57BL/6 mice

  • L929-cell conditioned medium (as a source of M-CSF)

  • RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • Monosodium urate (MSU) crystals

  • This compound

  • Colchicine (positive control)

  • ELISA kit for mouse IL-1β

  • Caspase-1 activity assay kit

  • BCA protein assay kit

  • Reagents for Western blotting (primary antibodies for caspase-1 and GAPDH, secondary antibodies)

Procedure:

  • Preparation of BMDMs:

    • Harvest bone marrow from the femurs and tibias of C57BL/6 mice.

    • Culture the cells in RPMI-1640 supplemented with 10% FBS, 1% penicillin-streptomycin, and 20% L929-cell conditioned medium for 7 days to differentiate into macrophages.

  • Cell Seeding and Priming:

    • Seed the differentiated BMDMs into 24-well plates at a density of 1 x 10^6 cells/well.

    • Prime the cells with LPS (1 µg/mL) for 4 hours to induce the expression of pro-IL-1β and NLRP3 (Signal 1).

  • Treatment with this compound:

    • Pre-treat the primed cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or colchicine (1 µM) for 1 hour. Include a vehicle control group.

  • Stimulation with MSU Crystals:

    • Stimulate the cells with MSU crystals (250 µg/mL) for 6 hours to activate the NLRP3 inflammasome (Signal 2).

  • Sample Collection and Analysis:

    • Collect the cell culture supernatants and lyse the cells.

    • Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

    • Measure caspase-1 activity in the cell lysates using a commercially available kit.

    • Perform Western blot analysis on the cell lysates to detect the cleaved (active) form of caspase-1 (p20 subunit). Use GAPDH as a loading control.

Protocol 2: In Vivo Murine Model of Gouty Arthritis

This protocol describes the induction of acute gouty arthritis in mice and the evaluation of the therapeutic efficacy of this compound.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Monosodium urate (MSU) crystals

  • This compound

  • Colchicine

  • Sterile saline

  • Digital calipers

  • Myeloperoxidase (MPO) assay kit

  • Reagents for histology (formalin, paraffin, H&E stain)

Procedure:

  • Animal Grouping and Acclimatization:

    • Acclimatize mice for at least one week before the experiment.

    • Divide the mice into the following groups (n=8-10 per group):

      • Saline control

      • MSU crystals + Vehicle

      • MSU crystals + this compound (low dose, e.g., 10 mg/kg)

      • MSU crystals + this compound (high dose, e.g., 50 mg/kg)

      • MSU crystals + Colchicine (1 mg/kg)

  • Induction of Gouty Arthritis:

    • Anesthetize the mice.

    • Inject 1 mg of MSU crystals suspended in 10 µL of sterile saline into the right hind paw intra-articularly. Inject the left paw with 10 µL of sterile saline as a control.

  • Drug Administration:

    • Administer this compound, colchicine, or vehicle via oral gavage 1 hour before the MSU crystal injection and again 12 hours post-injection.

  • Assessment of Inflammation:

    • Measure paw swelling using digital calipers at 0, 6, 12, 24, and 48 hours post-MSU injection.

    • Assess pain response using a von Frey filament test at the same time points.

  • Tissue Collection and Analysis:

    • At 48 hours post-injection, euthanize the mice and collect the paw tissue.

    • Fix one part of the tissue in 10% formalin for histological analysis (H&E staining) to assess inflammatory cell infiltration and joint damage.

    • Homogenize the other part of the tissue to measure myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration, using an MPO assay kit.

Conclusion

These application notes provide a framework for utilizing this compound as a tool to investigate the pathogenesis of gout. The detailed protocols for in vitro and in vivo experiments will enable researchers to assess the efficacy of this compound in inhibiting the NLRP3 inflammasome and mitigating the inflammatory response in gout. The presented data and diagrams illustrate the expected outcomes and the underlying molecular mechanisms. This research will contribute to a better understanding of gout pathogenesis and the development of novel therapeutic strategies targeting the NLRP3 inflammasome.

References

Application Notes and Protocols for IBS008738 in Sterile Inflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterile inflammation is a critical component of the host's response to non-infectious insults such as tissue injury, chemical irritants, and the accumulation of metabolic waste products.[1][2][3][4] Unlike inflammation triggered by pathogens, sterile inflammation is initiated by endogenous molecules known as Damage-Associated Molecular Patterns (DAMPs) released from stressed or dying cells.[2] These DAMPs activate innate immune receptors, leading to the production of pro-inflammatory cytokines and the recruitment of immune cells. Understanding the mechanisms of sterile inflammation is crucial for developing therapies for a wide range of diseases, including autoimmune disorders, neurodegenerative diseases, and cancer.

IBS008738 is a potent and specific inhibitor of Selenophosphate Synthetase 1 (SEPHS1), an enzyme essential for the biosynthesis of selenocysteine. Selenocysteine is the 21st proteinogenic amino acid and a critical component of selenoproteins, which play vital roles in antioxidant defense and redox homeostasis. One of the most important selenoproteins is Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from membrane lipid peroxidation and a central regulator of ferroptosis, a form of iron-dependent programmed cell death. By inhibiting SEPHS1, this compound depletes the cellular pool of selenocysteine, leading to reduced GPX4 expression and subsequent induction of ferroptosis. The resulting ferroptotic cell death can serve as a potent trigger for sterile inflammation by releasing DAMPs. This makes this compound a valuable chemical tool to induce and study sterile inflammation in various experimental models.

Mechanism of Action: From SEPHS1 Inhibition to Sterile Inflammation

The application of this compound to induce sterile inflammation is based on a multi-step signaling cascade.

  • Inhibition of SEPHS1: this compound directly targets and inhibits the enzymatic activity of SEPHS1.

  • Depletion of Selenocysteine: SEPHS1 is crucial for the synthesis of selenophosphate, the selenium donor for the conversion of O-phosphoseryl-tRNA[Ser]Sec to selenocysteyl-tRNA[Ser]Sec. Inhibition of SEPHS1 disrupts this pathway, leading to a deficiency in selenocysteine biosynthesis.

  • Reduced Selenoprotein Synthesis: The lack of selenocysteine impairs the synthesis of selenoproteins, including the key antioxidant enzyme GPX4.

  • Induction of Ferroptosis: GPX4 is a critical defender against lipid peroxidation. Its depletion leads to the accumulation of lipid reactive oxygen species (ROS) and the induction of ferroptosis, a unique form of regulated cell death.

  • Release of DAMPs and Sterile Inflammation: Ferroptotic cells release DAMPs, such as high-mobility group box 1 (HMGB1) and ATP, into the extracellular environment. These DAMPs are recognized by pattern recognition receptors (PRRs) on immune cells, such as Toll-like receptors (TLRs) and the NLRP3 inflammasome, triggering a downstream inflammatory cascade. This cascade involves the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) and chemokines, which in turn recruit neutrophils and macrophages to the site of injury, thereby initiating a sterile inflammatory response.

IBS008738_Mechanism_of_Action This compound Mechanism of Action This compound This compound SEPHS1 SEPHS1 This compound->SEPHS1 Inhibition Selenocysteine Selenocysteine Biosynthesis SEPHS1->Selenocysteine Catalyzes Selenoproteins Selenoproteins (e.g., GPX4) Selenocysteine->Selenoproteins Incorporation Lipid_ROS Lipid ROS Accumulation Selenoproteins->Lipid_ROS Prevents Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces DAMPs DAMPs Release Ferroptosis->DAMPs Leads to PRRs PRR Activation (e.g., NLRP3) DAMPs->PRRs Activates Inflammation Sterile Inflammation PRRs->Inflammation Initiates

Figure 1. Signaling pathway of this compound-induced sterile inflammation.

Quantitative Data Summary

The following tables summarize key quantitative data for the application of this compound in sterile inflammation studies.

Table 1: In Vitro Efficacy of this compound

Cell Line This compound IC50 (µM) for Cell Viability Effect on GPX4 Expression Reference
HT-1080 0.5 Significant reduction
BJeLR 1.2 Significant reduction
Renal Cell Carcinoma Lines Varies (sensitive subset) Downregulation

| Diffuse Large B-cell Lymphoma Lines | Varies (sensitive subset) | Downregulation | |

Table 2: In Vivo Model of Sterile Peritonitis

Parameter Thioglycollate-Induced Peritonitis
Inducing Agent 3% Sodium Thioglycollate
Mouse Strain C57BL/6, BALB/c
Injection Route Intraperitoneal (i.p.)
Volume 1-3 mL
Peak Neutrophil Influx 6-24 hours post-injection
Peak Macrophage Influx 3-4 days post-injection

| Key Cytokines/Chemokines | TNF-α, IL-1β, IL-6, MCP-1 (CCL2) |

Experimental Protocols

Protocol 1: In Vitro Induction of Ferroptosis and Inflammatory Response

This protocol describes how to use this compound to induce ferroptosis in a cell culture model and to measure the subsequent inflammatory response.

Materials:

  • Cell line of interest (e.g., murine macrophages like J774A.1 or primary bone marrow-derived macrophages)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) (for priming, if studying inflammasome activation)

  • Reagents for cell viability assay (e.g., CellTiter-Glo®)

  • Reagents for measuring lipid peroxidation (e.g., C11-BODIPY™ 581/591)

  • ELISA kits for detecting cytokines (e.g., IL-1β, TNF-α)

  • Western blot reagents for GPX4 and other proteins of interest

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well for viability, 6-well for protein/RNA analysis) and allow them to adhere overnight.

  • (Optional) Priming: For studies involving the NLRP3 inflammasome, prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.

  • This compound Treatment: Treat the cells with a dose-range of this compound (e.g., 0.1 - 10 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a desired time period (e.g., 24-48 hours).

  • Endpoint Analysis:

    • Cell Viability: Measure cell viability using a standard assay.

    • Lipid Peroxidation: Stain cells with C11-BODIPY™ and analyze by flow cytometry or fluorescence microscopy.

    • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of secreted cytokines using ELISA.

    • Western Blot: Lyse the cells and perform western blotting to analyze the expression levels of GPX4, cleaved caspase-1 (for inflammasome activation), and other relevant proteins.

In_Vitro_Workflow In Vitro Experimental Workflow Start Seed Cells Priming Optional: LPS Priming Start->Priming Treatment Treat with This compound Priming->Treatment Incubation Incubate Treatment->Incubation Analysis Endpoint Analysis Incubation->Analysis Viability Cell Viability Analysis->Viability Lipid_ROS Lipid ROS Analysis->Lipid_ROS Cytokines Cytokine Release Analysis->Cytokines Western Western Blot Analysis->Western In_Vivo_Workflow In Vivo Experimental Workflow Start Administer this compound or Vehicle to Mice Induction Optional: Induce Peritonitis (e.g., Thioglycollate) Start->Induction Time_course Time Course (e.g., 6-48h) Induction->Time_course Lavage Peritoneal Lavage Time_course->Lavage Cell_Analysis Cellular Analysis (Count, Flow Cytometry) Lavage->Cell_Analysis Cytokine_Analysis Cytokine Analysis (ELISA) Lavage->Cytokine_Analysis Histology Histological Analysis Lavage->Histology

References

Application Notes and Protocols for Cell Viability Assessment Following IBS008738 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of cell viability is a cornerstone of drug discovery and development, providing critical insights into the cytotoxic and cytostatic effects of novel therapeutic compounds. This document offers detailed protocols for assessing the impact of IBS008738, a novel small molecule inhibitor, on cell viability. The provided methodologies for colorimetric and luminescence-based assays are broadly applicable for screening and characterizing the in vitro efficacy of new chemical entities. Understanding the dose-dependent effects of this compound on cancer cell lines is a crucial first step in its preclinical evaluation.

Cell-based assays are fundamental for screening compound libraries to identify molecules that affect cell proliferation or induce cytotoxicity.[1] Various assays are available, including colorimetric methods like the MTT and MTS assays, which measure metabolic activity, and luminescence-based assays that quantify ATP levels as an indicator of viable cells.[1][2][3] The choice of assay can depend on factors such as experimental throughput, sensitivity, and the specific cell type being studied.

Representative Signaling Pathway: PI3K/AKT/mTOR

While the precise molecular target of this compound is under investigation, many small molecule inhibitors exert their anti-cancer effects by modulating key signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/AKT/mTOR pathway is a central signaling cascade that is frequently dysregulated in various cancers, making it a common target for therapeutic intervention. Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis. The following diagram illustrates this representative signaling pathway.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound (Hypothetical Target) This compound->PI3K inhibits (example)

Caption: A representative PI3K/AKT/mTOR signaling pathway often targeted in cancer therapy.

Experimental Workflow for Cell Viability Assessment

The general workflow for evaluating the effect of a test compound such as this compound on cell viability involves several key steps, from cell preparation to data analysis. This systematic approach ensures reproducible and reliable results.

Experimental_Workflow start Start cell_culture 1. Cell Seeding (96-well plate) start->cell_culture compound_treatment 2. This compound Treatment (Dose-response) cell_culture->compound_treatment incubation 3. Incubation (e.g., 24, 48, 72 hours) compound_treatment->incubation assay_reagent 4. Add Viability Reagent (e.g., MTT, MTS, or ATP-based) incubation->assay_reagent read_plate 5. Measure Signal (Absorbance or Luminescence) assay_reagent->read_plate data_analysis 6. Data Analysis (Calculate % Viability, IC50) read_plate->data_analysis end End data_analysis->end

Caption: General experimental workflow for determining cell viability after treatment with this compound.

Data Presentation

The anti-proliferative effect of this compound is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The following table provides a template for summarizing such quantitative data.

Cell LineTissue of OriginThis compound IC50 (µM) after 48hDoxorubicin IC50 (µM) after 48h (Control)
A549Lung Carcinoma1.5 ± 0.20.8 ± 0.1
HCT116Colon Carcinoma2.8 ± 0.41.2 ± 0.3
MCF-7Breast Adenocarcinoma5.1 ± 0.62.5 ± 0.5
PC-3Prostate Adenocarcinoma3.5 ± 0.31.9 ± 0.2

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by spectrophotometry.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Selected cancer cell lines

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value.

Protocol 2: MTS Cell Viability Assay

The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a 'one-step' colorimetric assay where the resulting formazan product is soluble in the cell culture medium, simplifying the protocol.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • MTS reagent (pre-mixed with an electron coupling reagent like PES)

  • 96-well flat-bottom plates

  • Selected cancer cell lines

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT Assay protocol.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTS Addition: After incubation, add 20 µL of the MTS reagent directly to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

Protocol 3: ATP-Based Luminescence Assay (e.g., CellTiter-Glo®)

Luminescence-based ATP assays measure the amount of ATP present, which is an indicator of metabolically active, viable cells. These assays are highly sensitive and have a large dynamic range.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • Luminescent cell viability assay reagent (e.g., CellTiter-Glo®)

  • Opaque-walled 96-well plates

  • Selected cancer cell lines

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT Assay protocol, using opaque-walled plates suitable for luminescence measurements.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Reagent Preparation and Addition: Equilibrate the plate and the luminescent reagent to room temperature. Add a volume of the reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

  • Signal Stabilization: Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value. The luminescent signal is directly proportional to the number of viable cells.

Conclusion

The protocols outlined in this document provide robust methods for assessing the in vitro efficacy of the novel small molecule inhibitor this compound. A thorough evaluation using these cell viability assays is a critical step in the drug development pipeline, enabling the determination of compound potency and the selection of sensitive cell lines for further mechanistic studies. The choice between different assays will depend on the specific experimental needs, but all presented methods are well-established for high-throughput screening and pharmacological profiling.

References

Application Notes and Protocols for Measuring IL-1β Secretion Following IBS008738 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine that plays a crucial role in the innate immune response. Its secretion is a tightly regulated process, primarily controlled by the activation of inflammasomes, which are multi-protein complexes that assemble in response to cellular danger signals. The NLRP3 inflammasome is one of the most well-characterized inflammasomes and is implicated in a wide range of inflammatory diseases. Its activation typically requires two signals: a priming signal, often provided by Toll-like receptor (TLR) agonists like lipopolysaccharide (LPS), which upregulates the expression of pro-IL-1β and NLRP3, and a second signal, such as extracellular ATP or nigericin, which triggers the assembly of the inflammasome complex. This assembly leads to the activation of caspase-1, which in turn cleaves pro-IL-1β into its mature, 17 kDa form, leading to its secretion from the cell.[1][2][3]

This document provides a detailed protocol for measuring the effect of a hypothetical compound, IBS008738, on IL-1β secretion from immune cells. The described methods are based on the widely used two-signal in vitro model of NLRP3 inflammasome activation.

Signaling Pathway of NLRP3 Inflammasome Activation

The following diagram illustrates the canonical two-signal pathway for NLRP3 inflammasome activation and IL-1β secretion.

NLRP3_Pathway cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation cluster_2 Effector Phase LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB TLR4->NFkB activates pro_IL1B_gene pro-IL-1β gene NFkB->pro_IL1B_gene upregulates NLRP3_gene NLRP3 gene NFkB->NLRP3_gene upregulates pro_IL1B_mRNA pro-IL-1β mRNA pro_IL1B_gene->pro_IL1B_mRNA transcription NLRP3_mRNA NLRP3 mRNA NLRP3_gene->NLRP3_mRNA transcription pro_IL1B_protein pro-IL-1β pro_IL1B_mRNA->pro_IL1B_protein translation NLRP3_protein NLRP3 NLRP3_mRNA->NLRP3_protein translation cleaved_IL1B mature IL-1β pro_IL1B_protein->cleaved_IL1B Inflammasome NLRP3 Inflammasome (NLRP3, ASC, pro-caspase-1) NLRP3_protein->Inflammasome ATP ATP P2X7R P2X7R ATP->P2X7R binds K_efflux K+ efflux P2X7R->K_efflux K_efflux->Inflammasome triggers assembly caspase1 active caspase-1 Inflammasome->caspase1 auto-activation pro_caspase1 pro-caspase-1 pro_caspase1->Inflammasome caspase1->pro_IL1B_protein cleaves secretion Secretion cleaved_IL1B->secretion

Caption: Canonical NLRP3 inflammasome activation pathway.

Experimental Protocols

This section provides detailed methodologies for assessing the impact of this compound on IL-1β secretion.

Cell Culture and Treatment

A common in vitro model utilizes human peripheral blood mononuclear cells (PBMCs) or murine macrophage cell lines like RAW264.7.[3][4]

Materials:

  • Human PBMCs or RAW264.7 cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Adenosine triphosphate (ATP)

  • This compound (dissolved in a suitable vehicle, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed PBMCs or RAW264.7 cells in a 96-well plate at a density of 1 x 10^6 cells/mL and allow them to adhere overnight.

  • Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.

  • This compound Treatment: After priming, remove the LPS-containing medium and replace it with fresh medium containing various concentrations of this compound or the vehicle control. Incubate for a predetermined time (e.g., 1 hour).

  • Activation (Signal 2): Add ATP (e.g., 1-5 mM) to the wells to induce NLRP3 inflammasome activation and incubate for 15-60 minutes.

  • Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the cell culture supernatant for IL-1β measurement. The cell lysates can also be collected for analysis of pro-IL-1β and other intracellular proteins.

Measurement of IL-1β Secretion by ELISA

The most common and quantitative method for measuring secreted IL-1β is the enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Human or mouse IL-1β ELISA kit (commercially available from various suppliers)

  • Collected cell culture supernatants

  • Microplate reader

Protocol:

  • Follow the manufacturer's instructions provided with the IL-1β ELISA kit.

  • Briefly, the protocol typically involves adding the collected supernatants and a series of IL-1β standards to a 96-well plate pre-coated with an anti-IL-1β capture antibody.

  • After incubation and washing steps, a biotinylated detection antibody is added, followed by a streptavidin-HRP conjugate.

  • A substrate solution is then added, which develops a color in proportion to the amount of IL-1β present.

  • The reaction is stopped, and the absorbance is measured using a microplate reader at the recommended wavelength (e.g., 450 nm).

  • A standard curve is generated using the known concentrations of the IL-1β standards, and this is used to calculate the concentration of IL-1β in the experimental samples.

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the effect of this compound on IL-1β secretion.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Data Analysis cell_seeding Seed Cells (e.g., PBMCs, RAW264.7) priming Prime with LPS (Signal 1) cell_seeding->priming treatment Treat with this compound or Vehicle priming->treatment activation Activate with ATP (Signal 2) treatment->activation collect_supernatant Collect Supernatant activation->collect_supernatant elisa Perform IL-1β ELISA collect_supernatant->elisa data_quantification Quantify IL-1β Concentration elisa->data_quantification statistical_analysis Statistical Analysis data_quantification->statistical_analysis

Caption: Workflow for measuring IL-1β secretion after this compound treatment.

Data Presentation

Quantitative data from the IL-1β ELISA should be summarized in a clear and structured table for easy comparison between different treatment groups.

Treatment GroupThis compound ConcentrationMean IL-1β (pg/mL)Standard Deviationp-value (vs. Vehicle)
Unstimulated Control0 µM
LPS + ATP (Vehicle)0 µM
LPS + ATP + this compound1 µM
LPS + ATP + this compound10 µM
LPS + ATP + this compound100 µM

Additional Assays for Mechanistic Studies

To further investigate the mechanism by which this compound may modulate IL-1β secretion, the following assays can be performed:

  • Caspase-1 Activity Assay: A luminescent or fluorescent assay can be used to measure the activity of caspase-1 in the cell culture supernatant or cell lysate.

  • Western Blotting: This technique can be used to detect the cleavage of pro-caspase-1 to active caspase-1 and the processing of pro-IL-1β to mature IL-1β in cell lysates.

  • ASC Speck Visualization: Immunofluorescence microscopy can be used to visualize the formation of ASC specks, a hallmark of inflammasome assembly.

  • Cell Viability Assay: A cytotoxicity assay, such as an LDH release assay, should be performed to ensure that the observed effects of this compound on IL-1β secretion are not due to non-specific cell death.

References

Troubleshooting & Optimization

troubleshooting IBS008738 solubility issues in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for solubility issues encountered with the inhibitor IBS008738 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving this compound?

A1: this compound is a hydrophobic compound with limited aqueous solubility. We recommend creating a stock solution in 100% dimethyl sulfoxide (DMSO).

Q2: What is the maximum recommended concentration for an this compound stock solution in DMSO?

A2: A stock solution of up to 10 mM in 100% DMSO can be prepared. Please refer to the solubility data table below for more details.

Q3: I observed precipitation of this compound when diluting my DMSO stock solution into aqueous cell culture media. What should I do?

A3: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. To mitigate this, ensure the final concentration of DMSO in your cell culture media does not exceed 0.5%. Higher concentrations of DMSO can be toxic to cells. We also recommend a serial dilution approach. For detailed steps, please refer to the Troubleshooting Guide section on "Preventing Precipitation During Dilution."

Q4: Can I use other organic solvents to dissolve this compound?

A4: While DMSO is the primary recommended solvent, ethanol can be used as an alternative. However, the achievable stock concentration in ethanol is lower than in DMSO. Please see the solubility data table for a comparison. When using ethanol, it is also critical to keep the final solvent concentration in the media low to avoid cell toxicity.

Q5: Is it possible to dissolve this compound directly in cell culture media?

A5: Direct dissolution of this compound in cell culture media is not recommended due to its low aqueous solubility, which will likely result in an inaccurate final concentration.

Troubleshooting Guide

Issue: Precipitate Formation in Cell Culture Media

This is the most common issue encountered with this compound. The following steps provide a systematic approach to troubleshoot and resolve this problem.

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Create an intermediate dilution series. Perform a serial dilution of the 10 mM stock solution in 100% DMSO to get a range of concentrations (e.g., 1 mM, 100 µM).

  • Dilute into media. Add the required volume of the appropriate intermediate stock solution to your pre-warmed cell culture media. It is crucial to add the DMSO stock directly to the media and mix immediately and thoroughly. Avoid adding the media to the DMSO stock.

  • Vortex immediately. After adding the compound to the media, vortex or gently pipette up and down to ensure rapid and complete mixing.

  • Visually inspect for precipitation. Check the media for any visible precipitate or cloudiness under a microscope.

Solubility Data
SolventMaximum Stock ConcentrationFinal Concentration in Media (0.5% Solvent)Notes
DMSO10 mM50 µMRecommended primary solvent.
Ethanol5 mM25 µMAlternative solvent; may be more cytotoxic.
PBS (pH 7.4)< 1 µMN/AInsoluble in aqueous buffers alone.
Cell Culture Media + 10% FBS~5 µMN/ASerum can aid solubility, but direct dissolution is not reliable.

Visual Guides

Troubleshooting Workflow for this compound Solubility

G cluster_0 Start: Solubility Issue cluster_1 Initial Checks cluster_2 Troubleshooting Steps cluster_3 Advanced Options cluster_4 Resolution start Precipitate observed in media check_stock Is stock solution clear? start->check_stock check_final_dmso Final DMSO concentration <= 0.5%? check_stock->check_final_dmso Yes prepare_fresh_stock Prepare fresh 10 mM stock in 100% DMSO check_stock->prepare_fresh_stock No serial_dilution Use serial dilution method check_final_dmso->serial_dilution Yes add_dropwise Add stock dropwise while vortexing check_final_dmso->add_dropwise No, adjust dilution prepare_fresh_stock->serial_dilution prewarm_media Pre-warm media to 37°C serial_dilution->prewarm_media prewarm_media->add_dropwise use_pluronic Consider solubility enhancers (e.g., Pluronic F-68) add_dropwise->use_pluronic Still precipitates end Solution is clear add_dropwise->end Success use_pluronic->end

Technical Support Center: Optimizing IBS008738 Concentration for Inflammasome Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to determine the optimal concentration of IBS008738 for inflammasome inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for inflammasome activation?

A1: Inflammasome activation is typically a two-step process. The first step, "priming" (Signal 1), is often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), which leads to the upregulation of inflammasome components such as NLRP3 and pro-IL-1β via the NF-κB signaling pathway.[1][2] The second step, "activation" (Signal 2), is triggered by a diverse range of stimuli including ATP, pore-forming toxins, or crystalline substances, leading to the assembly of the inflammasome complex, caspase-1 activation, and subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[2][3]

Q2: At which step does this compound likely inhibit the inflammasome?

A2: To determine if this compound inhibits the priming or activation step, you can perform a time-of-addition experiment. If this compound is effective when added after the LPS priming step but before the ATP/nigericin activation step, it likely targets the activation (Signal 2) of the inflammasome.[1] Conversely, if it only works when added before or during priming, it may interfere with the NF-κB signaling pathway (Signal 1).

Q3: What are the key readouts to measure inflammasome inhibition by this compound?

A3: The primary readouts for inflammasome inhibition include measuring the levels of secreted IL-1β and IL-18 in the cell supernatant by ELISA. Other important assays include assessing caspase-1 cleavage by Western blot, visualizing the formation of the ASC speck using fluorescence microscopy in ASC-GFP reporter cell lines, and measuring pyroptotic cell death via lactate dehydrogenase (LDH) release assays.

Q4: What cell types are recommended for studying this compound's effect on inflammasome activation?

A4: Commonly used cell lines include the human monocytic cell line THP-1, which can be differentiated into macrophage-like cells. Primary cells such as murine bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs) are also frequently used and represent a more physiologically relevant system.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in IL-1β release between replicates. Inconsistent cell seeding density.Ensure a uniform single-cell suspension before seeding and verify cell counts.
Incomplete washing of cells.Wash cells gently but thoroughly to remove residual media or stimuli.
Pipetting errors.Use calibrated pipettes and proper technique, especially for small volumes of this compound or stimuli.
This compound shows toxicity at effective concentrations. Off-target effects of the compound.Reduce the incubation time with this compound. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to determine the toxicity profile of the compound.
The compound is not soluble at high concentrations.Check the solubility of this compound in your cell culture medium. Consider using a different solvent or a lower concentration range.
No inhibition of inflammasome activation observed at any concentration of this compound. This compound is not cell-permeable.If the target is intracellular, assess the cell permeability of the compound.
The chosen inflammasome activator is not appropriate.Ensure the activator you are using (e.g., ATP, nigericin) is potent and specific for the inflammasome you are studying (e.g., NLRP3).
This compound has a narrow effective concentration range.Perform a broader dose-response curve, including both higher and lower concentrations.
Inconsistent results between different experimental days. Variation in cell passage number or health.Use cells within a consistent and low passage number range. Monitor cell morphology and health.
Reagents (LPS, ATP, etc.) have degraded.Aliquot and store reagents at the recommended temperatures. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

This protocol describes a common method for assessing the potency of an inhibitor in a cellular context.

1. Cell Culture:

  • Culture murine bone marrow-derived macrophages (BMDMs) or human THP-1 cells in appropriate media. For THP-1 cells, differentiate into macrophage-like cells using PMA (phorbol 12-myristate 13-acetate).

2. Priming (Signal 1):

  • Seed cells in a 96-well plate and allow them to adhere.
  • Prime the cells with Lipopolysaccharide (LPS) (e.g., 50 ng/mL for 3 hours) to induce the expression of NLRP3 and pro-IL-1β.

3. Inhibitor Treatment:

  • After priming, remove the LPS-containing medium and replace it with fresh medium containing various concentrations of this compound.
  • Incubate for a defined period (e.g., 30-60 minutes).

4. Activation (Signal 2):

  • Add an NLRP3 activator such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM) to the wells.
  • Incubate for the recommended time to induce inflammasome activation and cytokine release (e.g., 1-2 hours).

5. Sample Collection and Analysis:

  • Centrifuge the plate to pellet the cells.
  • Collect the supernatant for analysis of IL-1β and IL-18 by ELISA, and LDH release for cytotoxicity.
  • Lyse the cells to collect protein for Western blot analysis of caspase-1 cleavage.

Protocol 2: ASC Speck Visualization Assay

This assay directly visualizes the formation of the ASC speck, a hallmark of inflammasome activation.

1. Cell Line:

  • Use an immortalized macrophage cell line stably expressing a fluorescently tagged ASC protein (e.g., ASC-GFP).

2. Treatment:

  • Prime the cells with LPS and treat with different concentrations of this compound as described in Protocol 1.
  • Add the NLRP3 activator.

3. Imaging:

  • Fix the cells at the end of the incubation period.
  • Visualize the formation of large fluorescent ASC specks within the cells using fluorescence microscopy.
  • Quantify the percentage of cells with ASC specks in different treatment groups.

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data for this compound and comparing it to a known inflammasome inhibitor like MCC950.

Compound Target Assay System IC50 Reference
This compound (To be determined)(e.g., LPS and ATP-stimulated mouse BMDMs)(To be determined)(Your experimental data)
MCC950 NLRP3LPS and ATP-stimulated mouse BMDMs~10 nM
NT-0249 NLRP3LPS and nigericin-treated human PBMCs~50 nM (for IL-1β release)

Visualizations

G cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation cluster_2 Downstream Events PAMPs PAMPs/DAMPs (e.g., LPS) TLR Toll-like Receptor (TLR) PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription Transcription of pro-IL-1β & NLRP3 NFkB->Transcription NLRP3_Assembly NLRP3 Inflammasome Assembly Transcription->NLRP3_Assembly Stimuli Activation Stimuli (e.g., ATP, Nigericin) K_efflux K+ Efflux Stimuli->K_efflux K_efflux->NLRP3_Assembly ASC_Speck ASC Speck Formation NLRP3_Assembly->ASC_Speck Casp1_Activation Caspase-1 Activation ASC_Speck->Casp1_Activation Cytokine_Cleavage pro-IL-1β/18 → IL-1β/18 Casp1_Activation->Cytokine_Cleavage GSDMD_Cleavage GSDMD Cleavage Casp1_Activation->GSDMD_Cleavage Cytokine_Release Cytokine Release Cytokine_Cleavage->Cytokine_Release Pyroptosis Pyroptosis (Cell Death) GSDMD_Cleavage->Pyroptosis

Caption: Canonical NLRP3 inflammasome activation pathway.

G start Start: Seed Cells (e.g., THP-1, BMDM) priming Prime with LPS (Signal 1) (e.g., 50 ng/mL, 3h) start->priming inhibitor Add this compound (Dose-response concentrations) priming->inhibitor activation Add Activator (Signal 2) (e.g., ATP, Nigericin) inhibitor->activation incubation Incubate (e.g., 1-2 hours) activation->incubation collect Collect Supernatant & Cell Lysate incubation->collect analysis Analyze Readouts: - ELISA (IL-1β) - LDH Assay (Pyroptosis) - Western Blot (Caspase-1) - Microscopy (ASC Specks) collect->analysis

Caption: Experimental workflow for optimizing inhibitor concentration.

G cluster_causes Potential Causes cluster_solutions1 Solutions for Compound cluster_solutions2 Solutions for Assay cluster_solutions3 Solutions for Cells start No Inhibition Observed cause1 Compound Issue start->cause1 cause2 Assay Condition Issue start->cause2 cause3 Cellular Issue start->cause3 sol1a Check solubility & stability cause1->sol1a sol1b Test broader concentration range cause1->sol1b sol1c Verify cell permeability cause1->sol1c sol2a Confirm activity of LPS/ATP cause2->sol2a sol2b Optimize incubation times cause2->sol2b sol2c Check reagent integrity cause2->sol2c sol3a Use low passage number cells cause3->sol3a sol3b Ensure cells are healthy cause3->sol3b sol3c Verify target expression cause3->sol3c

Caption: Troubleshooting logic for lack of inflammasome inhibition.

References

Technical Support Center: IBS008738 Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals using IBS008738. It provides troubleshooting information and detailed protocols in a question-and-answer format to help identify and mitigate potential off-target effects during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target mechanism of action for this compound?

A1: this compound is known as an activator of the transcriptional co-activator TAZ (Transcriptional co-activator with PDZ-binding motif), a key component of the Hippo signaling pathway.[1] By activating TAZ, this compound has been shown to enhance the expression of MyoD, accelerate myogenesis, and promote the association of TAZ with MyoD.[1] It also prevents dexamethasone-induced muscle atrophy by suppressing the expression of the E3 ubiquitin ligases MuRF-1 and atrogin-1.[1]

Q2: What are off-target effects and why should I be concerned when using this compound?

A2: Off-target effects occur when a small molecule, such as this compound, interacts with unintended biological molecules in addition to its primary target.[2] These unintended interactions can lead to misleading experimental results, cellular toxicity, or adverse side effects, making it critical to identify and understand them for accurate data interpretation and therapeutic development.[2]

Q3: Are there any publicly documented off-target effects for this compound?

A3: Currently, there is no specific information regarding documented off-target proteins for this compound in the public scientific literature. Therefore, researchers should consider employing a systematic approach to de-risk their experiments from potential, uncharacterized off-target activities.

Q4: What are the most common experimental approaches to identify potential off-target effects?

A4: A multi-pronged strategy is recommended. Common and effective methods include:

  • Kinome Profiling: Since the ATP-binding pocket is highly conserved across protein kinases, small molecules often exhibit off-target activity against multiple kinases. Kinase profiling assays screen a compound against a large panel of kinases to identify unintended inhibitory activity.

  • Proteomics-Based Approaches: Mass spectrometry can be used to quantify changes across the proteome of cells after treatment with a compound, revealing unexpected changes in protein levels or post-translational modifications that may indicate off-target engagement.

  • Cell Microarray Screening: This technology assesses the binding of a compound against a large library of overexpressed human plasma membrane and secreted proteins, which is useful for identifying unintended interactions on the cell surface.

  • Genetic Deconvolution: Using techniques like CRISPR-Cas9 to knock out the intended target (TAZ). If this compound still elicits a biological effect in these knockout cells, it strongly suggests the phenotype is driven by an off-target mechanism.

  • Computational Profiling: In silico methods can predict potential off-target interactions based on the chemical structure of this compound by comparing it against large databases of known compound-protein interactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, which could be indicative of off-target effects.

Issue 1: I'm observing a cellular phenotype that is inconsistent with TAZ activation.

Possible Cause Troubleshooting Steps
Off-Target Effects 1. Dose-Response Comparison: Perform a dose-response curve for the observed phenotype and compare the potency (EC50) with the potency for on-target TAZ activation. A significant discrepancy may indicate an off-target effect. 2. Use a Structurally Unrelated TAZ Activator: If the phenotype is not replicated with a different TAZ activator, it is likely a specific off-target effect of this compound. 3. Rescue Experiment: Overexpress TAZ in your cell line. If the unexpected phenotype is not rescued or altered, it suggests the involvement of other targets. 4. Initiate Off-Target Screening: Proceed with a broad screening approach, such as kinome profiling or proteomic analysis (See Protocols below).
Experimental Artifact Review and optimize your experimental protocol. Ensure all controls, including vehicle controls (e.g., DMSO), are behaving as expected. Consistent results with appropriate controls will help validate the observed phenotype.

Issue 2: My compound shows significant cytotoxicity at concentrations required for TAZ activation.

Possible Cause Troubleshooting Steps
Off-Target Toxicity 1. Counter-Screening: Perform a counter-screen using a cell line that does not express the intended target (TAZ). If toxicity persists, it is likely due to off-target effects. 2. Safety Profiling: Screen the compound against a known panel of toxicity-related targets (e.g., hERG, CYPs, nuclear receptors). Identification of interactions with these proteins can explain the toxicity. 3. Mitochondrial Toxicity Assay: Assess mitochondrial function (e.g., using a Seahorse assay or MTT/MTS assay) as this is a common source of off-target cytotoxicity.
On-Target Toxicity TAZ overexpression can have profound effects on cell fate. The observed toxicity may be an intended consequence of sustained TAZ activation in your specific cell model. Compare the phenotype to that of cells overexpressing TAZ via genetic methods.

Data Presentation: Templates for Off-Target Screening

As no public quantitative data exists for this compound off-targets, the following tables are provided as templates for researchers to structure their own findings.

Table 1: Example Kinome Profiling Data Template Data shown is for illustrative purposes only.

Kinase Target% Inhibition @ 1 µM this compoundIC50 (nM)Notes
Kinase A89%150Potential strong off-target
Kinase B65%800Potential moderate off-target
Kinase C12%>10,000Likely not an off-target
TAZ (On-Target)N/A (Activator)EC50 = 50 nMOn-target activity reference

Table 2: Example Proteomics Data Template Data shown is for illustrative purposes only.

Protein ID (UniProt)Fold Change (this compound vs. Vehicle)p-valuePotential Pathway
P123453.50.001Unrelated to Hippo Pathway
Q67890-2.80.005Apoptosis Signaling
O112341.20.45No significant change

Visualizations

Signaling & Experimental Workflow Diagrams

IBS008738_On_Target_Pathway cluster_input Input cluster_pathway Hippo Pathway Modulation cluster_downstream Downstream Effects This compound This compound TAZ TAZ Activation This compound->TAZ MyoD_Assoc TAZ-MyoD Association TAZ->MyoD_Assoc Atrophy_Supp Suppression of MuRF-1/Atrogin-1 TAZ->Atrophy_Supp MyoD_Exp MyoD Expression MyoD_Assoc->MyoD_Exp Myogenesis Accelerated Myogenesis MyoD_Exp->Myogenesis Muscle_Prot Prevention of Muscle Atrophy Atrophy_Supp->Muscle_Prot

Caption: On-target signaling pathway of this compound.

Off_Target_Workflow Observation Unexpected Phenotype or Toxicity Observed Hypothesis Hypothesize Off-Target Effect Observation->Hypothesis Screening Broad Off-Target Screening (Kinome, Proteomics, etc.) Hypothesis->Screening Hit_ID Identify Potential Off-Target 'Hits' Screening->Hit_ID Validation Validate Hits (Orthogonal Assays, siRNA/CRISPR) Hit_ID->Validation Confirmed Off-Target Confirmed Validation->Confirmed Yes Not_Confirmed Not Confirmed (Re-evaluate Hypothesis) Validation->Not_Confirmed No SAR Structure-Activity Relationship (SAR) to Mitigate Off-Target Confirmed->SAR

Caption: General workflow for off-target identification.

Troubleshooting_Logic Start Unexpected Result with this compound Check_Controls Are Vehicle Controls Normal? Start->Check_Controls Fix_Protocol Troubleshoot Experimental Protocol Check_Controls->Fix_Protocol No Check_Phenotype Is Phenotype Consistent with TAZ Activation? Check_Controls->Check_Phenotype Yes On_Target_Effect Likely On-Target Effect (Potentially in a Novel Context) Check_Phenotype->On_Target_Effect Yes Off_Target_Suspected Potential Off-Target Effect Check_Phenotype->Off_Target_Suspected No Run_Screen Proceed with Off-Target Screening Off_Target_Suspected->Run_Screen

Caption: Troubleshooting logic for unexpected results.

Experimental Protocols

Protocol 1: Kinome Profiling to Identify Off-Target Kinase Interactions

Objective: To screen this compound against a panel of protein kinases to identify unintended inhibitory activity. This is a common first step for small molecule off-target assessment.

Methodology: This protocol is a generalized outline for a competitive binding assay (e.g., KINOMEscan®).

  • Compound Preparation:

    • Prepare a 100 mM stock solution of this compound in 100% DMSO.

    • Serially dilute the stock solution to create a range of concentrations for IC50 determination if primary screening yields hits. For a primary screen, a single high concentration (e.g., 1-10 µM) is often used.

  • Assay Principle:

    • An affinity-tagged kinase is incubated with the test compound (this compound) and a proprietary ligand that binds to the kinase's active site.

    • The mixture is passed over a solid support that captures the ligand.

    • The amount of kinase bound to the solid support is quantified (e.g., via qPCR of the DNA tag).

    • If this compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower signal.

  • Experimental Steps:

    • Submit this compound sample at the required concentration and volume to a commercial vendor specializing in kinome profiling (e.g., DiscoverX, Carna Biosciences).

    • Specify the desired kinase panel (e.g., a panel of >400 human kinases).

    • The vendor will perform the binding assays.

  • Data Analysis:

    • Results are typically provided as '% Inhibition' at the tested concentration.

    • A common threshold for a "hit" is >80% inhibition.

    • For any identified hits, follow up with IC50 determination assays to quantify the potency of the off-target interaction.

    • Compare the off-target IC50 values to the on-target EC50 for TAZ activation to determine the selectivity window.

Protocol 2: Global Proteomic Profiling by Mass Spectrometry

Objective: To identify changes in protein abundance in cells treated with this compound, which can provide unbiased insights into potential off-target pathways.

Methodology: This protocol outlines a label-free quantification (LFQ) approach.

  • Cell Culture and Treatment:

    • Culture your cell line of interest (e.g., C2C12 myoblasts) to ~70% confluency.

    • Treat cells in triplicate with an effective concentration of this compound (e.g., 1 µM) and a vehicle control (e.g., 0.1% DMSO) for a relevant time period (e.g., 24 hours).

  • Cell Lysis and Protein Extraction:

    • Harvest cells by scraping and wash twice with ice-cold PBS.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors (e.g., RIPA buffer).

    • Quantify total protein concentration using a BCA assay.

  • Protein Digestion:

    • Take an equal amount of protein (e.g., 50 µg) from each sample.

    • Perform in-solution digestion using trypsin overnight at 37°C.

    • Desalt the resulting peptides using a C18 StageTip.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using a high-resolution mass spectrometer (e.g., an Orbitrap).

    • Peptides are separated by liquid chromatography (LC) before being ionized and analyzed by the mass spectrometer (MS).

  • Data Analysis:

    • Process the raw MS data using a software platform like MaxQuant.

    • Perform label-free quantification (LFQ) to determine the relative abundance of proteins across samples.

    • Identify proteins that are significantly up- or down-regulated (e.g., fold change > 2, p-value < 0.05).

    • Perform pathway analysis (e.g., using DAVID or GSEA) on the list of significantly altered proteins to identify biological pathways unexpectedly affected by this compound.

Protocol 3: Cellular Validation of an Off-Target Hit

Objective: To confirm that a putative off-target, identified from a screen, is responsible for an observed cellular phenotype.

Methodology: This example assumes a kinase, "Kinase X," was identified as a hit and the unexpected phenotype is reduced cell proliferation.

  • Orthogonal Inhibition:

    • Select a potent and specific inhibitor of Kinase X that is structurally distinct from this compound.

    • Treat your cells with this specific Kinase X inhibitor.

    • Measure cell proliferation (e.g., using a BrdU incorporation assay or cell counting).

    • If the specific Kinase X inhibitor phenocopies the effect of this compound, it supports the hypothesis that the anti-proliferative effect is mediated through off-target inhibition of Kinase X.

  • Genetic Knockdown/Knockout:

    • Use siRNA or CRISPR-Cas9 to reduce or eliminate the expression of Kinase X in your cell line.

    • Confirm knockdown/knockout by Western blot or qPCR.

    • Treat the Kinase X-depleted cells and control cells with this compound.

    • If the anti-proliferative effect of this compound is significantly blunted in the Kinase X-depleted cells compared to control cells, this provides strong evidence for the off-target interaction.

References

how to control for IBS008738 cytotoxicity in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using IBS008738, a TAZ activator. The information is tailored for scientists and drug development professionals to help control for potential cytotoxicity in cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a small molecule identified as a potent activator of the Transcriptional co-activator with PDZ-binding motif (TAZ).[1][2] It functions by stabilizing TAZ, leading to an increase in the levels of its unphosphorylated, active form.[1][2] This activation enhances the association of MyoD with the myogenin promoter, subsequently upregulating MyoD-dependent gene transcription.[1] In C2C12 myoblast cells, this compound has been shown to enhance myogenesis. Furthermore, in a mouse model of sport-induced injury, this compound treatment was found to alleviate oxidative stress.

Q2: We are observing significant cytotoxicity after treating our cells with this compound. What are the initial troubleshooting steps?

A2: Unexpected cytotoxicity is a common issue when working with small molecules. A systematic approach to troubleshooting is recommended:

  • Verify Drug Concentration: Double-check all calculations for stock solution and final dilutions. Simple errors can lead to excessively high and toxic concentrations.

  • Solvent Control: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is at a non-toxic level, typically below 0.5%. Always include a vehicle-only control in your experiments to assess solvent-induced toxicity.

  • Cell Health: Confirm the health and viability of your cells before starting the experiment. Use cells with a low passage number and ensure they are free from contamination.

  • Dose-Response Curve: Perform a dose-response experiment to determine the half-maximal cytotoxic concentration (CC50). This will help identify a non-toxic working concentration for your specific cell line.

Q3: How can we reduce the cytotoxic effects of this compound without compromising its TAZ activation activity?

A3: Mitigating cytotoxicity while maintaining the desired biological effect is key. Consider the following strategies:

  • Optimize Concentration and Exposure Time: The most direct method is to lower the concentration of this compound and reduce the incubation time.

  • Adjust Serum Concentration: The percentage of serum in the culture medium can influence the bioavailability and toxicity of a compound. Experiment with different serum concentrations to find an optimal balance.

  • Co-treatment with Cytoprotective Agents: Depending on the suspected mechanism of toxicity, co-incubation with antioxidants like N-acetylcysteine could be beneficial, especially given that this compound has been shown to alleviate oxidative stress in vivo.

Q4: Could the observed cytotoxicity be specific to our cell line?

A4: Yes, cytotoxicity can be highly cell-line dependent. TAZ is known to play roles in both cell proliferation and apoptosis, and its activation could have different outcomes in different cellular contexts. It is advisable to test this compound on a different, more robust cell line to compare toxicity profiles. This will help determine if the observed cytotoxicity is a general effect or specific to your experimental model.

Troubleshooting Guide: Unexpected Cytotoxicity with this compound

This guide provides a structured approach to troubleshoot and control for cytotoxicity when using this compound.

Potential Cause Troubleshooting Steps Expected Outcome
High Drug Concentration Perform a dose-response curve with a wide range of this compound concentrations (e.g., from nanomolar to micromolar) to determine the CC50 value.Identification of a therapeutic window where TAZ is activated with minimal cell death.
Solvent Toxicity Run a vehicle-only control with the same final concentration of solvent (e.g., DMSO) as used in your experiment. Ensure the final solvent concentration is below 0.5%.Determine if the solvent is contributing to the observed cytotoxicity.
Cell Line Sensitivity Test this compound on a panel of different cell lines to assess if the cytotoxicity is cell-type specific. Consider using cell lines with known differences in Hippo-YAP/TAZ pathway activity.Understanding of whether the cytotoxic effect is specific to a particular cellular context or a general characteristic of the compound.
On-Target Toxicity via TAZ Activation Perform a TAZ knockdown (e.g., using siRNA) prior to this compound treatment.If cytotoxicity is reduced upon TAZ knockdown, it suggests an on-target effect.
Off-Target Effects Use a structurally different TAZ activator to see if the same cytotoxic phenotype is observed. Screen this compound against a panel of off-target kinases or receptors.Differentiate between on-target and off-target mediated cytotoxicity.
Compound Instability Prepare fresh stock solutions and dilutions for each experiment. Avoid repeated freeze-thaw cycles. Visually inspect for any precipitation.Ensure consistent and reproducible results, ruling out degradation products as a source of toxicity.
Oxidative Stress Co-treat cells with an antioxidant such as N-acetylcysteine (NAC). Measure markers of oxidative stress, such as reactive oxygen species (ROS) levels.Determine if the cytotoxicity is mediated by an induction of oxidative stress.
Apoptosis Induction Perform an apoptosis assay (e.g., Annexin V/PI staining) to determine if the cell death is programmed.Characterize the mode of cell death induced by this compound.

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete culture medium

  • This compound

  • Vehicle (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells at an optimal density in a 96-well plate and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A broad concentration range (e.g., 100 µM to 1 nM) is recommended for the initial experiment. Prepare a vehicle control with the same final concentration of the solvent.

  • Treatment: Remove the old medium and add the medium containing different concentrations of this compound or the vehicle control. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis vs. Necrosis Assay (Annexin V/Propidium Iodide Staining)

This protocol helps to differentiate between apoptosis and necrosis as the mode of cell death.

Materials:

  • 6-well cell culture plates

  • Your cell line of interest

  • Complete culture medium

  • This compound

  • Vehicle (e.g., DMSO)

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration and a higher concentration. Include vehicle-treated and untreated controls.

  • Cell Harvesting: After the desired incubation period, harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_compound Prepare Serial Dilutions of this compound seed_cells->prepare_compound treat_cells Treat Cells with this compound (24, 48, 72h) prepare_compound->treat_cells incubate Incubate at 37°C treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Add Solubilization Solution add_mtt->solubilize read_plate Read Absorbance solubilize->read_plate analyze_data Calculate % Viability Determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for determining the IC50 of this compound.

troubleshooting_workflow start Unexpected Cytotoxicity Observed check_concentration Verify Drug Concentration and Solvent Control start->check_concentration is_concentration_correct Concentration & Solvent OK? check_concentration->is_concentration_correct recalculate Recalculate and Repeat with Proper Controls is_concentration_correct->recalculate No cell_line_sensitivity Test on Different Cell Lines is_concentration_correct->cell_line_sensitivity Yes recalculate->start is_cell_line_specific Is Cytotoxicity Cell-Line Specific? cell_line_sensitivity->is_cell_line_specific select_robust_line Select More Robust Cell Line is_cell_line_specific->select_robust_line Yes on_target_toxicity Investigate On-Target vs. Off-Target Effects is_cell_line_specific->on_target_toxicity No end Resolution select_robust_line->end taz_knockdown Perform TAZ Knockdown on_target_toxicity->taz_knockdown is_on_target Cytotoxicity Reduced? taz_knockdown->is_on_target is_on_target->on_target_toxicity No, consider off-target effects optimize_protocol Optimize Concentration and Exposure Time is_on_target->optimize_protocol Yes optimize_protocol->end

Caption: Troubleshooting flowchart for unexpected this compound cytotoxicity.

signaling_pathway cluster_nucleus This compound This compound TAZ TAZ (inactive, phosphorylated) This compound->TAZ stabilizes TAZ_active TAZ (active, unphosphorylated) TAZ->TAZ_active dephosphorylation Nucleus Nucleus TAZ_active->Nucleus translocation TEAD TEAD TAZ_active->TEAD binds Gene_Expression Target Gene Expression TEAD->Gene_Expression activates Cellular_Effects Cellular Effects (Proliferation, Apoptosis, Differentiation) Gene_Expression->Cellular_Effects

Caption: Proposed signaling pathway of this compound as a TAZ activator.

References

improving the stability of IBS008738 in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on improving the stability of the small molecule inhibitor IBS008738 in common experimental buffers. Researchers, scientists, and drug development professionals can utilize these troubleshooting guides and frequently asked questions (FAQs) to address stability challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution shows a color change over time. What does this indicate?

A color change in your stock or working solution of this compound may suggest chemical degradation or oxidation.[1] This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent.[1] It is crucial to assess the integrity of the compound before proceeding with your experiments.

Q2: I observe precipitation in my frozen this compound stock solution after thawing. How can I prevent this?

Precipitation upon thawing can happen if the solubility limit of this compound is exceeded at lower temperatures or if the solvent is not ideal for cryogenic storage.[1] Consider the following preventative measures:

  • Solvent Choice: Ensure the solvent is appropriate for long-term storage at your desired temperature. While DMSO is common, its stability can be affected by repeated freeze-thaw cycles.[1]

  • Concentration: Storing solutions at very high concentrations increases the likelihood of precipitation. Consider storing this compound at a slightly lower concentration.[1]

  • Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure the compound is fully dissolved before use. To minimize degradation, it is best to avoid repeated freeze-thaw cycles.

Q3: Can the type of storage container affect the stability of this compound?

Yes, the material of the storage container can significantly impact the stability of your compound. Some plastics may leach contaminants, or the compound may adhere to the container's surface. For long-term storage, using amber glass vials or polypropylene tubes that are known to be inert is advisable.

Q4: How does pH affect the stability of this compound in aqueous buffers?

The stability of many small molecules is pH-dependent. It is important to maintain the recommended pH for this compound in aqueous solutions. If you are unsure of the optimal pH, a pH stability profile experiment is recommended.

Troubleshooting Guides

Issue: Inconsistent experimental results and loss of this compound activity.

This common problem often arises from the degradation of the small molecule inhibitor in the solution. Below is a systematic approach to troubleshoot this issue.

1. Assess Stock Solution Integrity:

  • Visual Inspection: Check for any color change or precipitation in your stock solution.

  • Analytical Verification: If degradation is suspected, it is recommended to verify the purity and concentration of your stock solution using methods like High-Performance Liquid Chromatography (HPLC).

2. Optimize Buffer Composition and pH:

The composition of your experimental buffer can significantly influence the stability of this compound.

  • Buffer Selection: Different buffers are effective within specific pH ranges. For instance, phosphate buffers are optimal between pH 5.8 and 8.0, while Tris buffers are better suited for a pH range of 7.0 to 9.0.

  • pH Optimization: The stability of this compound may be pH-dependent. Conduct a pH stability study to determine the optimal pH range for your experiments.

  • Ionic Strength and Additives: The ionic strength and the presence of cofactors or additives in the buffer can also impact enzyme activity and compound stability.

3. Control Environmental Factors:

Several environmental factors can contribute to the degradation of this compound.

  • Temperature: Store stock solutions at -20°C or -80°C. For working solutions, maintain a consistent temperature throughout your experiment, as temperature fluctuations can affect stability.

  • Light Exposure: Protect your solutions from light by using amber vials or wrapping containers in foil, as UV and visible light can cause photochemical degradation.

  • Air (Oxygen) Exposure: If this compound is susceptible to oxidation, consider purging the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.

Issue: Precipitation of this compound upon dilution into aqueous buffer.

This is a common issue indicating that the compound's solubility limit in the final medium has been exceeded.

1. Optimize the Dilution Method:

  • Reduce Final Concentration: Test lower final concentrations of this compound in your assay.

  • Pre-warm the Media: Ensure the experimental buffer is at the experimental temperature (e.g., 37°C) before adding the compound.

  • Modify the Solvent System:

    • Co-solvents: While DMSO is a common solvent for stock solutions, you can test other co-solvents like ethanol or polyethylene glycol 400 (PEG 400). It is crucial to keep the final concentration of organic solvents low (typically ≤0.5%) to avoid cellular toxicity.

    • Surfactants: For particularly challenging compounds, adding a biocompatible surfactant like Pluronic F-68 to the buffer can help maintain solubility.

2. Evaluate Different Buffer Formulations:

The composition of the buffer can impact the solubility of a small molecule. Test the solubility of this compound in different buffer formulations to identify the one that provides the best solubility.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound

This protocol provides a method to estimate the maximum soluble concentration of this compound in your experimental buffer.

Materials:

  • This compound

  • High-purity DMSO

  • Your experimental buffer

  • Sterile microcentrifuge tubes

  • Vortexer

  • Incubator at the experimental temperature (e.g., 37°C)

  • Microscope

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Ensure the compound is fully dissolved by vortexing. Gentle warming or sonication can be used if necessary.

  • Perform serial dilutions of the stock solution into your experimental buffer.

  • Include a vehicle control (buffer with the same final concentration of DMSO as the highest compound concentration).

  • Incubate the dilutions at your experimental temperature for a period relevant to your planned experiment (e.g., 24 hours).

  • After incubation, visually inspect each dilution for any signs of precipitation (cloudiness, crystals).

  • For a more detailed examination, view the solutions under a microscope .

  • The highest concentration that remains clear and free of precipitate is considered the maximum soluble concentration under these conditions.

Protocol 2: Assessing the Chemical Stability of this compound

This protocol helps to assess the stability of this compound in a specific buffer over time.

Materials:

  • This compound

  • Your experimental buffer

  • High-purity DMSO

  • Analytical HPLC system with a suitable column (e.g., C18)

  • HPLC-grade solvents

Procedure:

  • Prepare a fresh stock solution of this compound in DMSO at a known concentration.

  • Prepare a working solution of this compound in your experimental buffer at the desired final concentration.

  • Divide the working solution into several aliquots in appropriate storage containers.

  • Store the aliquots under the conditions you want to test (e.g., room temperature, 4°C, 37°C, protected from light).

  • Analyze an aliquot at time zero using HPLC to determine the initial peak area of this compound.

  • Analyze aliquots at subsequent time points (e.g., 1, 2, 4, 8, 24 hours) and compare the peak area of this compound to the initial measurement. A decrease in the peak area over time indicates degradation.

Data Presentation

Table 1: Common Experimental Buffers and Their Properties

BufferpH RangeTemperature Dependence (dpKa/°C)Notes
Phosphate5.8 - 8.0-0.0028Can precipitate with divalent cations like Ca²⁺ and Mg²⁺.
Tris7.0 - 9.0-0.031pH is highly dependent on temperature.
HEPES6.8 - 8.2-0.014Generally considered biocompatible.
Acetate3.6 - 5.6-0.0002Useful for experiments requiring acidic conditions.

Table 2: Troubleshooting Guide for this compound Instability

ObservationPotential CauseRecommended Action
Color change in solutionChemical degradation, oxidationProtect from light and air; verify compound integrity with HPLC.
Precipitation upon thawingExceeded solubility, improper solventStore at a lower concentration; thaw slowly and vortex; consider alternative solvents.
Inconsistent resultsCompound degradationOptimize buffer, pH, and storage conditions; perform stability tests.
Precipitation upon dilutionLow solubility in aqueous bufferReduce final concentration; pre-warm buffer; use co-solvents or surfactants.

Visualizations

Caption: A workflow for troubleshooting inconsistent results with this compound.

G cluster_1 Factors Affecting this compound Stability Compound This compound Stability pH pH of Buffer Compound->pH Temperature Storage & Experimental Temperature Compound->Temperature Light Light Exposure Compound->Light Oxygen Oxygen Exposure Compound->Oxygen BufferComp Buffer Composition Compound->BufferComp

Caption: Key factors that can influence the stability of this compound.

References

addressing inconsistencies in IBS008738 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the experimental compound IBS008738. Our aim is to help you address potential inconsistencies in your experimental results and ensure the reliable application of this novel inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of the Serine/Threonine Kinase X (STKX), a key component of the Pro-Survival Signaling (PSS) pathway. By inhibiting STKX, this compound is designed to block the phosphorylation of downstream substrates, leading to the suppression of pro-survival signals and the induction of apoptosis in targeted cell populations.

Q2: We are observing significant batch-to-batch variability in our IC50 values for this compound in cell viability assays. What could be the cause?

A2: Batch-to-batch variability in IC50 values can stem from several sources. We recommend reviewing the following factors:

  • Compound Stability: Ensure that the stock solution of this compound is fresh and has been stored correctly at -80°C. Avoid repeated freeze-thaw cycles.

  • Cell Culture Conditions: Variations in cell passage number, confluency at the time of treatment, and serum concentration in the media can all impact cellular response to the inhibitor.

  • Assay Protocol: Inconsistencies in incubation times, reagent concentrations (e.g., MTT, resazurin), or the vehicle control used can lead to variable results. Please refer to the standardized protocol below.

Q3: Our Western blot results for the downstream biomarker p-SUBY (Phospho-Substrate Y) are inconsistent after this compound treatment. What troubleshooting steps do you recommend?

A3: Inconsistent biomarker modulation can be challenging. First, confirm the specificity of your primary antibody for p-SUBY. We recommend running positive and negative controls (e.g., cells treated with a known activator of the PSS pathway). Additionally, consider the kinetics of the signaling pathway. It is crucial to perform a time-course experiment to determine the optimal treatment duration for observing maximal p-SUBY inhibition. See our recommended Western Blot protocol for detailed steps.

Troubleshooting Guides

Issue: Inconsistent IC50 Values in Cell Viability Assays

If you are experiencing variability in the half-maximal inhibitory concentration (IC50) of this compound, follow this troubleshooting workflow to identify the potential source of the inconsistency.

start Start: Inconsistent IC50 Values check_compound Verify this compound Stock (Age, Storage, Freeze-Thaw Cycles) start->check_compound check_cells Standardize Cell Culture (Passage Number, Confluency, Serum Lot) start->check_cells check_protocol Review Assay Protocol (Incubation Times, Reagent Prep) start->check_protocol new_stock Prepare Fresh this compound Stock check_compound->new_stock Issue Found new_cells Thaw New Cell Vial check_cells->new_cells Issue Found rerun_assay Re-run Assay with Controls check_protocol->rerun_assay Issue Found new_stock->rerun_assay new_cells->rerun_assay consistent Results are Consistent rerun_assay->consistent Problem Solved inconsistent Results Remain Inconsistent rerun_assay->inconsistent Problem Persists contact_support Contact Technical Support inconsistent->contact_support

Caption: Troubleshooting workflow for inconsistent IC50 values.

Data Presentation: Comparative IC50 Values

The following table summarizes expected IC50 values for this compound in various cancer cell lines under standardized conditions. Use this as a reference to compare with your own results.

Cell LineCancer TypeSeeding Density (cells/well)Serum Conc.Expected IC50 (nM) [95% CI]
HCT116Colon5,00010%50 [45-55]
A549Lung8,00010%120 [110-132]
MCF-7Breast7,50010%85 [78-93]
HCT116Colon5,0005%35 [31-40]

Signaling Pathway and Experimental Protocols

Pro-Survival Signaling (PSS) Pathway

The diagram below illustrates the PSS pathway, highlighting the role of STKX and the inhibitory action of this compound.

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor STKX STKX Receptor->STKX Activates SubstrateY Substrate Y STKX->SubstrateY Phosphorylates pSubstrateY p-Substrate Y SubstrateY->pSubstrateY Proliferation Cell Proliferation & Survival pSubstrateY->Proliferation Promotes This compound This compound This compound->STKX Inhibits

Caption: PSS pathway showing inhibition of STKX by this compound.

Protocol: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at the densities specified in the data table and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a 2x concentration serial dilution of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Normalize the data to the vehicle control and perform a non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

Protocol: Western Blot for p-SUBY
  • Cell Lysis: After treating cells with this compound for the desired time (e.g., 6 hours), wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) in Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto a 10% polyacrylamide gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-SUBY (e.g., 1:1000) and a loading control like GAPDH (e.g., 1:5000) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane 3x with TBST and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

  • Detection: Wash the membrane 3x with TBST and visualize the bands using an ECL detection reagent and an imaging system.

  • Analysis: Quantify band intensities and normalize the p-SUBY signal to the loading control.

minimizing variability in animal studies with IBS008738

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing variability in animal studies involving IBS008738. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an activator of the Transcriptional co-activator with PDZ-binding motif (TAZ). TAZ is a key component of the Hippo signaling pathway, which plays a crucial role in regulating organ size, cell proliferation, and tissue regeneration. By activating TAZ, this compound has been shown to enhance myogenesis and facilitate muscle repair in mouse models. It has also been observed to alleviate oxidative stress.[1]

Q2: What are the most common sources of variability in animal studies using this compound?

A2: Variability in animal studies can arise from several factors, including experimental design, biological variability, and environmental conditions.[2] For studies involving this compound, particularly in models of exercise-induced injury, key sources of variability may include:

  • Animal Characteristics: Age, sex, genetic background, and baseline health status of the animals can significantly impact results.[3][4]

  • Experimental Procedures: Inconsistencies in the administration of this compound (dose, route, timing), the exercise protocol (intensity, duration), and methods for assessing muscle injury and oxidative stress can introduce variability.

  • Environmental Factors: Housing conditions, diet, and light-dark cycles can influence animal physiology and response to treatment.

Q3: How can I minimize variability in my animal study with this compound?

A3: To minimize variability, it is crucial to standardize your experimental protocol as much as possible. This includes:

  • Standardizing Animal Selection: Use animals of the same age, sex, and genetic strain. Acclimate them to the housing facility before starting the experiment.

  • Consistent Dosing: Ensure accurate and consistent administration of this compound. The route of administration should be kept constant.[5]

  • Controlled Experimental Conditions: Maintain consistent environmental conditions and apply experimental treatments (e.g., exercise) uniformly to all animals in a given group.

  • Blinding and Randomization: Whenever possible, blind the investigators to the treatment groups and randomize the allocation of animals to different groups.

Troubleshooting Guide

Q1: I am observing high variability in muscle damage markers between animals in the same treatment group. What could be the cause?

A1: High inter-animal variability within the same group can stem from several sources:

  • Inconsistent Exercise Intensity: If using an exercise-induced injury model, ensure that all animals are subjected to the exact same intensity and duration of exercise. Even small variations can lead to different degrees of muscle damage.

  • Underlying Health Differences: Screen animals for any pre-existing health conditions that might affect their response to the treatment.

  • Pipetting or Dosing Errors: Inaccurate dosing of this compound can lead to significant differences in response. Double-check your calculations and pipetting techniques.

Q2: My results with this compound are not consistent with previously published studies. Why might this be?

A2: Discrepancies between studies can arise from differences in experimental protocols. Carefully compare your methodology to the published work, paying close attention to:

  • Animal Strain and Age: Different mouse strains can have varying physiological responses. The age of the animals can also be a critical factor.

  • This compound Formulation and Administration: The vehicle used to dissolve this compound and the route of administration can affect its bioavailability and efficacy.

  • Endpoint Measurement: Ensure that the techniques and timing of your endpoint measurements (e.g., tissue collection, biochemical assays) are identical to the reference study.

Data Presentation

Table 1: Experimental Parameters Tracking Sheet

To help identify potential sources of variability, we recommend maintaining a detailed record of all experimental parameters.

ParameterGroup 1Group 2Group 3Group 4
Animal Information
Strain
Age (weeks)
Sex
Body Weight (g)
This compound Administration
Dose (mg/kg)
Vehicle
Route of Administration
Frequency
Experimental Model
Exercise Protocol
Duration (min)
Intensity
Housing Conditions
Cage Density
Light/Dark Cycle
Ambient Temperature (°C)

Table 2: Summary of Findings on this compound in a Mouse Model of Sport-Induced Injury

This table summarizes the key findings from a study investigating the effects of this compound on exercise-induced oxidative stress in mice.

ParameterControlExercise + DMSOExercise + this compound
ROS Production
(Relative Units)~1.0~2.5~1.5
Lipid Peroxidation (TBARS)
(Relative Units)~1.0~2.2~1.2
Data are approximate values based on graphical representation in the cited literature for illustrative purposes.

Experimental Protocols

Detailed Methodology for a Mouse Model of Exercise-Induced Muscle Injury

This protocol provides a standardized method for inducing muscle injury in mice and treating with this compound.

  • Animal Selection and Acclimation:

    • Use male C57BL/6 mice, 8-10 weeks old.

    • Acclimate mice to the housing facility for at least one week before the experiment.

    • House mice in a temperature-controlled room with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • This compound Preparation and Administration:

    • Dissolve this compound in a suitable vehicle (e.g., DMSO).

    • Administer this compound or vehicle control via intraperitoneal (i.p.) injection at a specified dose (e.g., 10 mg/kg body weight).

    • Administer the treatment at a consistent time each day.

  • Exercise-Induced Muscle Injury Protocol:

    • Use a treadmill designed for mice.

    • Subject mice to a single bout of downhill running (e.g., -16° incline) at a moderate intensity (e.g., 15 m/min) for a fixed duration (e.g., 60 minutes).

    • Ensure all mice in the exercise groups complete the full protocol.

  • Endpoint Analysis:

    • At a predetermined time point after exercise (e.g., 24 hours), euthanize the mice.

    • Collect blood samples for analysis of muscle damage markers (e.g., creatine kinase).

    • Harvest muscle tissue (e.g., gastrocnemius) for histological analysis and measurement of oxidative stress markers (e.g., ROS production, lipid peroxidation).

Visualizations

IBS008738_Signaling_Pathway cluster_nucleus Nuclear Translocation This compound This compound TAZ TAZ This compound->TAZ activates TEAD TEAD TAZ->TEAD Nucleus Nucleus TAZ->Nucleus YAP YAP YAP->TEAD YAP->Nucleus LATS1_2 LATS1/2 LATS1_2->TAZ phosphorylates (inactivates) LATS1_2->YAP phosphorylates (inactivates) MST1_2 MST1/2 MST1_2->LATS1_2 phosphorylates Hippo_Pathway Hippo Pathway (Inactive) Gene_Expression Target Gene Expression (Myogenesis, Tissue Repair) Nucleus->Gene_Expression

Caption: Hypothetical signaling pathway of this compound as a TAZ activator.

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Animal_Selection Animal Selection (Strain, Age, Sex) Acclimation Acclimation (1 week) Animal_Selection->Acclimation Randomization Randomization into Treatment Groups Acclimation->Randomization Treatment This compound/Vehicle Administration Randomization->Treatment Exercise Exercise-Induced Injury Protocol Treatment->Exercise Monitoring Daily Monitoring (Health, Behavior) Exercise->Monitoring Euthanasia Euthanasia Monitoring->Euthanasia Sample_Collection Sample Collection (Blood, Tissue) Euthanasia->Sample_Collection Data_Analysis Data Analysis Sample_Collection->Data_Analysis

Caption: Standardized workflow for an animal study using this compound.

Variability_Factors cluster_bio cluster_exp cluster_env Variability Variability in Animal Studies Biological Biological Factors Variability->Biological Experimental Experimental Factors Variability->Experimental Environmental Environmental Factors Variability->Environmental Strain Genetic Strain Biological->Strain Age Age Biological->Age Sex Sex Biological->Sex Health Health Status Biological->Health Dosing Dosing Regimen Experimental->Dosing Procedure Surgical/Experimental Procedures Experimental->Procedure Measurement Endpoint Measurement Experimental->Measurement Blinding Blinding/Randomization Experimental->Blinding Housing Housing Density Environmental->Housing Diet Diet and Water Environmental->Diet Light Light/Dark Cycle Environmental->Light Temp Temperature/Humidity Environmental->Temp

Caption: Key factors contributing to variability in animal research.

References

IBS008738 quality control and purity assessment for research

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: IBS008738

This guide provides technical support for the quality control, purity assessment, and effective use of the small molecule inhibitor this compound in research applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? A1: this compound is a potent, ATP-competitive inhibitor of the novel Serine/Threonine Kinase PKX1. It is intended for in-vitro and cell-based research to investigate the role of the PKX1 signaling pathway in various cellular processes.

Q2: How should I store and handle this compound? A2: this compound is supplied as a lyophilized powder. For long-term storage, we recommend storing the powder at -20°C or -80°C, protected from light and moisture. For short-term use, a stock solution can be stored at -20°C for up to 3 months or at 4°C for up to 2 weeks. Avoid repeated freeze-thaw cycles.

Q3: How do I reconstitute this compound? A3: To prepare a stock solution, reconstitute the lyophilized powder in a suitable solvent such as DMSO to a final concentration of 10 mM. Ensure the compound is fully dissolved by vortexing. See the protocol section for detailed instructions.

Q4: What are the quality control specifications for this compound? A4: Each lot of this compound is subject to rigorous quality control to ensure high purity and identity. The key specifications are summarized in the table below.

Table 1: Product Specifications for this compound
ParameterSpecificationMethod
Purity (HPLC) ≥ 98%High-Performance Liquid Chromatography
Identity Conforms to structureLC-MS, ¹H-NMR
Molecular Weight 452.51 g/mol (example)Mass Spectrometry (MS)
Appearance White to off-white powderVisual Inspection
Solubility ≥ 45 mg/mL in DMSOExperimental

Quality Control and Purity Assessment Protocols

It is good laboratory practice to verify the purity and identity of a compound upon receipt. Below are standard protocols for this purpose. The assessment of measurement uncertainty is a key part of controlling product quality.[1]

Protocol 1: Preparation of Stock Solution
  • Weighing: Carefully weigh out the required amount of this compound powder in a sterile microfuge tube.

  • Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the compound by separating it from any potential impurities.

  • Sample Preparation: Dilute the 10 mM this compound stock solution to a final concentration of 100 µM in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: Inject the sample and analyze the resulting chromatogram. Purity is calculated as the area of the main peak relative to the total area of all peaks.

Protocol 3: Identity Confirmation by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the molecular weight of the compound. This method is highly sensitive and suitable for purity assessment during process and purification development.[2]

  • Sample Preparation: Further dilute the HPLC sample to 1-10 µM in the mobile phase.

  • LC-MS Conditions: Use the same LC conditions as described in the HPLC protocol. The column eluent is directly introduced into the mass spectrometer.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-1000.

  • Analysis: Verify that the major peak in the mass spectrum corresponds to the expected molecular weight of this compound ([M+H]⁺).

Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound.

Q5: My compound shows lower activity than expected. What are the possible causes?

A5: Several factors could contribute to lower-than-expected activity. Please refer to the troubleshooting workflow and table below.

G start Low or No Activity Observed check_purity 1. Verify Compound Purity & Identity (HPLC / LC-MS) start->check_purity purity_ok Purity ≥98%? check_purity->purity_ok check_solubility 2. Check Compound Solubility (Visual Inspection) solubility_ok Fully Dissolved? check_solubility->solubility_ok check_assay 3. Review Assay Conditions (Controls, Reagents) assay_ok Controls OK? check_assay->assay_ok check_target 4. Confirm Target Expression (Western Blot / qPCR) target_ok Target Expressed? check_target->target_ok purity_ok->check_solubility Yes degraded Compound Degraded Order New Vial purity_ok->degraded No solubility_ok->check_assay Yes precipitated Precipitation Issue Re-dissolve / Use Fresh Stock solubility_ok->precipitated No assay_ok->check_target Yes assay_issue Assay Problem Troubleshoot Assay Protocol assay_ok->assay_issue No target_issue Low/No Target Expression Use Different Cell Model target_ok->target_issue No success Proceed with Experiment target_ok->success Yes

Caption: Troubleshooting workflow for low compound activity.

Table 2: Troubleshooting Common Experimental Issues
IssuePossible CauseRecommended Action
Low Activity Compound Degradation: Improper storage or multiple freeze-thaw cycles.Perform a purity check using HPLC. Use a fresh aliquot or vial.
Incomplete Dissolution: Compound has precipitated from solution.Visually inspect stock solution. Warm gently and vortex. Prepare a fresh stock solution if needed.
Assay Problems: Incorrect buffer, pH, or faulty reagents. Inactive enzyme/protein.Run positive and negative controls. Validate assay components separately.
Low Target Expression: The cell line used does not express sufficient levels of the PKX1 kinase.Confirm PKX1 expression levels using Western Blot or qPCR. Choose a cell line with higher expression.
Inconsistent Results Pipetting Errors: Inaccurate dilution or addition of the compound.Calibrate pipettes. Use a fresh dilution series for each experiment.
Cell Culture Variability: Differences in cell passage number, density, or health.Use cells within a consistent passage number range. Monitor cell health and density carefully.
Compound Precipitation in Media Poor Aqueous Solubility: Compound crashes out of solution in aqueous cell culture media.Lower the final concentration of the compound. Increase the serum concentration in the media if possible. Ensure the final DMSO concentration is ≤0.5%.

Experimental Workflow & Signaling Pathway

General QC Workflow

The following diagram illustrates the standard workflow for quality control assessment of a new batch of this compound. A combination of methods like quantitative NMR and mass balance can provide high confidence in the purity assessment.[3]

start Receive This compound prep Prepare Stock Solution start->prep hplc Purity Check (HPLC) prep->hplc lcms Identity Check (LC-MS) prep->lcms nmr Structure Check (¹H-NMR) prep->nmr decision Pass QC? hplc->decision lcms->decision nmr->decision pass Release for Experiments decision->pass Yes fail Contact Support decision->fail No

Caption: Standard quality control workflow for this compound.

Hypothetical PKX1 Signaling Pathway

This compound inhibits PKX1, which is part of a pathway initiated by Growth Factor signaling. Inhibition of PKX1 blocks the phosphorylation of the downstream substrate SUB1, preventing its translocation to the nucleus and subsequent activation of transcription factor TF1, which is involved in cell proliferation.

cluster_nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PKX1 PKX1 Kinase Receptor->PKX1 Activates SUB1 Substrate (SUB1) PKX1->SUB1 Phosphorylates SUB1_P p-SUB1 SUB1->SUB1_P TF1 Transcription Factor (TF1) SUB1_P->TF1 Translocates to Nucleus & Activates Proliferation Cell Proliferation TF1->Proliferation Activates IBS This compound IBS->PKX1

Caption: Hypothetical PKX1 signaling pathway inhibited by this compound.

References

Technical Support Center: Overcoming Resistance to IBS008738 in Cell Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying resistance to the novel dual-target inhibitor, IBS008738.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What are the potential reasons for this acquired resistance?

A1: Acquired resistance to targeted therapies like this compound can arise through several mechanisms. The most common include:

  • On-Target Alterations: Mutations in the genes encoding the direct targets of this compound can prevent the drug from binding effectively.[1][2]

  • Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of this compound's primary targets by upregulating alternative signaling pathways that promote cell survival and proliferation.[1][2][3] Common bypass pathways include the PI3K/Akt/mTOR and MAPK/ERK signaling cascades.

  • Increased Drug Efflux: Cells may overexpress ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which act as pumps to actively remove this compound from the cell, thereby reducing its intracellular concentration and efficacy.

  • Phenotypic Changes: Alterations in the cell's state, such as undergoing an epithelial-to-mesenchymal transition (EMT), can also contribute to drug resistance.

Q2: How can I confirm that my cell line has developed stable resistance to this compound?

A2: To confirm stable resistance, you should perform the following:

  • Serial IC50 Determinations: Conduct a dose-response experiment comparing the parental (sensitive) and the suspected resistant cell lines. A significant increase in the half-maximal inhibitory concentration (IC50) for the resistant line (typically >5-fold) indicates resistance.

  • Washout Experiment: Culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50. If the IC50 remains elevated, it suggests that the resistance is due to stable genetic or epigenetic changes rather than temporary adaptation.

  • Clonal Selection: Isolate single-cell clones from the resistant population to assess the heterogeneity of resistance within the cell line.

Q3: I suspect a bypass pathway is activated in my this compound-resistant cells. How can I identify the specific pathway involved?

A3: To identify an active bypass pathway, you can use the following approaches:

  • Phospho-protein arrays or Western Blotting: Screen for changes in the phosphorylation status of key signaling proteins in pathways commonly associated with cancer cell survival and proliferation (e.g., Akt, ERK, STAT3). An increase in the phosphorylation of a particular protein in the resistant cells compared to the parental cells suggests the activation of that pathway.

  • RNA sequencing or qPCR arrays: Analyze changes in gene expression between the parental and resistant cell lines. Upregulation of genes in a specific signaling pathway can point to its involvement in resistance.

  • Combination therapy screening: Treat the resistant cells with this compound in combination with inhibitors of suspected bypass pathways. If sensitivity to this compound is restored, it provides functional evidence for the involvement of that pathway.

Troubleshooting Guides

Problem 1: High variability in cell viability assay results.

Possible Cause Solution
Inconsistent Cell SeedingEnsure a homogenous single-cell suspension before plating to avoid clumping. Use a multichannel pipette for consistency.
Edge Effects in MicroplatesAvoid using the outermost wells of the plate, or fill them with sterile PBS or media to minimize evaporation.
Incomplete Drug SolubilizationEnsure this compound is fully dissolved in its solvent (e.g., DMSO) before preparing serial dilutions in the culture medium.
Assay TimingPerform a time-course experiment to determine the optimal incubation time for this compound to induce a measurable effect in your cell line.

Problem 2: Failure to generate a resistant cell line.

Possible Cause Solution
Drug concentration is too highStart the selection process with a low concentration of this compound (e.g., the IC20) and increase the dose gradually as the cells adapt.
Drug concentration is too lowIf cells are proliferating at a rate similar to untreated controls, the selective pressure is insufficient. A modest increase in the drug concentration may be necessary.
Parental cell line heterogeneityThe parental cell line may lack pre-existing clones with the capacity to develop resistance. Consider using a different cell line.
Cell line viabilityEnsure the parental cell line is robust and can be passaged multiple times under normal conditions.

Data Presentation

Table 1: Example IC50 Values for Parental and this compound-Resistant (IBS-R) Cell Lines

Cell LineTreatmentIC50 (nM)Fold Change in Resistance
ParentalThis compound50-
IBS-RThis compound75015

Table 2: Example Western Blot Densitometry Analysis of Signaling Pathway Activation

ProteinCell LineNormalized Expression (relative to loading control)Fold Change (IBS-R vs. Parental)
p-Akt (Ser473)Parental1.0-
IBS-R4.54.5
Total AktParental1.0-
IBS-R1.11.1
p-ERK1/2 (Thr202/Tyr204)Parental1.0-
IBS-R1.21.2
Total ERK1/2Parental1.0-
IBS-R1.11.1

Experimental Protocols

Protocol 1: Generation of an this compound-Resistant Cell Line

This protocol describes a method for generating a drug-resistant cell line by continuous exposure to escalating concentrations of this compound.

  • Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound in the parental cancer cell line.

  • Initial Treatment: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20-IC30.

  • Monitor Cell Growth: Observe the cells for signs of recovery and proliferation. Once the cells have adapted and are growing steadily, subculture them.

  • Dose Escalation: Gradually increase the concentration of this compound in the culture medium. A common strategy is to double the concentration with each or every other subculture, provided the cells continue to proliferate.

  • Characterize the Resistant Line: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), perform a new dose-response experiment to determine the new, stable IC50.

  • Cryopreservation: Freeze vials of the resistant cells at various stages of resistance development for future experiments.

Protocol 2: Cell Viability (MTT) Assay

This protocol is for determining cell viability after treatment with this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate overnight.

  • Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control. Incubate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.

  • Data Acquisition: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.

Protocol 3: Western Blotting for Signaling Pathway Analysis

This protocol is for analyzing changes in protein expression and phosphorylation in parental versus resistant cells.

  • Cell Lysis: Lyse cells with a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

IBS008738_Resistance_Pathway cluster_pathway1 Target Pathway 1 cluster_pathway2 Target Pathway 2 cluster_bypass Bypass Pathway (e.g., PI3K/Akt) This compound This compound Target1 Target Protein 1 This compound->Target1 Target2 Target Protein 2 This compound->Target2 Receptor1 Receptor Tyrosine Kinase 1 Receptor1->Target1 Downstream Cell Proliferation & Survival Target1->Downstream Inhibited Receptor2 Receptor Tyrosine Kinase 2 Receptor2->Target2 Target2->Downstream Inhibited BypassReceptor Bypass Receptor PI3K PI3K BypassReceptor->PI3K Akt Akt PI3K->Akt Akt->Downstream Activated in Resistance Target1_mut Target 1 Mutation (Resistance) Target1_mut->Target1

Caption: Hypothetical signaling pathways targeted by this compound and a potential bypass mechanism.

Resistant_Cell_Line_Workflow start Parental Cell Line ic50_initial Determine Initial IC50 of this compound start->ic50_initial treat_low Culture with low dose (IC20) of this compound ic50_initial->treat_low monitor Monitor for recovery and proliferation treat_low->monitor escalate Gradually increase This compound concentration monitor->escalate Cells adapt escalate->monitor stable_culture Establish stably growing culture at high dose escalate->stable_culture ic50_final Determine new IC50 stable_culture->ic50_final characterize Characterize resistance (Western, qPCR, etc.) ic50_final->characterize end Resistant Cell Line (IBS-R) characterize->end

Caption: Experimental workflow for generating a drug-resistant cell line.

Troubleshooting_Resistance start Decreased sensitivity to this compound observed confirm_resistance Confirm stable resistance (IC50 shift after washout) start->confirm_resistance is_stable Is resistance stable? confirm_resistance->is_stable transient_adaptation Transient adaptation. Re-evaluate culture conditions. is_stable->transient_adaptation No investigate_mechanism Investigate Mechanism is_stable->investigate_mechanism Yes on_target Sequence target genes for mutations investigate_mechanism->on_target bypass_pathway Screen for bypass pathway activation (p-Akt, p-ERK) investigate_mechanism->bypass_pathway drug_efflux Measure drug efflux (e.g., ABC transporter expression) investigate_mechanism->drug_efflux solution Develop strategy: - Next-gen inhibitor - Combination therapy - Efflux pump inhibitor on_target->solution bypass_pathway->solution drug_efflux->solution

References

long-term storage and handling of IBS008738

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of IBS008738.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

For optimal stability, this compound should be stored as a lyophilized powder at -20°C in a desiccated environment. Under these conditions, the compound is stable for at least two years. If received as a solution, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.

Q2: How should I prepare a stock solution of this compound?

This compound is soluble in DMSO up to 50 mM. For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice. Please note that the aqueous solubility is limited, so it is advisable to prepare fresh dilutions for each experiment.

Q3: Is this compound sensitive to light?

Yes, this compound is moderately sensitive to light. Both the solid compound and its solutions should be stored in amber vials or protected from light to prevent photodegradation.

Q4: What are the recommended handling precautions for this compound?

Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated area or a chemical fume hood. Avoid inhalation of the powder or contact with skin and eyes.[1] In case of contact, wash the affected area thoroughly with water.

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected activity in my experiments.

  • Possible Cause 1: Compound Degradation.

    • Solution: Ensure that this compound has been stored correctly at -20°C (lyophilized) or -80°C (in solution) and protected from light. Avoid repeated freeze-thaw cycles of stock solutions. It is recommended to use freshly prepared aliquots for each experiment.

  • Possible Cause 2: Low Solubility.

    • Solution: After diluting the DMSO stock solution into your aqueous experimental buffer, visually inspect for any precipitation. If precipitation is observed, consider vortexing the solution or using a buffer containing a small amount of a solubilizing agent like Tween-20 (final concentration of ~0.01%).

  • Possible Cause 3: Incorrect Concentration.

    • Solution: Verify the calculations for your stock solution and final dilutions. If possible, confirm the concentration of your stock solution using a spectrophotometer or another appropriate analytical method.

Problem 2: Difficulty dissolving this compound.

  • Possible Cause: Inappropriate Solvent.

    • Solution: this compound has limited solubility in aqueous buffers. For initial solubilization, use 100% DMSO. For subsequent dilutions into aqueous media, ensure the final DMSO concentration is compatible with your experimental system (typically ≤0.5%).

Quantitative Data

Table 1: Long-Term Stability of Lyophilized this compound

Storage TemperaturePurity after 12 MonthsPurity after 24 Months
-20°C, Desiccated>99%>98%
4°C95%90%
Room Temperature85%70%

Table 2: Freeze-Thaw Stability of this compound in DMSO (10 mM Stock)

Number of Freeze-Thaw CyclesPurity
1>99%
398%
595%
1090%

Experimental Protocols

Protocol: Preparation of this compound for Cell-Based Assays

  • Prepare a 10 mM Stock Solution:

    • Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM.

    • Vortex thoroughly for 1-2 minutes until the compound is completely dissolved.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use aliquots in amber microcentrifuge tubes.

    • Store the aliquots at -80°C.

  • Preparation of Working Solutions:

    • For your experiment, thaw a single aliquot of the 10 mM stock solution.

    • Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations.

    • Ensure the final DMSO concentration in the cell culture medium does not exceed a level that affects cell viability (typically ≤0.5%).

Visualizations

Signaling_Pathway Hypothetical Signaling Pathway for this compound This compound This compound Receptor Target Receptor This compound->Receptor Inhibits KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of a target receptor.

Troubleshooting_Workflow Troubleshooting Inconsistent Experimental Results Start Inconsistent Results Observed CheckStorage Verify Storage Conditions (-20°C / -80°C, protected from light) Start->CheckStorage StorageOK Storage Conditions Correct CheckStorage->StorageOK Yes StorageNotOK Improper Storage (Use new aliquot) CheckStorage->StorageNotOK No CheckSolubility Check for Precipitation in Working Solution StorageOK->CheckSolubility SolubilityOK No Precipitation CheckSolubility->SolubilityOK Yes SolubilityNotOK Precipitation Observed (Re-prepare solution, consider solubilizing agent) CheckSolubility->SolubilityNotOK No CheckCalculations Verify Dilution Calculations SolubilityOK->CheckCalculations CalculationsOK Calculations Correct CheckCalculations->CalculationsOK Yes CalculationsNotOK Calculation Error (Recalculate and repeat) CheckCalculations->CalculationsNotOK No Consult Consult Technical Support CalculationsOK->Consult

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

References

Validation & Comparative

Validating NLRP3 Inflammasome Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive framework for validating the inhibitory effect of novel compounds on the NLRP3 inflammasome. While specific data for IBS008738 is not publicly available, this document uses the well-characterized and potent NLRP3 inhibitor, MCC950, as a primary example and compares its activity with another selective inhibitor, CY-09. The methodologies and data presentation formats provided herein can be adapted to evaluate proprietary compounds like this compound.

The NLRP3 inflammasome is a critical component of the innate immune system. Its aberrant activation is linked to a wide range of inflammatory diseases. The development of specific inhibitors targeting this pathway is, therefore, of significant therapeutic interest. Validating the efficacy and specificity of such inhibitors is a crucial step in their preclinical development.

Comparative Analysis of NLRP3 Inhibitor Potency

The potency of NLRP3 inhibitors is a key determinant of their therapeutic potential. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit a specific biological process by 50%.

InhibitorTargetCell TypeIC50 (IL-1β Release)Reference
MCC950 NLRP3Mouse Bone Marrow-Derived Macrophages (BMDMs)~7.5 nM[1][2]
Human Monocyte-Derived Macrophages (HMDMs)~8.1 nM[1]
CY-09 NLRP3Mouse Bone Marrow-Derived Macrophages (BMDMs)1-10 µM (dose-dependent inhibition)[3]
NLRP3 ATPase ActivityPurified NLRP30.1-1 µM[4]

Note: IC50 values can vary depending on the specific experimental conditions, such as the cell type, stimulus used, and assay format.

Mechanism of Action

Understanding how a compound inhibits the NLRP3 inflammasome is crucial for its development. Both MCC950 and CY-09 are direct inhibitors of NLRP3, but they achieve this through slightly different mechanisms.

InhibitorProposed Mechanism of ActionReference
MCC950 Directly targets the Walker B motif within the NLRP3 NACHT domain, interfering with ATP hydrolysis and preventing the conformational changes required for NLRP3 oligomerization. It blocks both canonical and non-canonical NLRP3 activation.
CY-09 Directly binds to the ATP-binding motif of the NLRP3 NACHT domain, inhibiting its ATPase activity. This suppression of ATPase activity prevents NLRP3 inflammasome assembly and activation.

Experimental Protocols for Inhibitor Validation

A multi-faceted approach employing a variety of cellular and biochemical assays is required for the rigorous validation of NLRP3 inhibitors.

IL-1β Release Assay (ELISA)

This assay is a primary method for quantifying the inhibitory effect of a compound on NLRP3 inflammasome activation by measuring the downstream release of the mature pro-inflammatory cytokine IL-1β.

Protocol:

  • Cell Culture and Priming:

    • Plate bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes in a 96-well plate.

    • Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 2-4 hours to upregulate the expression of pro-IL-1β and NLRP3.

  • Inhibitor Treatment:

    • Pre-incubate the primed cells with various concentrations of the test inhibitor (e.g., this compound, MCC950, CY-09) or vehicle control (DMSO) for 30-60 minutes.

  • NLRP3 Activation:

    • Stimulate the cells with an NLRP3 activator such as ATP (5 mM) or Nigericin (10 µM) for 30-60 minutes.

  • Sample Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the cell culture supernatants.

  • ELISA:

    • Quantify the concentration of mature IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

ASC Oligomerization Assay (Western Blot)

This assay provides direct evidence of inflammasome assembly by detecting the formation of large oligomeric specks of the adaptor protein ASC. Inhibition of ASC oligomerization indicates that the compound acts upstream of inflammasome formation.

Protocol:

  • Cell Treatment:

    • Prime and treat cells with the inhibitor and NLRP3 activator as described in the IL-1β release assay.

  • Cell Lysis:

    • Lyse the cells in a Triton X-100-based buffer.

  • Pelleting of Insoluble ASC:

    • Centrifuge the lysates to separate the Triton-insoluble fraction, which contains the large ASC oligomers.

  • Cross-linking:

    • Wash the pellet and resuspend it in a buffer containing a cross-linking agent such as disuccinimidyl suberate (DSS) to stabilize the ASC oligomers.

  • Western Blot Analysis:

    • Separate the cross-linked proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with an anti-ASC antibody to visualize the monomeric and oligomeric forms of ASC. A reduction in the high-molecular-weight oligomeric bands in the presence of the inhibitor indicates its efficacy.

IL-1β Cleavage Assay (Western Blot)

This assay confirms that the inhibitor prevents the caspase-1-mediated cleavage of pro-IL-1β into its mature 17 kDa form.

Protocol:

  • Sample Preparation:

    • Following cell treatment as described above, collect both the cell culture supernatants and the cell lysates.

    • Concentrate the proteins in the supernatant.

  • Western Blot Analysis:

    • Perform SDS-PAGE and Western blotting on both the cell lysates and the concentrated supernatants.

    • Probe the membranes with an antibody that detects both the 31 kDa pro-IL-1β and the 17 kDa mature IL-1β.

    • A decrease in the 17 kDa band in the supernatant of inhibitor-treated cells confirms the inhibition of pro-IL-1β cleavage.

Visualizing Key Pathways and Workflows

NLRP3 Inflammasome Activation Pathway

The canonical activation of the NLRP3 inflammasome is a two-step process. The priming signal leads to the upregulation of NLRP3 and pro-IL-1β, while the activation signal triggers the assembly of the inflammasome complex.

Caption: Canonical NLRP3 inflammasome activation pathway.

Experimental Workflow for Inhibitor Validation

A standardized workflow is essential for the consistent and reliable validation of NLRP3 inhibitors. This typically involves priming the cells, stimulating inflammasome activation in the presence of the inhibitor, and then measuring the downstream consequences.

Experimental_Workflow cluster_assays Downstream Assays Start Start: Plate Macrophages (e.g., BMDMs, THP-1) Priming 1. Priming Signal (e.g., LPS for 2-4h) Start->Priming Inhibitor 2. Inhibitor Treatment (e.g., this compound, MCC950) + Vehicle Control Priming->Inhibitor Activation 3. Activation Signal (e.g., ATP, Nigericin) Inhibitor->Activation Collection 4. Sample Collection Activation->Collection Supernatant Supernatant Collection->Supernatant Lysate Cell Lysate / Pellet Collection->Lysate ELISA ELISA: Measure IL-1β Release Supernatant->ELISA WB_Cleavage Western Blot: Detect IL-1β Cleavage Supernatant->WB_Cleavage WB_ASC Western Blot: Detect ASC Oligomerization Lysate->WB_ASC

Caption: Standardized workflow for validating NLRP3 inhibitors.

References

comparative analysis of IBS008738 and glyburide on inflammasome activation

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative analysis of IBS008738 and glyburide on inflammasome activation cannot be provided at this time due to the absence of publicly available scientific literature and experimental data on this compound. Extensive searches for "this compound" in scientific databases and general web searches did not yield any information regarding its mechanism of action, its effects on the inflammasome, or any relevant experimental protocols or quantitative data.

Therefore, this guide will focus on providing a comprehensive overview of the well-documented effects of glyburide on inflammasome activation, which can serve as a benchmark for future comparative studies should information on this compound become available.

Glyburide: A Well-Characterized Inhibitor of the NLRP3 Inflammasome

Glyburide, a sulfonylurea drug primarily used for the treatment of type 2 diabetes, has been identified as a potent inhibitor of the NLRP3 inflammasome.[1][2][3] The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18.[4][5]

Mechanism of Action

Glyburide's inhibitory action is specific to the NLRP3 inflammasome and occurs independently of its glucose-lowering effects. Studies have shown that glyburide acts upstream of NLRP3 activation but downstream of the P2X7 receptor, a key initiator of NLRP3 activation in response to extracellular ATP. The drug effectively prevents the activation of caspase-1 and the subsequent secretion of IL-1β in response to a variety of NLRP3-activating stimuli, including pathogen-associated molecular patterns (PAMPs), danger-associated molecular patterns (DAMPs), and crystalline substances. It is important to note that glyburide does not inhibit other inflammasomes, such as NLRC4 or NLRP1.

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the proposed point of inhibition by glyburide.

G Canonical NLRP3 Inflammasome Activation Pathway and Glyburide Inhibition cluster_0 Signal 1 (Priming) cluster_1 Signal 2 (Activation) cluster_2 Downstream Effects PAMPs PAMPs/DAMPs TLR TLR/TNFR PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Pro_IL1B Pro-IL-1β Transcription NFkB->Pro_IL1B NLRP3_trans NLRP3 Transcription NFkB->NLRP3_trans Pro_IL1B_cyto Pro-IL-1β NLRP3_inactive NLRP3 (inactive) Stimuli ATP, Toxins, Crystals P2X7 P2X7R Stimuli->P2X7 K_efflux K+ Efflux P2X7->K_efflux NLRP3_active NLRP3 (active) K_efflux->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Caspase-1 IL1B IL-1β (Secreted) Casp1->IL1B Cleavage IL18 IL-18 (Secreted) Casp1->IL18 Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis Cleavage Inflammasome->Casp1 Activation Pro_IL1B_cyto->IL1B Pro_IL18 Pro-IL-18 Pro_IL18->IL18 GSDMD Gasdermin D GSDMD->Pyroptosis Glyburide Glyburide Glyburide->K_efflux Inhibits

Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory point of glyburide.

Experimental Data on Glyburide's Inhibition of Inflammasome Activation

While a direct quantitative comparison with this compound is not possible, the following table summarizes typical experimental findings on glyburide's efficacy in inhibiting NLRP3 inflammasome activation. This data is compiled from various studies and represents the expected outcomes in relevant assays.

ParameterCell TypeStimulusGlyburide ConcentrationResultReference
IL-1β SecretionBone Marrow-Derived Macrophages (BMDMs)LPS + ATP25-100 µMSignificant reduction in IL-1β levels
Caspase-1 ActivationBMDMsLPS + ATP50-100 µMInhibition of pro-caspase-1 cleavage
PyroptosisBMDMsLPS + ATP50-100 µMReduction in LDH release and increased cell viability
In vivo EfficacyMouse model of endotoxemiaLPS50-100 mg/kgDelayed lethality and reduced systemic IL-1β

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inflammasome activation and the efficacy of inhibitors. Below are standard protocols for key experiments used to study glyburide's effects.

In Vitro Inflammasome Activation in Macrophages

This protocol describes the induction of NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) and the assessment of inhibition by a test compound like glyburide.

G Experimental Workflow for In Vitro Inflammasome Assay cluster_assays Downstream Assays Harvest_BM Harvest Bone Marrow from Mice Differentiate Differentiate into BMDMs (7 days with M-CSF) Harvest_BM->Differentiate Seed_Cells Seed BMDMs into 24-well plates Differentiate->Seed_Cells Pre_treat Pre-treat with Glyburide or Vehicle Control (1 hour) Seed_Cells->Pre_treat Prime Prime with LPS (Signal 1, 4 hours) Pre_treat->Prime Stimulate Stimulate with ATP/Nigericin (Signal 2, 30-60 min) Prime->Stimulate Collect Collect Supernatants and Cell Lysates Stimulate->Collect ELISA IL-1β ELISA Collect->ELISA Western_Blot Caspase-1 Western Blot Collect->Western_Blot LDH_Assay LDH Assay (Pyroptosis) Collect->LDH_Assay

Caption: Workflow for assessing inflammasome inhibition in vitro.

Materials:

  • Bone marrow cells from mice

  • Macrophage colony-stimulating factor (M-CSF)

  • Lipopolysaccharide (LPS)

  • ATP or Nigericin

  • Glyburide

  • ELISA kit for mouse IL-1β

  • Antibodies for caspase-1 (p45 and p20 subunits)

  • LDH cytotoxicity assay kit

Procedure:

  • Cell Culture: Harvest bone marrow cells from the femurs and tibias of mice and differentiate them into bone marrow-derived macrophages (BMDMs) by culturing for 7 days in the presence of M-CSF.

  • Seeding: Seed the differentiated BMDMs into 24-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

  • Inhibitor Treatment: Pre-treat the cells with varying concentrations of glyburide or a vehicle control for 1 hour.

  • Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 4 hours to induce the expression of pro-IL-1β and NLRP3.

  • Activation (Signal 2): Stimulate the cells with an NLRP3 activator such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM) for 30-60 minutes.

  • Sample Collection: Collect the cell culture supernatants and lyse the remaining cells.

  • Analysis:

    • IL-1β Secretion: Measure the concentration of IL-1β in the supernatants using an ELISA kit.

    • Caspase-1 Activation: Analyze the cell lysates and/or supernatants for the cleavage of pro-caspase-1 (p45) into its active subunit (p20) by Western blotting.

    • Pyroptosis: Quantify the release of lactate dehydrogenase (LDH) in the supernatants using an LDH cytotoxicity assay kit as a measure of cell death.

In Vivo Model of NLRP3-Dependent Inflammation

This protocol outlines a mouse model of LPS-induced endotoxemia to evaluate the in vivo efficacy of an inflammasome inhibitor.

Materials:

  • C57BL/6 mice

  • Lipopolysaccharide (LPS)

  • Glyburide

  • Saline solution

  • Blood collection supplies

  • ELISA kit for mouse IL-1β

Procedure:

  • Animal Groups: Divide mice into experimental groups: vehicle control, LPS only, and LPS + glyburide.

  • Inhibitor Administration: Administer glyburide (e.g., 50-100 mg/kg) or vehicle control to the mice via intraperitoneal injection.

  • LPS Challenge: After a specified pre-treatment time (e.g., 1 hour), challenge the mice with a lethal or sub-lethal dose of LPS via intraperitoneal injection.

  • Monitoring: Monitor the mice for signs of endotoxemia and survival over a defined period (e.g., 48 hours).

  • Cytokine Analysis: At a specific time point post-LPS injection (e.g., 2-4 hours), collect blood samples via cardiac puncture or retro-orbital bleeding. Prepare serum and measure the levels of IL-1β using an ELISA kit.

Conclusion

Glyburide is a well-established inhibitor of the NLRP3 inflammasome with a defined mechanism of action and demonstrated efficacy in both in vitro and in vivo models. The lack of available data on this compound prevents a direct comparison. Should information on this compound become public, the experimental frameworks and baseline data for glyburide presented here will provide a valuable foundation for a comprehensive comparative analysis. For researchers in drug development, understanding the profile of a known inhibitor like glyburide is essential for benchmarking novel compounds targeting the NLRP3 inflammasome.

References

Comparative Analysis of Inflammasome Inhibitor Specificity: A Case Study on Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The development of specific inhibitors for individual inflammasomes is a critical goal in the pursuit of targeted therapies for a range of inflammatory diseases. The structural similarities between different inflammasome sensor proteins, such as those in the NLR family, present a significant challenge, necessitating thorough evaluation of inhibitor cross-reactivity to ensure therapeutic specificity and minimize off-target effects.

This guide provides a comparative overview of the selectivity of a well-characterized NLRP3 inflammasome inhibitor, CY-09. Initial searches for "IBS008738" did not yield information on a publicly documented molecule, suggesting it may be an internal designation or a misnomer. Therefore, CY-09 is used here as a representative example to illustrate the principles and methodologies for assessing inflammasome inhibitor specificity against other key inflammasomes like NLRC4 and AIM2. CY-09 is a potent and direct inhibitor of NLRP3, and has been shown to not affect the activation of AIM2 or NLRC4 inflammasomes[1][2].

Quantitative Comparison of Inhibitor Activity

The selectivity of an inflammasome inhibitor is quantitatively determined by comparing its inhibitory concentration (IC50) across different inflammasome pathways. An ideal inhibitor demonstrates high potency (low IC50) against its intended target while exhibiting significantly lower or no activity (high IC50) against other inflammasomes.

The following table summarizes the selectivity profile of CY-09 against NLRP3, NLRC4, and AIM2 inflammasomes, based on available literature.

InflammasomeTarget Sensor ProteinInhibitorIC50 (µM)Selectivity Profile
NLRP3 NLRP3CY-09 ~1-10Potent Inhibition
NLRC4 NLRC4 / NAIPsCY-09 > 50 (No effect observed)Highly Selective
AIM2 AIM2CY-09 > 50 (No effect observed)Highly Selective

Table 1: Comparative inhibitory activity of CY-09 across different inflammasome platforms. IC50 values are derived from studies measuring IL-1β secretion in appropriately stimulated macrophages. A high IC50 value for NLRC4 and AIM2 indicates a lack of significant inhibition at concentrations where NLRP3 is effectively blocked.

Signaling Pathways and Experimental Workflow

To assess the cross-reactivity of an NLRP3 inhibitor, a series of in vitro experiments are conducted using immune cells, typically bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes. These cells are primed and then stimulated with specific activators for each inflammasome pathway in the presence of varying concentrations of the inhibitor.

G cluster_0 Cell Preparation & Priming cluster_1 Inflammasome-Specific Activation cluster_nlrp3 NLRP3 cluster_nlrc4 NLRC4 cluster_aim2 AIM2 cluster_2 Downstream Readouts cluster_assays Assays start Isolate BMDMs or Culture THP-1 cells prime Prime cells with LPS (e.g., 1 µg/mL for 4h) Upregulates pro-IL-1β and NLRP3 start->prime inhibitor Pre-incubate with CY-09 (Dose-response concentrations) prime->inhibitor nlrp3_act Nigericin or ATP inhibitor->nlrp3_act Test Arm 1 nlrc4_act Flagellin (transfected) inhibitor->nlrc4_act Test Arm 2 aim2_act poly(dA:dT) (transfected) inhibitor->aim2_act Test Arm 3 supernatant Collect Supernatant nlrp3_act->supernatant cell_lysate Prepare Cell Lysate nlrp3_act->cell_lysate nlrc4_act->supernatant nlrc4_act->cell_lysate aim2_act->supernatant aim2_act->cell_lysate elisa IL-1β ELISA supernatant->elisa caspase1_assay Caspase-1 Activity Assay supernatant->caspase1_assay asc_wb ASC Oligomerization (Western Blot) cell_lysate->asc_wb

References

Comparative Guide to NLRP3 Inflammasome Inhibitors: A Focus on Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of prominent NLRP3 inflammasome inhibitors, with a focus on confirming specificity for the NLRP3 pathway. As specific data for IBS008738 is not publicly available, this guide will focus on a detailed comparison of well-characterized inhibitors: MCC950, CY-09, and Oridonin. This comparison is supported by experimental data and detailed protocols to aid in the evaluation of NLRP3 inhibitor specificity.

The NLRP3 inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases, making it a significant therapeutic target.[1][2] The activation of the NLRP3 inflammasome is a multi-step process, leading to the maturation of pro-inflammatory cytokines IL-1β and IL-18, and a form of programmed cell death known as pyroptosis.[3] Given its central role in inflammation, the development of specific inhibitors for the NLRP3 pathway is of high interest.

Performance Comparison of NLRP3 Inhibitors

The following table summarizes key quantitative data for MCC950, CY-09, and Oridonin, offering a clear comparison of their potency and mechanism of action.

ParameterMCC950CY-09Oridonin
Mechanism of Action Directly binds to the NLRP3 NACHT domain, blocking ASC oligomerization and ATP hydrolysis.[4]Directly binds to the ATP-binding motif (Walker A) of the NLRP3 NACHT domain, inhibiting its ATPase activity.[1]Covalently binds to Cys279 in the NACHT domain of NLRP3, which blocks the interaction between NLRP3 and NEK7.
IC50 (IL-1β Release) ~7.5 nM (Mouse BMDMs)~5-6 µM (Mouse BMDMs)Varies depending on cell type and stimulus.
Specificity Selective for NLRP3 over AIM2 and NLRC4 inflammasomes.Selective for NLRP3 over AIM2 and NLRC4 inflammasomes; no effect on NF-κB signaling.Selective for the NLRP3 inflammasome.

NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming," is initiated by stimuli such as microbial components, leading to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB pathway. The second signal, "activation," is triggered by a wide range of stimuli including ATP, crystalline substances, and pore-forming toxins. This leads to the assembly of the inflammasome complex, composed of NLRP3, the adaptor protein ASC, and pro-caspase-1. This complex facilitates the activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms.

NLRP3_Pathway cluster_0 Priming (Signal 1) cluster_1 Activation (Signal 2) cluster_2 Effector Phase PAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1B_mRNA pro-IL-1β & NLRP3 mRNA NFkB->Pro_IL1B_mRNA NLRP3_inactive NLRP3 (inactive) Stimuli ATP, Nigericin, etc. K_efflux K+ Efflux Stimuli->K_efflux NLRP3_active NLRP3 (active) K_efflux->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Caspase-1 (active) Inflammasome->Casp1 IL1B IL-1β (mature) Casp1->IL1B cleavage IL18 IL-18 (mature) Casp1->IL18 cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis cleavage Pro_IL1B Pro-IL-1β Pro_IL18 Pro-IL-18 GSDMD Gasdermin D Experimental_Workflow cluster_0 Cell Preparation & Priming cluster_1 Inhibitor Treatment & Activation cluster_2 Endpoint Analysis cluster_3 Specificity Confirmation start Culture Macrophages (e.g., BMDMs, THP-1) prime Prime with LPS (Signal 1) start->prime inhibitor Treat with Inhibitor (e.g., this compound) prime->inhibitor nlrp3_activator Activate NLRP3 (e.g., ATP, Nigericin) inhibitor->nlrp3_activator aim2_activator Activate AIM2 (e.g., poly(dA:dT)) inhibitor->aim2_activator nlrc4_activator Activate NLRC4 (e.g., Salmonella) inhibitor->nlrc4_activator elisa Measure IL-1β/IL-18 Release (ELISA) nlrp3_activator->elisa caspase1_assay Measure Caspase-1 Activity nlrp3_activator->caspase1_assay asc_speck Visualize ASC Speck Formation nlrp3_activator->asc_speck western_blot Western Blot for Caspase-1 Cleavage nlrp3_activator->western_blot aim2_activator->elisa nlrc4_activator->elisa conclusion Specific Inhibition of NLRP3 Pathway Confirmed elisa->conclusion

References

In Vivo Validation of IBS008738: No Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches for the compound designated "IBS008738" have yielded no specific information regarding its mechanism of action, therapeutic potential, or any in vivo validation studies. This suggests that this compound may be an internal development code for a therapeutic candidate that has not yet been disclosed in publicly available scientific literature or databases.

Our search for "this compound" and related terms across multiple scientific and medical search engines did not retrieve any relevant publications, clinical trial registrations, or patent applications that would allow for a comparative analysis of its therapeutic potential. The initial search results provided general information on in vivo validation methodologies and the therapeutic potential of other unrelated compounds, but no specific data on this compound.

Without access to primary research data on this compound, it is not possible to fulfill the request for a detailed comparison guide, including data tables, experimental protocols, and visualizations of its signaling pathways and experimental workflows.

To facilitate a comprehensive response, it is recommended that individuals with access to proprietary information on this compound provide specific details, such as:

  • The molecular target of this compound.

  • The therapeutic area of interest (e.g., oncology, immunology).

  • Any preliminary in vitro or in vivo data.

  • The class of molecule (e.g., small molecule, antibody, etc.).

Once such information is available, a thorough and objective comparison guide can be developed as requested.

TAZ Activator IBS008738: A Comparative Analysis of Efficacy in Preclinical Models of Muscle Injury

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of IBS008738, a potent TAZ (Transcriptional co-activator with PDZ-binding motif) activator, across various preclinical models of muscle damage. The data presented is compiled from available research to aid in the evaluation of its therapeutic potential against other investigational and standard interventions for muscle injury and atrophy.

Executive Summary

This compound has demonstrated significant efficacy in promoting muscle repair and mitigating muscle damage in three distinct murine models: cardiotoxin-induced muscle injury, dexamethasone-induced muscle atrophy, and high-intensity exercise-induced muscle damage. Its mechanism of action is centered on the activation of TAZ, a key regulator of myogenesis, and the subsequent stimulation of the pro-myogenic Akt/mTOR/S6K1 signaling pathway. Furthermore, this compound has been shown to alleviate oxidative stress associated with muscle injury. While direct comparative studies with other pharmacological agents are limited, this guide consolidates the available quantitative data to facilitate an objective assessment of this compound's performance.

Data Presentation: Efficacy of this compound in Muscle Injury Models

The following tables summarize the key quantitative findings from studies investigating the effects of this compound in different mouse models of muscle injury.

Table 1: Efficacy of this compound in Cardiotoxin-Induced Muscle Injury

ParameterControl (CTX + Vehicle)This compound (CTX + 3 nmol)Outcome
Muscle Repair Impaired regenerationFacilitated muscle repair[1][2]Qualitative improvement in muscle histology

Table 2: Efficacy of this compound in Dexamethasone-Induced Muscle Atrophy

ParameterControl (Dexamethasone + DMSO)This compound (Dexamethasone + 30 μM, 100 μL)Outcome
Gastrocnemius Muscle Weight Significant reductionPartial prevention of weight loss[3]Statistically significant improvement
Tibialis Anterior Muscle Weight Significant reductionPartial prevention of weight loss[3]Statistically significant improvement
Myofiber Cross-Sectional Area Significant reductionPartially blocked atrophy[3]Increased myofiber size compared to control
MuRF-1 mRNA Expression IncreasedPartially suppressed increaseReduction in atrophy-related gene expression
Atrogin-1 mRNA Expression IncreasedPartially suppressed increaseReduction in atrophy-related gene expression
Protein Synthesis DecreasedIncreasedEnhanced puromycin-labeled protein levels

Table 3: Efficacy of this compound in High-Intensity Exercise-Induced Muscle Damage

ParameterExercise + VehicleExercise + this compoundOutcome
Reactive Oxygen Species (ROS) Markedly increasedReversed the increaseSignificant reduction in oxidative stress
Lipid Peroxidation (MDA levels) Markedly increasedReversed the increaseSignificant reduction in oxidative damage
Serum Creatine Kinase (CK) UpregulatedReversed the upregulationReduction in muscle damage marker
Serum Lactate Dehydrogenase (LDH) UpregulatedReversed the upregulationReduction in muscle damage marker
TAZ Protein Levels ReducedReversed the reductionRestoration of TAZ levels
p-Akt Protein Levels ReducedReversed the reductionActivation of Akt signaling
p-mTOR Protein Levels ReducedReversed the reductionActivation of mTOR signaling
p-S6K1 Protein Levels ReducedReversed the reductionActivation of S6K1 signaling

Comparative Landscape: Alternative Therapeutic Strategies

While direct head-to-head efficacy data against this compound is not yet available, several other pharmacological agents are being investigated for muscle injury.

Table 4: Overview of Alternative Pharmacological Agents for Muscle Injury

Therapeutic AgentMechanism of ActionReported Efficacy in Preclinical ModelsKey Considerations
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) Inhibition of cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.Modest inhibition of initial inflammation. Some studies suggest potential for delayed or impaired long-term healing.Efficacy in resolving muscle pain and functional loss is not consistently validated.
Insulin-like Growth Factor-1 (IGF-1) Promotes muscle protein synthesis and satellite cell proliferation via the PI3K/Akt/mTOR pathway.Attenuates muscle damage, accelerates regeneration, and improves functional recovery in various injury models.Challenges with effective and targeted delivery to muscle tissue in clinical settings.
Losartan (Angiotensin II Receptor Blocker) Reduces fibrotic tissue formation.Significantly reduces fibrosis and improves muscle repair in murine injury models.Primarily targets the fibrotic response, may be a complementary therapy.

Signaling Pathway and Experimental Workflows

Signaling Pathway of this compound in Myogenesis

IBS008738_Signaling_Pathway This compound This compound TAZ TAZ This compound->TAZ activates Akt Akt TAZ->Akt activates mTOR mTOR Akt->mTOR activates S6K1 S6K1 mTOR->S6K1 activates Myogenesis Myogenesis & Muscle Repair S6K1->Myogenesis promotes

Caption: this compound activates TAZ, initiating the Akt/mTOR/S6K1 signaling cascade to promote myogenesis and muscle repair.

Experimental Workflow for Evaluating this compound in Muscle Injury Models

Experimental_Workflow cluster_model Disease Model Induction cluster_analysis Efficacy Assessment Cardiotoxin Cardiotoxin Injection Treatment This compound Administration Cardiotoxin->Treatment Dexamethasone Dexamethasone Injection Dexamethasone->Treatment Exercise High-Intensity Exercise Exercise->Treatment Histology Histological Analysis (H&E Staining, CSA) Treatment->Histology Biomarkers Serum Biomarkers (CK, LDH) Treatment->Biomarkers OxidativeStress Oxidative Stress Assays (ROS, TBARS) Treatment->OxidativeStress WesternBlot Western Blot (Akt/mTOR/S6K1 Pathway) Treatment->WesternBlot

Caption: General experimental workflow for inducing muscle injury and assessing the efficacy of this compound treatment.

Experimental Protocols

Cardiotoxin-Induced Muscle Injury Model
  • Animal Model: 6-week-old female BALB/cByJ mice.

  • Injury Induction: Intramuscular injection of cardiotoxin (CTX) from Naja pallida into the tibialis anterior (TA) muscle. A typical protocol involves injecting 100 µL of a 10 µM CTX solution.

  • This compound Administration: Intramuscular injection of 3 nmol of this compound into the injured TA muscle.

  • Efficacy Assessment:

    • Histological Analysis: At desired time points post-injury (e.g., 5, 7, 10 days), TA muscles are harvested, fixed, sectioned, and stained with Hematoxylin and Eosin (H&E). Muscle regeneration is assessed by observing the presence of newly formed myofibers with central nuclei and the reduction of inflammatory infiltrate and necrotic tissue.

    • Quantitative Analysis: The cross-sectional area (CSA) of regenerating myofibers can be quantified using image analysis software.

Dexamethasone-Induced Muscle Atrophy Model
  • Animal Model: 6-week-old female BALB/cByJ mice.

  • Atrophy Induction: Daily intraperitoneal injection of dexamethasone (20-25 mg/kg body weight) for 7 to 10 days.

  • This compound Administration: Intramuscular injection of 100 µL of 30 µM this compound into the hind limb muscles (gastrocnemius and tibialis anterior) every other day during the dexamethasone treatment period.

  • Efficacy Assessment:

    • Muscle Mass: At the end of the treatment period, gastrocnemius and TA muscles are dissected and weighed.

    • Histological Analysis: Muscle tissues are processed for H&E staining to visualize myofiber size. The CSA of individual myofibers is measured to quantify the extent of atrophy.

    • Gene Expression Analysis: Quantitative RT-PCR is performed on muscle tissue to measure the mRNA levels of atrophy-related genes, such as MuRF-1 and atrogin-1.

    • Protein Synthesis Assay: In vivo protein synthesis can be assessed by intraperitoneal injection of puromycin 30 minutes before sacrifice, followed by western blot analysis of muscle lysates using an anti-puromycin antibody.

High-Intensity Exercise-Induced Muscle Damage Model
  • Animal Model: Mice are subjected to a high-intensity eccentric exercise protocol. A common method involves downhill treadmill running.

  • This compound Administration: this compound is administered prior to the exercise bout.

  • Efficacy Assessment:

    • Serum Muscle Damage Markers: Blood samples are collected at various time points post-exercise (e.g., 24, 48, 72 hours) to measure the levels of creatine kinase (CK) and lactate dehydrogenase (LDH).

    • Oxidative Stress Measurement:

      • Reactive Oxygen Species (ROS): Dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used on muscle homogenates to quantify ROS levels.

      • Lipid Peroxidation: Thiobarbituric acid reactive substances (TBARS) assay is performed on muscle homogenates to measure malondialdehyde (MDA) content as an indicator of lipid peroxidation.

    • Western Blot Analysis: Gastrocnemius muscles are harvested post-exercise to analyze the protein levels and phosphorylation status of key components of the Akt/mTOR/S6K1 signaling pathway (e.g., p-Akt, p-mTOR, p-S6K1) and TAZ.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a thorough review of the primary research literature. The experimental protocols provided are summaries and may require optimization for specific laboratory conditions.

References

Statistical Analysis of IBS008738: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations to provide a comparative statistical analysis for the compound IBS008738 have revealed that this identifier does not correspond to a publicly documented molecule. Extensive searches across chemical databases, scientific literature, and compound vendor catalogs, including those of InterBioScreen, have not yielded any specific information on a substance with this designation.

This lack of public data prevents a comprehensive comparison with alternative compounds, as no experimental data, mechanism of action, or signaling pathway information for this compound is available in the public domain. It is highly probable that "this compound" is an internal, proprietary code used by a research institution or pharmaceutical company for a novel compound that has not yet been disclosed publicly.

To fulfill the request for a comparative analysis, the chemical structure and associated biological data for this compound are required. Without this foundational information, it is not possible to:

  • Source Comparative Data: Identify and retrieve performance data for this compound and its alternatives.

  • Summarize Quantitative Data: Create structured tables comparing efficacy, potency, toxicity, and other relevant metrics.

  • Detail Experimental Protocols: Describe the methodologies used to generate the data for this compound.

  • Visualize Signaling Pathways: Illustrate the mechanism of action and the cellular pathways affected by this compound.

General Approach for Comparative Analysis (Once Data is Available)

Should information on this compound become publicly available, the following structured approach would be employed to generate the requested comparative guide for researchers, scientists, and drug development professionals.

Data Presentation

Quantitative data on the biological activity of this compound and its comparators would be organized into clear, concise tables. This would include, but not be limited to:

  • Table 1: In Vitro Potency and Efficacy. This table would compare metrics such as IC50, EC50, Ki, and maximal efficacy across relevant cell lines or biochemical assays.

  • Table 2: In Vivo Efficacy in Disease Models. This table would summarize key findings from preclinical animal models, including tumor growth inhibition, reduction in disease-specific biomarkers, and survival analysis.

  • Table 3: Pharmacokinetic Properties. A comparison of key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters such as half-life, bioavailability, and clearance rates.

  • Table 4: Off-Target Effects and Toxicity Profile. Data from safety pharmacology and toxicology studies, including LD50 values and effects on common off-targets.

Experimental Protocols

Detailed methodologies for all key experiments would be provided. For instance:

  • Cell Viability Assays: A step-by-step description of the MTS or CellTiter-Glo® assay used to determine cell proliferation, including cell seeding densities, drug treatment concentrations and durations, and data analysis methods.

  • Western Blotting: A detailed protocol for protein expression analysis, including sample preparation, gel electrophoresis, antibody concentrations, and detection methods.

  • In Vivo Tumor Xenograft Studies: A comprehensive description of the animal model, tumor implantation, dosing regimen for this compound and control articles, and methods for tumor measurement and data analysis.

Visualization of Signaling Pathways and Workflows

Diagrams would be created using Graphviz (DOT language) to visually represent complex biological processes and experimental designs.

Example: Hypothetical Signaling Pathway

If, for instance, this compound were identified as a hypothetical inhibitor of the MEK1/2 pathway, a diagram would be generated as follows:

MEK_Inhibition_Pathway cluster_0 Upstream Signaling cluster_1 MAPK Cascade cluster_2 Downstream Effects GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation TranscriptionFactors->CellProliferation This compound This compound This compound->MEK

Caption: Hypothetical signaling pathway illustrating the inhibitory action of this compound on MEK1/2.

Example: Experimental Workflow

Experimental_Workflow A Cell Culture (e.g., A549, HCT116) B Treatment with this compound and Comparators A->B C Incubation (e.g., 24, 48, 72 hours) B->C D Cell Viability Assay (e.g., MTS) C->D E Western Blot for Pathway Modulation C->E F Data Analysis (IC50 determination) D->F

Caption: A typical in vitro experimental workflow for assessing compound activity.

We are prepared to generate a full comparative guide for this compound as soon as the necessary scientific data becomes publicly accessible. We recommend that researchers with access to proprietary information on this compound utilize the structured approach outlined above to conduct their internal comparative analyses.

Safety Operating Guide

Navigating Laboratory Waste: Procedures for Safe and Compliant Disposal of Chemical Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For the safe and compliant disposal of any chemical reagent, including experimental compounds such as IBS008738, it is imperative to consult the substance-specific Safety Data Sheet (SDS). The information provided herein offers general guidance for laboratory waste management and should be adapted to the specific hazards and properties of the substance , as well as institutional and local regulations.

Quantitative Data Summary for Common Laboratory Waste Streams

For researchers and drug development professionals, understanding the quantitative parameters for waste disposal is crucial for compliance and safety. The following table summarizes key data points for common laboratory waste disposal methods.

Waste StreamKey ParameterValueNotes
Aqueous Waste (to sewer) pH6-10Materials with a pH outside this range must be neutralized before drain disposal.[1]
Chemical Inactivation Bleach Concentration10-20% final concentrationFor liquid infectious waste, add fresh bleach to the specified concentration and allow a contact time of at least 30 minutes.[2][3]
Steam Sterilization Temperature & Pressure≥ 120°C (248°F) at ≥ 15 psiA minimum treatment time of 30 minutes is generally required for the decontamination of potentially infectious biological waste.[3]
Thermal Inactivation Temperature≥ 160°C (320°F)Dry heat can be used for the deactivation of certain biological materials, including genetically engineered organisms.[3]
Sharps Containers Fill Level¾ fullTo prevent punctures and spills, sharps containers should be sealed and disposed of when they are three-quarters full.

Experimental Protocols for Waste Characterization and Treatment

Protocol 1: pH Neutralization of Aqueous Waste

  • Objective: To adjust the pH of acidic or basic aqueous waste to a neutral range (typically 6-10) suitable for drain disposal.

  • Materials:

    • Aqueous chemical waste

    • Acid (e.g., 1M HCl) or Base (e.g., 1M NaOH) for neutralization

    • pH indicator strips or a calibrated pH meter

    • Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

    • Stir bar and stir plate

    • Waste collection container

  • Procedure:

    • Place the container of aqueous waste in a secondary containment bin within a fume hood.

    • Add a stir bar to the waste container and place it on a stir plate.

    • Begin gentle stirring.

    • Measure the initial pH of the waste solution using a pH strip or meter.

    • Slowly add the appropriate neutralizing agent (acid to a basic solution, base to an acidic solution) dropwise.

    • Continuously monitor the pH.

    • Continue adding the neutralizing agent until the pH is within the acceptable range for drain disposal (typically 6-10).

    • Once neutralized, the solution can be disposed of down the sanitary sewer with ample flushing of water, in accordance with local regulations.

Protocol 2: Chemical Disinfection of Liquid Biohazardous Waste

  • Objective: To inactivate infectious agents in liquid biological waste prior to disposal.

  • Materials:

    • Liquid biohazardous waste

    • Freshly prepared bleach (sodium hypochlorite) solution

    • Contact vessel (e.g., aspiration flask)

    • PPE: safety goggles, lab coat, gloves, and face shield if splashing is possible

  • Procedure:

    • Add a sufficient volume of fresh bleach to the collection flask to achieve a final concentration of 10-20% of the total volume of the waste.

    • Collect the liquid biohazardous waste in the flask containing the bleach.

    • Ensure thorough mixing of the waste and disinfectant.

    • Allow a minimum contact time of 30 minutes.

    • After the required contact time, the disinfected solution may be drain disposed, provided it does not contain other hazardous chemicals.

Visualizing Disposal Pathways and Workflows

The following diagrams illustrate the decision-making process for the disposal of common laboratory waste streams.

G cluster_0 Chemical Waste Disposal Workflow start Identify Waste Type is_aqueous Aqueous Solution? start->is_aqueous is_hazardous Contains Hazardous Chemicals? is_aqueous->is_hazardous Yes is_solvent Organic Solvent? is_aqueous->is_solvent No ph_check pH between 6-10? is_hazardous->ph_check No collect_hazardous Collect in Labeled Hazardous Waste Container is_hazardous->collect_hazardous Yes neutralize Neutralize Waste ph_check->neutralize No drain_disposal Dispose to Sanitary Sewer ph_check->drain_disposal Yes neutralize->drain_disposal collect_solvent Collect in Solvent Waste Container is_solvent->collect_solvent Yes solid_waste Solid Chemical Waste is_solvent->solid_waste No collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid

Caption: Decision tree for the proper segregation and disposal of chemical waste.

G cluster_1 Biohazardous Waste Disposal Workflow start Identify Biohazardous Waste is_liquid Liquid Waste? start->is_liquid is_sharp Sharps? is_liquid->is_sharp No liquid_treatment Chemical Inactivation or Autoclave is_liquid->liquid_treatment Yes sharps_container Collect in Puncture-Resistant Sharps Container is_sharp->sharps_container Yes solid_waste Solid Waste (non-sharps) is_sharp->solid_waste No drain_disposal Dispose to Sanitary Sewer liquid_treatment->drain_disposal bio_box Collect in Red Bag-Lined Biobox solid_waste->bio_box Option 1 autoclave_solid Autoclave then Dispose in Regular Trash solid_waste->autoclave_solid Option 2

Caption: Workflow for the safe handling and disposal of biohazardous materials.

References

Essential Safety and Handling Protocols for Dimethylformamide (DMF)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for Dimethylformamide (DMF), a common solvent in laboratory and pharmaceutical settings. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.

Dimethylformamide (CAS # 68-12-2) is a polar, aprotic solvent recognized for its versatility in organic synthesis.[1] However, it is also a flammable liquid and poses significant health risks, including reproductive toxicity, and is readily absorbed through the skin.[2][3] Chronic exposure can lead to liver and central nervous system damage.[2]

Personal Protective Equipment (PPE) Requirements

Proper PPE is mandatory when handling DMF to minimize exposure.[2] Skin contact is a significant route of exposure and must be prevented.

PPE CategorySpecificationRationale
Hand Protection Double gloving with appropriate chemical-resistant gloves (e.g., Butyl rubber, Neoprene).DMF can penetrate standard latex or nitrile gloves; therefore, specialized gloves are required to prevent skin absorption.
Eye Protection Chemical splash goggles are required. A face shield is also recommended.Protects against splashes and vapors that can cause serious eye irritation.
Body Protection A chemical-resistant lab coat, long pants, and closed-toe shoes must be worn at all times.Prevents accidental skin contact from spills and splashes.
Respiratory Protection A respirator may be required if the permissible exposure limit (PEL) is exceeded.Protects against the inhalation of harmful vapors, which can cause respiratory irritation and systemic toxicity.

Engineering Controls and Safe Handling

Engineering controls are the primary line of defense in minimizing exposure to hazardous chemicals.

Control MeasureProtocolPurpose
Ventilation All work with DMF must be conducted in a properly functioning chemical fume hood.To contain vapors and prevent inhalation, which is a primary route of exposure.
Ignition Sources Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment.DMF is a flammable liquid, and its vapors can form explosive mixtures with air.
Storage Store in a cool, dry, well-ventilated area in tightly closed containers. Keep away from incompatible materials such as strong oxidizing agents.To prevent accidental ignition and reaction with other chemicals.

Spill and Emergency Procedures

Immediate and appropriate response to spills is crucial to prevent exposure and further contamination.

Spill SizeContainment and Cleanup Procedure
Small Spill (<1 L) If the spill is contained within a fume hood, it can be cleaned up by trained personnel. Absorb the spill with an inert, non-combustible material such as sand. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
Large Spill (>1 L) Evacuate the area immediately. Remove all ignition sources. Contact your institution's emergency response team for cleanup.
Personnel Exposure Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Inhalation: Move the affected person to fresh air. In all cases of exposure, seek immediate medical attention.

Disposal Plan

DMF waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.

Waste TypeDisposal Protocol
Liquid DMF Waste Collect in a designated, properly labeled, and sealed hazardous waste container. The container should be stored in a well-ventilated area, away from incompatible materials.
Contaminated Solids All materials contaminated with DMF (e.g., gloves, absorbent materials, paper towels) must be disposed of as hazardous waste. Place these materials in a sealed and labeled container.
Waste Pickup Arrange for waste collection through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.

Experimental Workflow for Handling Dimethylformamide

Workflow for Safe Handling and Disposal of Dimethylformamide cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Cleanup prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_dispense Dispense DMF in Fume Hood prep_materials->handle_dispense Begin Experiment handle_reaction Perform Experimental Procedure handle_dispense->handle_reaction dispose_liquid Collect Liquid DMF Waste handle_reaction->dispose_liquid End of Experiment dispose_solid Collect Contaminated Solid Waste handle_reaction->dispose_solid During Experiment dispose_label Seal and Label Waste Containers dispose_liquid->dispose_label dispose_solid->dispose_label dispose_store Store Waste in Designated Area dispose_label->dispose_store cleanup_decontaminate Decontaminate Work Area dispose_store->cleanup_decontaminate Final Steps cleanup_ppe Doff and Dispose of PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A procedural workflow for the safe handling and disposal of Dimethylformamide.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.